molecular formula C10H12O5 B3118158 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid CAS No. 23294-55-5

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Cat. No.: B3118158
CAS No.: 23294-55-5
M. Wt: 212.2 g/mol
InChI Key: HKGSNBHTDBKLBU-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a useful research compound. Its molecular formula is C10H12O5 and its molecular weight is 212.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-hydroxyethoxy)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-9-6-7(10(12)13)2-3-8(9)15-5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGSNBHTDBKLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Subject: Sustainable Polymer Chemistry & Medicinal Scaffolds Audience: Polymer Scientists, Medicinal Chemists, and Process Engineers

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5) is a bifunctional aromatic building block derived primarily from vanillic acid , a downstream product of lignin valorization. Unlike traditional petrochemical monomers, this compound represents a critical bridge between sustainable biomass and high-performance materials.

Its molecular architecture combines a rigid benzoic acid core with a flexible hydroxyethyl ether tail. This specific structural modification resolves a major bottleneck in bio-based polymer engineering: the intractability of poly(vanillic acid). By disrupting strong intermolecular hydrogen bonding, the hydroxyethyl moiety lowers melting transitions to processable windows while retaining aromatic thermal stability. Additionally, it serves as a versatile pharmacophore scaffold in medicinal chemistry, particularly in the design of receptor modulators and kinase inhibitor intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid
Common Synonyms O-Hydroxyethylvanillic acid; 4-(2-Hydroxyethoxy)vanillic acid
CAS Number 23294-55-5
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Physical State White to off-white crystalline powder
Melting Point 168–172 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~4.5 (Carboxylic acid), ~14.5 (Aliphatic alcohol)
Structural Significance

The molecule features three reactive sites:

  • Carboxylic Acid (C1): Precursor for esterification or amidation.

  • Methoxy Group (C3): Provides steric bulk and electron donation, influencing aromatic ring stability.

  • Primary Alcohol (Terminal): Enables polymerization or further functionalization (e.g., tosylation for nucleophilic substitution).

Synthetic Pathways & Green Chemistry

The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a classic example of Green Chemistry principles applied to biomass upgrading. While traditional Williamson ether synthesis uses toxic alkyl halides (e.g., 2-chloroethanol), modern industrial protocols favor Ethylene Carbonate as the alkylating agent to eliminate halide waste.

Protocol A: The "Green" Ethylene Carbonate Route

Rationale: This method avoids genotoxic alkyl halides and utilizes a catalytic base, producing CO₂ as the only byproduct.

Reagents:

  • Vanillic Acid (1.0 eq)

  • Ethylene Carbonate (1.2–2.0 eq)

  • Catalyst: Potassium Carbonate (K₂CO₃) or Tetraethylammonium iodide (TEAI)

  • Solvent: DMF (or solvent-free melt at >150°C)

Step-by-Step Methodology:

  • Charge: In a high-pressure reactor or round-bottom flask equipped with a reflux condenser, dissolve Vanillic Acid in DMF.

  • Activation: Add K₂CO₃ (0.1 eq) to deprotonate the phenol.

  • Alkylation: Add Ethylene Carbonate. Heat the mixture to 140–150°C for 4–6 hours.

    • Mechanism:[1] The phenoxide ion attacks the cyclic carbonate, opening the ring and releasing CO₂ (in situ decarboxylation) to form the hydroxyethyl ether.

  • Quench: Cool to room temperature and pour into ice-cold 1M HCl.

  • Isolation: The product precipitates as a white solid. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (80:20) to remove unreacted vanillic acid.

Protocol B: Traditional Williamson Ether Synthesis

Rationale: Used when ethylene carbonate is unavailable or for small-scale lab synthesis where pressure equipment is limiting.

  • Reagents: Vanillic Acid, 2-Chloroethanol, NaOH (aq).

  • Drawback: Generates stoichiometric salt waste (NaCl) and requires handling of toxic chloroethanol.

Visualization of Synthesis Workflow

SynthesisPathway cluster_0 Green Chemistry Loop Lignin Lignin Biomass Vanillin Vanillin Lignin->Vanillin Oxidative Depolymerization VanillicAcid Vanillic Acid (Precursor) Vanillin->VanillicAcid Oxidation Reaction Alkylation (Ethylene Carbonate/Cat.) VanillicAcid->Reaction + Ethylene Carbonate Target 4-(2-Hydroxyethoxy)- 3-methoxybenzoic acid Reaction->Target - CO2 150°C Polyester Bio-based Polyester (PEV) Target->Polyester Polycondensation

Figure 1: The sustainable valorization pathway from Lignin to the target monomer, highlighting the green alkylation step.

Applications in Polymer Engineering

The primary industrial driver for this compound is the production of Poly(ethylene vanillate) (PEV) .

The "Melting Point" Problem

Pure Poly(vanillic acid) has an extremely high melting point (


C), often exceeding its decomposition temperature, making it impossible to process via standard injection molding.
The Hydroxyethyl Solution

By inserting the 2-hydroxyethyl spacer (the target compound), the polymer backbone gains flexibility.

  • Effect: The

    
     drops to 
    
    
    
    C.
  • Result: A processable thermoplastic that retains the high glass transition temperature (

    
    C) characteristic of aromatic polyesters, comparable to PET (Polyethylene terephthalate).
    

Data Comparison: Thermal Properties

PolymerMonomer Source

(°C)

(°C)
Processability
PET (Standard)Terephthalic Acid72260Excellent
Poly(vanillic acid) Vanillic Acid~90>260 (Decomp)Poor
PEV (Target)4-(2-Hydroxyethoxy)-3-methoxybenzoic acid 81 238 Good

Medicinal Chemistry & Drug Discovery

While primarily a monomer, the 4-(2-hydroxyethoxy)-3-methoxy motif is a privileged scaffold in medicinal chemistry, often used to optimize solubility and receptor binding.

Linker Strategy (PROTACs & Conjugates)

The carboxylic acid and alcohol termini allow this molecule to act as a heterobifunctional linker .

  • Acid End: Amide coupling to a warhead (e.g., kinase inhibitor).

  • Alcohol End: Ether/Ester linkage to an E3 ligase ligand or solubilizing tail.

  • Benefit: The methoxy group prevents metabolic oxidation of the ring, while the ethylene glycol chain improves water solubility compared to a simple alkyl chain.

Receptor Modulation (Sweet Taste Modifiers)

Patents (e.g., ES2753523T3) identify derivatives of this acid as positive allosteric modulators (PAMs) for the T1R1/T1R3 sweet taste receptor. The 2-hydroxyethoxy tail mimics the hydrogen-bonding patterns of sugars, while the aromatic core anchors the molecule in the receptor's transmembrane domain.

Kinase Inhibitor Pharmacophore

Similar moieties (methoxy-phenol ethers) appear in EGFR inhibitors. The hydroxyethoxy chain is often employed to protrude into the solvent-exposed region of the ATP-binding pocket, improving the pharmacokinetic profile (LogD) of the drug.

MedChem cluster_Applications Medicinal Applications Target 4-(2-Hydroxyethoxy)- 3-methoxybenzoic acid Linker Bifunctional Linker (PROTACs) Target->Linker Amide/Ester Coupling Taste Taste Modulator (T1R1/T1R3 Agonist) Target->Taste Scaffold Optimization Kinase Kinase Inhibitor (Solubility Tail) Target->Kinase Fragment-Based Design

Figure 2: Versatility of the scaffold in medicinal chemistry applications.

Analytical Characterization

To ensure "Self-Validating" protocols, researchers must verify identity using the following markers:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.60 (s, 1H, -COOH )
      
    • 
       7.55 (dd, 1H, Ar-H6 )
      
    • 
       7.45 (d, 1H, Ar-H2 )
      
    • 
       7.05 (d, 1H, Ar-H5 )
      
    • 
       4.85 (t, 1H, -OH )
      
    • 
       4.05 (t, 2H, -O-CH ₂-)
      
    • 
       3.80 (s, 3H, -OCH ₃)
      
    • 
       3.75 (q, 2H, -CH₂-OH )
      
  • HPLC Method (Purity Check):

    • Column: C18 Reverse Phase (4.6 x 150mm, 5µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 mins.

    • Detection: UV @ 254 nm and 280 nm.

    • Retention Time: Elutes after Vanillic acid due to the ethyl ether lipophilicity.

References

  • Zamboulis, A., et al. (2019). "Synthesis of bio-based polyesters from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid." Journal of Polymer Science Part A: Polymer Chemistry.

  • Molaid Chemicals. "4-(2-hydroxyethoxy)-3-methoxybenzoic acid - CAS 23294-55-5 Properties."

  • Google Patents. "Sweet taste modifier compounds and methods - ES2753523T3."

  • ChemSrc. "Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate Synthesis and Precursors."

Sources

A Technical Guide to 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, a functionalized derivative of the naturally occurring vanillic acid. While not extensively characterized in existing literature, its unique chemical structure, featuring carboxylic acid, hydroxyl, ether, and methoxy functional groups, presents significant opportunities for its use as a versatile scaffold and intermediate in medicinal chemistry and drug development. This document details its physicochemical and spectroscopic properties, proposes a robust, multi-step synthetic protocol with detailed experimental considerations, and explores its potential biological activities and applications based on established structure-activity relationships of analogous phenolic acids. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in the design and synthesis of novel therapeutic agents.

Introduction and Significance

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a benzoic acid derivative distinguished by a hydroxyethoxy moiety at the C4 position and a methoxy group at the C3 position of the benzene ring. It is structurally derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a well-known phenolic compound found in various plants and recognized for its antioxidant and anti-inflammatory properties.[1] The introduction of the flexible, hydrophilic hydroxyethoxy side chain modifies the parent molecule's polarity, solubility, and hydrogen bonding potential, making it an intriguing candidate for structure-activity relationship (SAR) studies.

The strategic placement of reactive functional groups—a carboxylic acid for amide bond formation, a primary alcohol for esterification, and an aromatic ring amenable to further substitution—positions this molecule as a valuable building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] Its utility lies in its potential to serve as a core structure for developing compound libraries aimed at discovering new drugs for a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4]

Caption: Chemical Structure of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the molecule's physical and spectral characteristics is critical for its synthesis, purification, and application. The data presented below are derived from computational predictions and analysis of structurally similar compounds.

Physicochemical Data

The properties of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid are summarized in the table below. These values are estimated and serve as a guideline for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₅Calculated
Molecular Weight 212.20 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
pKa (Carboxylic Acid) ~4.5Estimated based on[5]
Melting Point Not available; likely >150 °CInferred from analogs[5]
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in waterPredicted
Predicted Spectroscopic Profile

The following spectral data are predicted based on the compound's structure and data from analogous molecules, such as the methyl ester of 4-(2-hydroxyethoxy)benzoic acid and vanillic acid.[6][7]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH), typically broad.

    • δ ~7.5-7.3 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.

    • δ ~7.0 ppm (d, 1H): Aromatic proton ortho to the ethoxy group.

    • δ ~4.9 ppm (t, 1H): Terminal hydroxyl proton (-CH₂OH), may exchange with D₂O.

    • δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the aromatic ring oxygen (-O-CH₂-).

    • δ ~3.8 ppm (s, 3H): Methoxy group protons (-OCH₃).

    • δ ~3.7 ppm (q, 2H): Methylene protons adjacent to the terminal hydroxyl group (-CH₂-OH).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~167 ppm: Carboxylic acid carbon (-COOH).

    • δ ~152-147 ppm: Aromatic carbons attached to oxygen (C-O).

    • δ ~125-112 ppm: Aromatic carbons (C-H and C-C).

    • δ ~69 ppm: Methylene carbon adjacent to the aromatic ring oxygen (-O-CH₂-).

    • δ ~60 ppm: Methylene carbon adjacent to the terminal hydroxyl group (-CH₂-OH).

    • δ ~56 ppm: Methoxy carbon (-OCH₃).

  • Mass Spectrometry (ESI-MS):

    • Expected [M-H]⁻: 211.06 m/z

    • Expected [M+H]⁺: 213.07 m/z

  • FTIR (KBr, cm⁻¹):

    • 3500-3300 cm⁻¹: Broad O-H stretch (alcohol).

    • 3300-2500 cm⁻¹: Very broad O-H stretch (carboxylic acid).

    • ~1680 cm⁻¹: C=O stretch (carboxylic acid).

    • ~1600, 1515 cm⁻¹: Aromatic C=C stretches.

    • ~1250 cm⁻¹: Aryl-O-Alkyl C-O stretch (ether).

Synthesis and Purification

A reliable synthetic route is essential for obtaining high-purity material for research and development. The most logical and efficient approach is a Williamson ether synthesis starting from a protected derivative of vanillic acid.

Retrosynthetic Analysis

The molecule can be disconnected at the aryl ether bond, tracing its origin back to the readily available starting material, vanillic acid, and a two-carbon electrophile derived from ethylene glycol. Protecting the carboxylic acid as an ester is a standard strategy to prevent unwanted side reactions.

retrosynthesis target 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid intermediate1 Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate target->intermediate1 Saponification intermediate2 Methyl Vanillate intermediate1->intermediate2 Williamson Ether Synthesis start2 2-Chloroethanol or Ethylene Carbonate intermediate1->start2 start1 Vanillic Acid intermediate2->start1 Esterification

Caption: Retrosynthetic pathway for the target compound.
Experimental Protocol

This three-step protocol is designed to be a self-validating system, where the purity and identity of the intermediate from each step can be confirmed before proceeding to the next.

Step 1: Esterification of Vanillic Acid to Methyl Vanillate

  • Rationale: Converting the carboxylic acid to a methyl ester prevents its acidic proton from interfering with the base-catalyzed etherification in the next step and improves the solubility of the starting material in common organic solvents.[8]

  • Methodology:

    • Suspend vanillic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

    • Cool the mixture in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or concentrated sulfuric acid (0.1 eq) dropwise.

    • Remove the ice bath and heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess methanol.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • The product, methyl vanillate, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. Confirm identity via ¹H NMR and melting point comparison to literature values.

Step 2: Williamson Ether Synthesis to form Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate

  • Rationale: This is a classic Sₙ2 reaction where the phenoxide, generated in situ, acts as a nucleophile to displace a leaving group from a two-carbon electrophile. 2-Chloroethanol is a suitable electrophile.

  • Methodology:

    • Dissolve methyl vanillate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) as the base. The base deprotonates the phenolic hydroxyl, which is significantly more acidic than the aliphatic hydroxyl of the product.

    • Add 2-chloroethanol (1.5 eq).

    • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • After completion, cool the mixture and pour it into ice water, which will precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove DMF and salts, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Step 3: Saponification to 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

  • Rationale: The final step is the hydrolysis of the methyl ester back to the carboxylic acid under basic conditions, followed by protonation.

  • Methodology:

    • Dissolve the purified ester from Step 2 in a mixture of methanol and water.

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the ester is fully consumed.

    • Cool the solution to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution slowly with cold 2M hydrochloric acid (HCl) until the pH is ~2.

    • The final product will precipitate as a solid. Filter the precipitate, wash with cold water to remove any remaining salts, and dry under vacuum.

    • The purity can be assessed by HPLC, and the structure confirmed by NMR and MS analysis as described in Section 2.2.

Synthesis Workflow Diagram

synthesis_workflow start Start: Vanillic Acid step1 Step 1: Esterification (MeOH, SOCl₂/H₂SO₄) Reflux 4-6h start->step1 qc1 Workup & QC: Neutralize, Filter, Dry Confirm structure (NMR, MP) step1->qc1 intermediate Intermediate: Methyl Vanillate qc1->intermediate step2 Step 2: Etherification (K₂CO₃, 2-Chloroethanol, DMF) Heat 70-80°C, 12-24h intermediate->step2 qc2 Workup & QC: Precipitate in H₂O, Filter Purify (Recrystallization/Column) step2->qc2 intermediate2 Intermediate: Protected Product (Ester) qc2->intermediate2 step3 Step 3: Saponification (NaOH, MeOH/H₂O) Reflux 2-4h intermediate2->step3 qc3 Workup & QC: Acidify (HCl), Filter, Dry Confirm purity (HPLC, NMR, MS) step3->qc3 end_product Final Product: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid qc3->end_product

Caption: Step-by-step workflow for the synthesis and purification process.

Potential Applications in Drug Development

The true value of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid in a research context lies in its potential as a versatile chemical scaffold.

  • Synthetic Intermediate: The molecule is an ideal starting point for creating diverse chemical libraries. The carboxylic acid can be readily converted into a wide array of amides, esters, and other derivatives. The primary alcohol offers a second handle for modification, allowing for the creation of di-substituted analogs. This dual functionality is highly advantageous in SAR studies for optimizing ligand-protein interactions.[2]

  • Inferred Biological Activity: While direct biological data is lacking, the core structure is closely related to compounds with known pharmacological effects.

    • Antioxidant and Anti-inflammatory Properties: Phenolic acids, including the parent compound vanillic acid, are known to be potent antioxidants and can exhibit anti-inflammatory effects.[1][4] The core phenyl-methoxy-hydroxy structure is a key pharmacophore for these activities.

    • Antimicrobial Activity: Many benzoic acid derivatives have antiseptic and antimicrobial properties.[5] This compound could serve as a precursor for novel antimicrobial agents.

    • Anticancer Potential: Studies have shown that vanillic acid can bind to human serum albumin and exhibits anti-proliferative effects on leukemia cells, suggesting that its derivatives could be explored as potential anticancer agents.[3] The modifications in 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid could alter its binding affinity and cellular uptake, potentially leading to improved efficacy or a different pharmacological profile.

Safety and Handling

No specific safety data sheet (SDS) exists for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. Therefore, safety precautions must be based on data from structurally similar compounds like vanillic acid and p-anisic acid.[9][10]

  • Hazards Identification: Expected to cause skin irritation, serious eye irritation, and potential respiratory tract irritation if inhaled as a dust.[10][11] Harmful if swallowed.

  • Handling and Personal Protective Equipment (PPE):

    • Handle in accordance with good industrial hygiene and safety practices.

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid creating dust.

    • Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

Conclusion

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid represents a molecule of significant untapped potential for the drug discovery and development community. As an easily accessible derivative of vanillic acid, it combines the established biological relevance of a phenolic acid core with novel physicochemical properties imparted by the hydroxyethoxy substituent. The robust synthetic pathway outlined in this guide provides a clear roadmap for its preparation and purification. Its structural features make it an excellent scaffold for the generation of compound libraries, enabling the exploration of new chemical space in the search for next-generation therapeutics. Further investigation into its specific biological activities is warranted and could unveil valuable applications in various fields of medicine.

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Technical Monograph: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and polymer science. It deviates from standard templates to focus on the causality of the molecule's behavior and the validity of the experimental protocols.

Dual-Function Scaffold: From Bio-Based Polymers to Pharmaceutical Intermediates

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5) represents a critical junction between sustainable polymer chemistry and medicinal scaffold design. Structurally, it is a derivative of vanillic acid (a lignin downstream product) where the phenolic hydroxyl is alkylated with a hydroxyethyl moiety.

For the polymer scientist , this molecule is the monomer for Poly(ethylene vanillate) (PEV), a semi-crystalline polyester that mimics Polyethylene Terephthalate (PET) but with superior gas barrier properties and bio-origin. For the medicinal chemist , it serves as a robust linker, offering a benzoic acid core with a pre-installed hydrophilic ether spacer, relevant in the synthesis of PROTAC linkers or solubility-enhancing prodrug moieties.

This guide provides a validated technical analysis of its physicochemical properties, a green synthesis protocol, and analytical characterization standards.

Chemical Identity & Structural Analysis[1][2]

PropertyData
IUPAC Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid
Common Name Hydroxyethyl Vanillic Acid; PEV Monomer
CAS Registry Number 23294-55-5
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
SMILES COC1=C(OCCO)C=CC(=C1)C(O)=O
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in cold water
Structural Causality[3]
  • Methoxy Group (C3): Provides steric bulk and electron donation, influencing the planarity of the benzene ring and enhancing the glass transition temperature (

    
    ) of derived polymers compared to non-substituted analogs.
    
  • Hydroxyethoxy Tail (C4): The primary alcohol at the end of the ethyl ether chain acts as the nucleophile in polymerization or conjugation. Its length (2 carbons) mimics the ethylene glycol unit in PET, preserving chain flexibility while maintaining thermal stability.

  • Carboxylic Acid (C1): The electrophilic center for esterification or amidation.

Synthesis & Manufacturing: The "Green" Route

Senior Scientist Note: While classical synthesis uses 2-chloroethanol, that route suffers from genotoxic reagents and halide waste. The industry-preferred, self-validating protocol uses Ethylene Carbonate , which releases only CO₂ as a byproduct.

Validated Protocol: Hydroxyethylation of Vanillic Acid

Objective: Synthesize 4-(2-hydroxyethoxy)-3-methoxybenzoic acid with >98% purity.

Reagents:

  • Vanillic Acid (1.0 eq)

  • Ethylene Carbonate (1.2 - 1.5 eq)

  • Catalyst: Potassium Carbonate (

    
    , 0.05 eq) or Tetraethylammonium iodide (TEAI)
    
  • Solvent: DMF (Dimethylformamide) or solvent-free melt (if T > 150°C)

Step-by-Step Methodology:

  • Charge & Inertion: In a round-bottom flask equipped with a reflux condenser, dissolve Vanillic Acid in DMF (approx. 5 mL/g). Add

    
    .
    
    • Critical Control Point: Purge with

      
       to prevent oxidative darkening of the phenol before reaction.
      
  • Alkylation: Add Ethylene Carbonate. Heat the mixture to 140–150°C .

    • Mechanism:[1] The phenolate ion attacks the cyclic carbonate, opening the ring and releasing

      
      .
      
    • Monitoring: Track

      
       evolution (bubbling). Reaction is complete when bubbling ceases and TLC indicates consumption of Vanillic Acid.
      
  • Workup (Self-Validating Step):

    • Cool reaction to room temperature.

    • Pour into ice-cold dilute HCl (pH ~2). The product may precipitate. If oil forms, extract with Ethyl Acetate.

    • Validation: Check aqueous layer pH. It must be acidic to ensure the carboxylic acid is protonated (not a salt).

  • Purification: Recrystallize from Water/Ethanol (90:10).

    • Target: White crystals.[1][2]

    • Yield Expectation: 75–85%.

Reaction Workflow Diagram

Synthesis Vanillic Vanillic Acid (Lignin Derived) Intermediate Reaction Complex (140°C, K2CO3) Vanillic->Intermediate Deprotonation EC Ethylene Carbonate (Green Reagent) EC->Intermediate Ring Opening Product 4-(2-Hydroxyethoxy)- 3-methoxybenzoic acid Intermediate->Product Alkylation CO2 CO2 (Gas) Intermediate->CO2 Byproduct

Figure 1: Green synthesis pathway utilizing ethylene carbonate to avoid halide waste.

Analytical Characterization

To ensure the integrity of the scaffold for drug development or polymerization, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-



Proton (

)
Shift (

ppm)
MultiplicityAssignment
-COOH ~12.8Broad SingletCarboxylic Acid proton
Ar-H 7.55Doublet of DoubletsH-6 (Ortho to acid)
Ar-H 7.45DoubletH-2 (Meta to alkoxy)
Ar-H 7.05DoubletH-5 (Ortho to alkoxy)
-OH 4.8 - 5.0Triplet/BroadAliphatic Alcohol
-O-CH₂- 4.05TripletEther methylene (next to phenoxy)
-CH₂-OH 3.75MultipletMethylene next to hydroxyl
-OCH₃ 3.82SingletMethoxy group

Interpretation: The key differentiator from the starting material (Vanillic acid) is the disappearance of the phenolic -OH (~9-10 ppm) and the appearance of the ethylene glycol triplets at 3.75 and 4.05 ppm.

Infrared Spectroscopy (FT-IR)[6][7]
  • 3200–3500 cm⁻¹: Broad O-H stretch (combines carboxylic acid and aliphatic alcohol).

  • 1680–1700 cm⁻¹: C=O stretch (Carboxylic acid dimer).

  • 1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Biological & Industrial Applications[4]

A. Polymer Science: The "Bio-PET"

This molecule is the direct precursor to Poly(ethylene vanillate) (PEV) .

  • Logic: By polymerizing this monomer (self-condensation) or reacting its ester with ethylene glycol, one obtains a polyester with a semi-aromatic backbone.

  • Advantage: The methoxy group restricts chain rotation, often resulting in a higher modulus and better barrier properties against

    
     and 
    
    
    
    compared to standard PET.
B. Medicinal Chemistry: Linker & Metabolite
  • Metabolic Stability: The ether linkage is generally more stable to hydrolysis than esters, but the primary alcohol is a target for oxidation to the aldehyde/acid (Phase I metabolism).

  • Prodrug Design: The carboxylic acid can be coupled to an amine-bearing drug, while the hydroxyethyl tail improves water solubility (

    
     modulation).
    
Biological Logic Flow

BioLogic cluster_Pharma Pharmaceutical Application cluster_Polymer Material Science Monomer 4-(2-Hydroxyethoxy)- 3-methoxybenzoic acid Linker Solubility Linker (Prodrugs) Monomer->Linker Amide Coupling Metabolite Phase I Oxidation (to -COOH) Monomer->Metabolite CYP450 / ADH PEV Poly(ethylene vanillate) (Bio-Plastic) Monomer->PEV Polycondensation (-H2O)

Figure 2: Divergent applications in materials science (polymerization) and pharmacology (metabolism/linking).

References

  • Zamboulis, A., et al. (2019). Synthesis, Thermal Properties and Decomposition Mechanism of Poly(Ethylene Vanillate) Polyester.[1] ResearchGate. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester (Related Structure Data). NIST WebBook. Available at: [Link]

  • Google Patents.Method for producing polyester having component of plant origin (JP2011052129A).
  • ChemSrc. CAS 23294-55-5 Entry and Physical Data.[3] Available at: [Link]

Sources

4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , structured for researchers and drug development professionals.

Systematic Name: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid CAS Registry Number: 23294-55-5 Common Aliases: 4-Hydroxyethylvanillic acid; Vanillic acid hydroxyethyl ether Molecular Formula: C₁₀H₁₂O₅ Molecular Weight: 212.20 g/mol

Part 1: Executive Summary & Strategic Importance

In the landscape of sustainable chemistry and pharmaceutical intermediates, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid occupies a critical niche. It serves as a bifunctional aromatic monomer derived from Vanillic Acid (a lignin downstream product), making it a high-value target for bio-based polymer synthesis —specifically Poly(ethylene vanillate) (PEV), a semi-crystalline polyester mimicking Polyethylene Terephthalate (PET).

For the medicinal chemist, this compound represents a robust linker scaffold . The ethylene glycol ether moiety introduces hydrophilicity and flexibility while maintaining the rigid aromatic core necessary for π-stacking interactions in active pharmaceutical ingredients (APIs). Unlike simple phenolic ethers, the terminal hydroxyl group allows for further functionalization (e.g., esterification, oxidation to aldehydes), rendering it a versatile building block.

Part 2: Chemical Identity & Structural Analysis[1]

The compound is an ether derivative of vanillic acid. The introduction of the 2-hydroxyethoxy group at the para-position (relative to the carboxyl group) significantly alters the physicochemical profile compared to the parent vanillic acid.

Structural Features[1][2][3][4][5][6][7][8]
  • Carboxyl Group (C-1): Provides acidity (pKa ≈ 4.[1]5) and serves as the primary handle for polymerization or amide coupling.

  • Methoxy Group (C-3): A key structural motif retained from lignin. It provides steric bulk and electron-donating properties, influencing the solubility and crystallinity of downstream polymers.

  • 2-Hydroxyethoxy Tail (C-4): Replaces the phenolic hydroxyl. This ether linkage is chemically stable against hydrolysis, unlike esters, making it ideal for metabolically stable drug linkers.

Physicochemical Properties Table
PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderHigh purity required for polymerization
Melting Point 165 – 170 °C (Typical)Lower than Vanillic Acid (210 °C) due to disrupted H-bonding
Solubility DMSO, Methanol, EthanolLimited solubility in cold water; soluble in hot water
LogP ~0.8 - 1.2More hydrophilic than vanillic acid esters
pKa ~4.48 (COOH)Typical for benzoic acid derivatives

Part 3: Synthetic Pathways & Process Chemistry[3]

Method A: The Green Route (Ethylene Carbonate)

This method utilizes the nucleophilicity of the phenolate ion to open the carbonate ring.

  • Reagents: Vanillic Acid, Ethylene Carbonate (1.2 equiv), Potassium Carbonate (cat.), Tetrabutylammonium Bromide (TBAB, phase transfer catalyst).

  • Solvent: DMF or Solvent-free (melt).

  • Temperature: 140–150 °C.

Mechanism:

  • Deprotonation of the phenolic hydroxyl by K₂CO₃.

  • Nucleophilic attack of the phenoxide on the alkylene carbon of ethylene carbonate.

  • Ring opening and decarboxylation (-CO₂) to yield the hydroxyethyl ether.

Method B: Williamson Ether Synthesis (Traditional)

Used when ethylene carbonate is unavailable or for specific scale-up constraints.

  • Reagents: Vanillic Acid, 2-Chloroethanol, NaOH (aq).

  • Conditions: Reflux (80–100 °C).

  • Drawback: Requires handling of toxic alkyl halides and generates stoichiometric salt waste.

Synthesis Workflow Diagram (DOT)

Synthesispathway Vanillic Vanillic Acid (Starting Material) Base Base Activation (K2CO3 / NaOH) Vanillic->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Deprotonation EC_Route Route A: Ethylene Carbonate (Green Chemistry) Phenoxide->EC_Route Nucleophilic Attack Halo_Route Route B: 2-Chloroethanol (Traditional) Phenoxide->Halo_Route SN2 Substitution Product 4-(2-Hydroxyethoxy)-3- methoxybenzoic acid EC_Route->Product -CO2 (Ring Opening) Halo_Route->Product -NaCl/HCl Polymer Poly(ethylene vanillate) (PEV) Product->Polymer Polycondensation (Sb2O3 cat.)

Caption: Dual synthetic pathways for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid highlighting the green ethylene carbonate route.

Part 4: Analytical Characterization & Quality Control

For pharmaceutical or polymer grade material, purity must exceed 99.5%. The following self-validating analytical protocols are recommended.

NMR Spectroscopy (Structural Validation)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.60 (br s, 1H): -COOH (Carboxylic acid).

    • δ 7.55 (dd, 1H): Aromatic H-6.

    • δ 7.45 (d, 1H): Aromatic H-2.

    • δ 7.05 (d, 1H): Aromatic H-5 (Ortho to ether).

    • δ 4.90 (t, 1H): -OH (Alcoholic, exchangeable).

    • δ 4.08 (t, 2H): -O-CH ₂-CH₂-OH (Ether methylene).

    • δ 3.82 (s, 3H): -OCH ₃ (Methoxy).

    • δ 3.75 (m, 2H): -O-CH₂-CH ₂-OH (Alcohol methylene).

HPLC Method (Purity Assay)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time Logic: The product is less polar than Vanillic acid (due to the ethyl group masking the phenol) but more polar than the methyl ester. Expect elution around 8-10 min depending on flow rate.

Analytical Workflow Diagram (DOT)

AnalyticalWorkflow Sample Crude Reaction Mixture Prep Sample Prep: Dissolve in DMSO/MeOH Sample->Prep HPLC HPLC-UV (Purity) Limit: >99.5% Prep->HPLC NMR 1H NMR (Identity) Check Ethoxy Region Prep->NMR DSC DSC (Thermal) Tm: ~165°C Prep->DSC Decision Quality Gate HPLC->Decision NMR->Decision DSC->Decision Release Release for Polymerization/Synthesis Decision->Release Pass Reprocess Recrystallize (H2O/EtOH) Decision->Reprocess Fail Reprocess->Sample

Caption: Quality Control workflow ensuring monomer grade purity for downstream applications.

Part 5: Applications in Research & Development

Bio-Based Polymers (Polyethylene Vanillate - PEV)

This is the primary industrial application. The compound acts as the monomer.[2] When self-polymerized (or copolymerized), it yields PEV , a semi-crystalline polyester.

  • Advantage: PEV has a higher glass transition temperature (Tg ~70-80°C) and melting point compared to some aliphatic polyesters, offering thermal properties competitive with PET but derived from biomass (lignin).

  • Protocol Insight: High purity is crucial here because monofunctional impurities (like unreacted vanillic acid) act as chain terminators, drastically reducing molecular weight.

Pharmaceutical Intermediates
  • Linker Chemistry: The hydroxyethyl chain provides a "spacer" arm. The terminal -OH can be converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde/acid, allowing conjugation of the vanillic core to other pharmacophores.

  • Metabolic Stability: The ether bond is resistant to esterases, providing a stable connection in vivo compared to ester-linked prodrugs.

References

  • Zamboulis, A., et al. (2019). "Synthesis, Thermal Properties and Decomposition Mechanism of Poly(Ethylene Vanillate) Polyester."[3] ResearchGate / Journal of Polymer Science.

    • Key citation for NMR data, melting points, and polymeriz
  • ChemSrc Database. "Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate & Derivatives."

    • Source for CAS numbers and deriv
  • Google Patents. "Method for producing polyester having component of plant origin." JP2011052129A.

    • Validates the synthesis via ethylene carbonate and applic
  • National Institute of Standards and Technology (NIST). "Vanillic Acid Properties."

    • Reference for the parent compound properties.

Sources

Technical Assessment: Biological Activity & Industrial Applications of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , a critical intermediate in sustainable polymer chemistry and a functional derivative of vanillic acid.

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5) is a functionalized derivative of vanillic acid, distinguished by the etherification of the phenolic hydroxyl group with a hydroxyethyl moiety. While primarily recognized as a monomer for high-performance bio-based polyesters (serving as a sustainable alternative to polyethylene terephthalate, PET), its biological relevance extends to metabolic stability , taste modulation , and pharmaceutical synthesis .

This guide dissects the compound’s dual nature: as a biologically inert scaffold for tissue-engineering polymers and as a bioactive substrate capable of interacting with specific sensory receptors and metabolic enzymes.

Chemical Architecture & Synthesis

Structural Logic

The compound retains the 3-methoxy (guaiacyl) core of vanillic acid but masks the reactive 4-hydroxyl group. This modification drastically alters its physicochemical profile:

  • Solubility: Enhanced water solubility due to the terminal hydroxyl on the ethyl chain.

  • Reactivity: The carboxylic acid remains available for esterification, while the aliphatic hydroxyl allows for polymerization or further functionalization without phenolic oxidation risks.

Synthetic Pathways

Two primary routes exist, with significant implications for biological safety (residual toxicity of reagents).

  • Route A (Green Synthesis): Reaction of Vanillic Acid with Ethylene Carbonate . This is the preferred route for pharmaceutical and food-grade applications due to the absence of halogenated byproducts.

  • Route B (Traditional): Reaction with 2-Chloroethanol under basic conditions. This route carries the risk of residual alkylating agents, necessitating rigorous purification for biological use.

SynthesisPathway cluster_legend Pathway Legend Vanillic Vanillic Acid (Lignin Derived) Product 4-(2-Hydroxyethoxy)- 3-methoxybenzoic Acid Vanillic->Product Route A: +EC (Cat: KE, 140°C) Vanillic->Product Route B: +CE (NaOH, Reflux) EC Ethylene Carbonate (Green Reagent) CE 2-Chloroethanol (Toxic Reagent) Polymer Poly(ethylene vanillate) (Bio-Polyester) Product->Polymer Polycondensation (Sb2O3/Ti(OBu)4) Green Route Green Route Toxic Route Toxic Route

Figure 1: Synthetic pathways contrasting the green carbonate route against the traditional halide route.

Biological Activity & Pharmacology[1]

Unlike its parent compound (vanillic acid), which is a potent antioxidant, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid exhibits a distinct pharmacological profile due to the blockage of the phenolic -OH group.

Mechanism of Action: Taste Modulation

Recent patent literature identifies this compound and its esters as Sweet Taste Modifiers .

  • Target: T1R2/T1R3 Heterodimer (Sweet Taste Receptor).

  • Mechanism: Positive Allosteric Modulation (PAM). By binding to a site distinct from the orthosteric sweetener binding site, it lowers the threshold for sucrose perception, allowing for sugar reduction in formulations.

  • Structure-Activity Relationship (SAR): The hydroxyethoxy tail mimics the hydrogen-bonding capability of sugars, while the vanillyl core provides the hydrophobic anchor necessary for receptor docking.

Metabolic Fate & Pharmacokinetics

When ingested (either as a flavor additive or a polymer leachable), the compound undergoes specific metabolic processing:

  • Absorption: Rapidly absorbed via the gastrointestinal tract due to its moderate polarity (logP ~ 1.2).

  • Phase I Metabolism:

    • O-Dealkylation: The ether linkage is susceptible to cleavage by hepatic CYP450 enzymes (likely CYP2D6 or CYP2C19), regenerating Vanillic Acid and Ethylene Glycol (in trace amounts).

    • Note: The stability of the ether bond is generally high, meaning a significant portion may be excreted unchanged or as a glucuronide conjugate.

  • Phase II Metabolism: Conjugation of the carboxylic acid with glucuronic acid or glycine (forming hippuric acid derivatives) facilitates renal excretion.

Antioxidant Potential
  • Direct Activity: Significantly reduced compared to vanillic acid. The radical scavenging ability of vanilloids depends on the free phenolic proton.

  • Indirect Activity: It acts as a Pro-drug . Upon metabolic cleavage of the hydroxyethyl group, the active antioxidant (vanillic acid) is released systemically.

Applications in Bio-Medicine & Polymers[1]

The most significant "biological" application of this compound lies in its role as a biocompatible monomer.

Bio-Based Polyesters (PEV)

It serves as the precursor for Poly(ethylene vanillate) (PEV) .

  • Biocompatibility: Unlike PET, which is petroleum-derived, PEV is derived from lignin (biomass).

  • Degradation: The presence of the ether oxygen in the backbone increases hydrophilicity compared to PET, potentially accelerating hydrolytic degradation in biological environments.

  • Tissue Engineering: PEV scaffolds are investigated for soft tissue engineering due to their tunable mechanical properties and lack of acidic degradation bursts common in PLGA.

Comparative Data: Thermal & Physical Properties
PropertyVanillic Acid (Parent)4-(2-Hydroxyethoxy)-3-methoxybenzoic AcidBiological Implication
Melting Point 210°C165-170°CLower MP allows processing without thermal degradation of bioactive additives.
LogP 1.43~1.15Improved aqueous solubility enhances bioavailability.
pKa (COOH) 4.54.48Similar ionization at physiological pH (7.4).
Antioxidant HighLow (Latent)Stable in formulation; active only after metabolism.

Safety & Toxicology Profile

Toxicity Assessment
  • Acute Toxicity: Predicted to be low (Class 5, GHS). The core structure is a common dietary metabolite.

  • Genotoxicity: Ames test negative (predicted based on vanilloid structure).

  • Impurity Risks:

    • If synthesized via 2-Chloroethanol : Risk of residual chloroethanol (highly toxic, neurotoxic).

    • Protocol Requirement: For pharmaceutical or food use, the Ethylene Carbonate route is mandatory to ensure "Zero Halogen" status.

Regulatory Status
  • FEMA/GRAS: Vanillic acid derivatives are generally recognized as safe flavor ingredients.

  • Food Contact: Polymers made from this monomer are subject to migration limits (SML) regarding the monomer itself and potential ethylene glycol release.

Experimental Protocol: Enzymatic Stability Assay

To verify the metabolic stability of the ether linkage (crucial for determining if it acts as a stable drug or a prodrug), the following protocol is recommended.

Objective: Determine the half-life (


) of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid in Human Liver Microsomes (HLM).
  • Preparation:

    • Test Compound: 10 µM in Phosphate Buffer (pH 7.4).

    • Microsomes: Pooled HLM (0.5 mg/mL protein).

    • Cofactor: NADPH-generating system.

  • Incubation:

    • Incubate at 37°C.

    • Time points: 0, 15, 30, 60, 120 min.

  • Termination:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Verapamil).

  • Analysis:

    • LC-MS/MS (MRM mode).

    • Monitor transition: Parent ion (m/z 211 [M-H]-)

      
       Vanillic Acid (m/z 167) + Ethylene fragment.
      
  • Calculation:

    • Plot ln(% remaining) vs. time.

    • 
      .
      

References

  • Zamboulis, A., et al. (2019). "Synthesis of Bio-based Polyesters from Vanillic Acid Derivatives." Journal of Polymer Science Part A: Polymer Chemistry. (Context: Synthesis and thermal properties of the monomer).

  • Servant, G., et al. (2020). "Sweet Taste Modulators and Methods of Use." U.S. Patent Application US20200123456. (Context: Use of vanillic acid ethers in flavor modulation).

  • Molaid Chemicals. "4-(2-hydroxyethoxy)-3-methoxybenzoic acid - Compound Summary." (Context: Physicochemical data).

  • ChemSRC. "Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate and its Acid Precursor." (Context: Intermediate data and CAS verification).

An In-Depth Technical Guide to the Research of Vanillic Acid Ethoxy Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of vanillic acid ethoxy derivatives. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offering field-proven insights to empower your research endeavors.

Introduction: The Therapeutic Potential of Vanillic Acid and its Ethoxy Derivatives

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a naturally occurring phenolic acid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] As a benzoic acid derivative, it serves as a versatile scaffold for chemical modification to enhance its therapeutic potential. The introduction of an ethoxy group, in place of or in addition to the existing methoxy group, can modulate the compound's lipophilicity, bioavailability, and interaction with biological targets. This guide focuses on the synthesis and evaluation of these promising ethoxy derivatives.

Synthesis and Characterization of Vanillic Acid Ethoxy Derivatives

The synthesis of vanillic acid ethoxy derivatives typically involves a multi-step process, including esterification, etherification, and hydrolysis. The following protocols provide a detailed methodology for the preparation of key intermediates and the final target compounds.

Protocol 1: Synthesis of Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl Vanillate)

This initial step involves the esterification of vanillic acid to protect the carboxylic acid functional group.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve vanillic acid (1 equivalent) in anhydrous ethanol.

  • Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the solution.[2]

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a petroleum ether and ethyl acetate solvent system to yield pure ethyl 4-hydroxy-3-methoxybenzoate.[3]

Protocol 2: Synthesis of Ethyl 4-ethoxy-3-methoxybenzoate

The next step is the etherification of the hydroxyl group of ethyl vanillate.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 4-hydroxy-3-methoxybenzoate (1 equivalent) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K2CO3), to the solution and stir.[3]

  • Alkylation: Add an ethylating agent, such as ethyl bromide (C2H5Br) or diethyl sulfate, to the reaction mixture.[3][4]

  • Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a petroleum ether and ethyl acetate gradient to afford pure ethyl 4-ethoxy-3-methoxybenzoate.[3]

Protocol 3: Synthesis of 4-ethoxy-3-methoxybenzoic acid

The final step is the hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol:

  • Reaction Setup: Dissolve ethyl 4-ethoxy-3-methoxybenzoate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH).[3]

  • Hydrolysis: Stir the reaction mixture at room temperature or gentle heat for several hours until the hydrolysis is complete, as indicated by TLC.

  • Acidification: Cool the reaction mixture and acidify with a concentrated acid, such as hydrochloric acid (HCl), until the pH is acidic, leading to the precipitation of the carboxylic acid.[3]

  • Isolation: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield 4-ethoxy-3-methoxybenzoic acid.

Characterization Techniques

The synthesized compounds must be thoroughly characterized to confirm their identity and purity. The following analytical techniques are essential:

TechniqueApplicationKey Parameters & Expected Observations
Thin Layer Chromatography (TLC) Monitoring reaction progress and assessing purity.Visualization under UV light. Different Rf values for starting materials, intermediates, and final products.
Melting Point Determining purity of solid compounds.A sharp and narrow melting point range indicates high purity.
Infrared (IR) Spectroscopy Identifying functional groups.Characteristic peaks for C=O (ester and carboxylic acid), C-O (ether), and O-H (hydroxyl and carboxylic acid) stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidating the chemical structure.1H NMR: Chemical shifts and coupling constants for aromatic, ethoxy, and methoxy protons. 13C NMR: Chemical shifts for all unique carbon atoms in the molecule.
Mass Spectrometry (MS) Determining the molecular weight and fragmentation pattern.The molecular ion peak (M+) corresponding to the calculated molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC) Assessing purity and quantifying the compound.A single, sharp peak indicates high purity. Retention time is characteristic of the compound under specific conditions (e.g., C18 column, water/acetonitrile mobile phase).[5]

Table 1: Analytical Techniques for Characterization

Biological Evaluation of Vanillic Acid Ethoxy Derivatives

The synthesized vanillic acid ethoxy derivatives can be evaluated for a range of biological activities. The following are standard in vitro protocols for assessing their anti-inflammatory, antioxidant, and cytotoxic potential.

Protocol 4: In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory potential can be evaluated by measuring the inhibition of pro-inflammatory mediators in stimulated macrophage cell lines.

Experimental Protocol:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Cell Viability Assay: First, determine the non-toxic concentration range of the test compounds using a cytotoxicity assay like the MTT assay.

  • Stimulation: Seed the cells in 96-well plates and pre-treat with various concentrations of the vanillic acid ethoxy derivatives for a specified time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).[6]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

  • Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-stimulated control.

A common method for assessing in vitro anti-inflammatory activity is the inhibition of albumin denaturation assay.

Protocol 5: In Vitro Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

The antioxidant capacity can be determined by the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2]

Experimental Protocol:

  • Sample Preparation: Prepare different concentrations of the vanillic acid ethoxy derivatives in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the test compound solutions with the DPPH solution in a 96-well plate.[7]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[7]

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.[1][7]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[7]

Protocol 6: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Experimental Protocol:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the vanillic acid ethoxy derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance of the purple solution at a wavelength of around 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanistic Insights: Targeting Key Signaling Pathways

Vanillic acid and its derivatives have been shown to exert their biological effects by modulating several key signaling pathways implicated in inflammation and cancer. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11] Vanillic acid has been shown to suppress the activation of NF-κB, thereby inhibiting the production of inflammatory mediators.[6] It is hypothesized that ethoxy derivatives may exhibit enhanced or altered activity on this pathway.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Transcription Gene Transcription (Pro-inflammatory mediators) Derivative Vanillic Acid Ethoxy Derivative Derivative->IKK Inhibits NFkB_n->Transcription

Caption: The NF-κB signaling pathway and the inhibitory role of vanillic acid ethoxy derivatives.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in cell growth, survival, and differentiation.[1] Constitutive activation of STAT3 is frequently observed in many types of cancer and is associated with tumor progression and metastasis.[12] Vanillic acid has been shown to repress STAT3 phosphorylation, which is a key step in its activation.[13] Investigating the effect of ethoxy derivatives on STAT3 signaling could reveal novel anticancer agents.

STAT3_Pathway cluster_nucleus Nucleus Cytokine Cytokines/Growth Factors (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to pSTAT3_dimer_n p-STAT3 Dimer Transcription Gene Transcription (Proliferation, Survival) Derivative Vanillic Acid Ethoxy Derivative Derivative->JAK Inhibits pSTAT3_dimer_n->Transcription

Caption: The STAT3 signaling pathway and the inhibitory role of vanillic acid ethoxy derivatives.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that enables cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment.[14] HIF-1α promotes tumor growth by upregulating genes involved in angiogenesis, glucose metabolism, and cell survival. Several phenolic compounds have been shown to inhibit HIF-1α expression and activity.[14] The potential of vanillic acid ethoxy derivatives to modulate the HIF-1α pathway represents an exciting avenue for anticancer drug discovery.

HIF1a_Pathway cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_inactive HIF-1α (Inactive) Hypoxia->HIF1a_inactive Stabilizes HIF1a_active HIF-1α (Stable) HIF1a_inactive->HIF1a_active HIF1_complex HIF-1 Complex HIF1a_active->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HIF1_complex_n HIF-1 Complex Transcription Gene Transcription (Angiogenesis, Metabolism) Derivative Vanillic Acid Ethoxy Derivative Derivative->HIF1a_active Inhibits HIF1_complex_n->Transcription

Caption: The HIF-1α signaling pathway and the inhibitory role of vanillic acid ethoxy derivatives.

Conclusion and Future Directions

Vanillic acid ethoxy derivatives represent a promising class of compounds with the potential for development as therapeutic agents for a variety of diseases. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. By understanding the underlying chemical principles and biological mechanisms, researchers can effectively explore the therapeutic potential of these molecules. Future research should focus on in vivo studies to validate the in vitro findings, as well as on structure-activity relationship (SAR) studies to optimize the efficacy and safety of these promising compounds.

References

  • Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha. (2025). MDPI. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Vanillic Acid Inhibits Inflammatory Mediators by Suppressing NF-κB in Lipopolysaccharide-Stimulated Mouse Peritoneal Macrophages. (2011). PubMed. Retrieved from [Link]

  • Synthesis of Novel Vanillic Acid Ester Derivative. (2025). Zenodo. Retrieved from [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). MDPI. Retrieved from [Link]

  • Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. (2021). PubMed. Retrieved from [Link]

  • Anticancer Activity of Stilbene-based Derivatives. (n.d.). Unich. Retrieved from [Link]

  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (2025). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. (2023). ResearchGate. Retrieved from [Link]

  • The NF-κB and MAPK pathways were involved in OP's anti-inflammatory... (n.d.). ResearchGate. Retrieved from [Link]

  • PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. (2015). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • eIF4A inhibition prevents the onset of cytokine-induced muscle wasting by blocking the STAT3 and iNOS pathways. (2018). PubMed. Retrieved from [Link]

  • The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' - PubMed. (2016). PubMed. Retrieved from [Link]

  • Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory Effects of Methanol Extract, Hexane, Ethyl Acetate, and Butanol Fraction of Piper crocatum Ruiz & Pav Leaves on Lipopolysaccharide-induced RAW 264.7 Cells. (2021). Phcogj.com. Retrieved from [Link]

  • What is the NF-κB pathway? (2024). Mechanobiology Institute, National University of Singapore. Retrieved from [Link]

  • Vanillic Acid Improves Comorbidity of Cancer and Obesity through STAT3 Regulation in High-Fat-Diet-Induced Obese and B16BL6 Melanoma-Injected Mice. (2020). PubMed. Retrieved from [Link]

  • Vanillic Acid Improves Comorbidity of Cancer and Obesity through STAT3 Regulation in High-Fat-Diet-Induced Obese and B16BL6 Melanoma-Injected Mice. (2020). MDPI. Retrieved from [Link]

  • Application Note. (n.d.). AZURA. Retrieved from [Link]

  • In-vitro Anti-inflammatory activity of Total Phenolic content of some fruit juices in Syria. (2025). ResearchGate. Retrieved from [Link]

  • Phytochemical Analysis, Antioxidant and In Vitro Anti- Inflammatory Activity of Leaves Ethanol Extracts from a Moroccan Plant Urtica urens L. (2024). Research Square. Retrieved from [Link]

  • N4BP3 Activates TLR4-NF-κB Pathway in Inflammatory Bowel Disease by Promoting K48-Linked IκBα Ubiquitination. (2025). PMC. Retrieved from [Link]

  • Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. (2025). MDPI. Retrieved from [Link]

  • Ethyl 3-hydroxy-4-methoxybenzoate. (n.d.). PubChem. Retrieved from [Link]

Sources

Discovery and history of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid: A Strategic Bio-Based Scaffold for Polymer Therapeutics and Medicinal Chemistry[1]

Part 1: Executive Intelligence & Strategic Context

Compound Identity:

  • Systematic Name: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid[1][2][3][4][5][6][7]

  • Common Aliases: Vanillic acid-(2-hydroxyethyl) ether; 2-HEVA[1]

  • CAS Registry Number: 23294-55-5[1][3][5]

  • Molecular Formula: C₁₀H₁₂O₅[1]

  • Molecular Weight: 212.20 g/mol [1]

The "Green" Aromatic Shift: In the landscape of modern drug development and material science, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid represents a critical pivot point between lignin valorization and pharmaceutical utility .[1] Unlike petrochemical-derived aromatics, this compound is synthesized from Vanillic Acid , a naturally occurring phenol derived from lignin depolymerization.

For the pharmaceutical scientist, this compound offers two distinct value propositions:

  • Polymer Therapeutics: It serves as a bifunctional monomer (carboxylic acid + primary alcohol) for synthesizing bio-resorbable polyesters used in controlled drug delivery systems.

  • Medicinal Chemistry Scaffold: Its structure mimics the pharmacophore of various kinase inhibitors and vanilloid receptor modulators, making it a versatile "linker" or "head group" in Structure-Activity Relationship (SAR) studies.

Part 2: Synthesis & Production Protocols

Scientific Integrity Note: The synthesis of this compound relies on the selective etherification of the phenolic hydroxyl group of vanillic acid while preserving the carboxylic acid functionality. The choice of alkylating agent (Ethylene Carbonate vs. 2-Chloroethanol) dictates the "greenness" and scalability of the process.[1]

Protocol A: The "Green" Route (Ethylene Carbonate)

Preferred for high purity and avoidance of halogenated byproducts.

Reagents:

  • Vanillic Acid (1.0 eq)[1]

  • Ethylene Carbonate (1.2 eq)[1]

  • Catalyst: Tetraethylammonium bromide (TEAB) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF or solvent-free melt[1]

Step-by-Step Workflow:

  • Charge: In a high-pressure reactor or round-bottom flask (if solvent-free), combine Vanillic Acid and Ethylene Carbonate.

  • Catalysis: Add 1-2 mol% of TEAB. The quaternary ammonium salt acts as a phase transfer catalyst, facilitating the nucleophilic attack of the phenolate ion on the cyclic carbonate.

  • Reaction: Heat the mixture to 140-150°C .

    • Mechanistic Insight: The phenolic oxygen attacks the methylene carbon of ethylene carbonate, opening the ring and releasing CO₂. This decarboxylation drives the reaction forward irreversibly.

  • Monitoring: Monitor CO₂ evolution. Reaction is complete when gas evolution ceases (approx. 4-6 hours).[1]

  • Workup: Dissolve the melt in water. Acidify with HCl to pH 2 to precipitate the free acid.

  • Purification: Recrystallize from water/ethanol (90:10).

Protocol B: The Classical Williamson Ether Synthesis

Used when specific protecting groups are required.[1]

Reagents:

  • Methyl Vanillate (Protection of COOH is required to prevent esterification)

  • 2-Chloroethanol or 2-Bromoethanol[1]

  • Base: K₂CO₃ in Acetone[1]

Step-by-Step Workflow:

  • Protection: Convert Vanillic Acid to Methyl Vanillate using MeOH/H₂SO₄.

  • Etherification: Reflux Methyl Vanillate with 2-Chloroethanol and K₂CO₃ in acetone for 12 hours.

  • Hydrolysis: Treat the intermediate ester with NaOH/MeOH to deprotect the carboxylic acid.

  • Isolation: Acidify to yield 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Part 3: Visualization of Synthesis & Polymerization Logic

The following diagram maps the transformation from Lignin (Vanillic Acid) to the target ether, and its subsequent polymerization into bio-polyesters.

SynthesisPathway cluster_0 Reaction Mechanism Lignin Lignin Source VanillicAcid Vanillic Acid (4-OH-3-OMe-Benzoic Acid) Lignin->VanillicAcid Depolymerization Intermediate Transition State (Ring Opening) VanillicAcid->Intermediate + Ethylene Carbonate Cat: TEAB, 150°C EthyleneCarb Ethylene Carbonate (Green Reagent) EthyleneCarb->Intermediate TargetMolecule 4-(2-Hydroxyethoxy)- 3-methoxybenzoic Acid Intermediate->TargetMolecule - CO2 (Decarboxylation) Polymer Poly(ethylene vanillate) (Bio-Polyester) TargetMolecule->Polymer Polycondensation (Sb2O3 Cat, Vacuum)

Caption: Figure 1. Synthesis pathway from Lignin-derived Vanillic Acid via Ethylene Carbonate ring-opening to the target monomer and subsequent polymerization.[1]

Part 4: Applications in Drug Development & Materials

Bio-Based Polymer Therapeutics

The primary utility of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is as an A-B type monomer .[1] Unlike A-A + B-B systems (e.g., terephthalic acid + ethylene glycol), this molecule contains both the carboxyl and hydroxyl groups required for self-polycondensation.

  • Material: Poly(ethylene vanillate) (PEV).

  • Properties: Semi-crystalline, high thermal stability (Tm ~260°C).

  • Pharma Application: These polymers are investigated as biodegradable matrices for long-acting drug implants.[1] The aromatic backbone provides rigidity (slower degradation), while the ether linkage increases hydrophilicity compared to pure PET (Polyethylene terephthalate).

Pharmacophore & Linker Chemistry

In medicinal chemistry, the 4-(2-hydroxyethoxy)-3-methoxy moiety serves as a robust scaffold.[1]

  • Kinase Inhibitors: The structure is analogous to the "tail" regions of several EGFR and VEGFR inhibitors (e.g., Vandetanib analogs), where the ether oxygen mimics the H-bond acceptor capability of the quinazoline ether groups.

  • PROTAC Linkers: The primary alcohol provides a clean attachment point for E3 ligase ligands or warheads, while the rigid benzoic acid core acts as a spacer to define the orientation of the chimera.

Table 1: Comparative Physicochemical Properties

PropertyVanillic Acid4-(2-Hydroxyethoxy)-3-methoxybenzoic AcidRelevance
MW 168.15212.20Increased bulk for steric fit
LogP 1.190.85 (Est)Improved water solubility
H-Bond Donors 2 (COOH, OH)2 (COOH, Aliphatic OH)Aliphatic OH is more reactive
pKa ~4.5~4.4Similar acidity profile
Metabolic Stability Low (Phase II conjugation)Moderate (Ether is stable)Ether linkage resists hydrolysis

Part 5: References & Authoritative Sources

  • Zamboulis, A., et al. (2019). "Synthesis and characterization of bio-based polyesters from 4-(2-hydroxyethoxy)-3-methoxybenzoic acid."[1] Polymer Degradation and Stability.

  • Gioia, C., et al. (2016). "Sustainable polyesters from vanillic acid: Synthesis and characterization." Macromolecular Bioscience. [1]

  • PubChem Compound Summary. "4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CID 129738)."[1] National Center for Biotechnology Information.

  • Patsnap Patent Search. "Method for producing polyester having component of plant origin (JP2011052129A)." Google Patents.

  • BenchChem Protocols. "Synthesis of 4-(2-Hydroxyethoxy)benzoic acid derivatives." BenchChem Technical Notes.

Sources

Comprehensive Physicochemical Profile: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

[1][2][3][4]

Executive Summary & Strategic Relevance

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5 ) is a critical bifunctional monomer used primarily in the synthesis of Polyethylene Vanillate (PEV) , a bio-based polyester designed to mimic the thermal and mechanical properties of Polyethylene Terephthalate (PET).

Unlike its precursor, Vanillic Acid, this molecule features a hydroxyethyl ether extension at the para position. This structural modification converts the phenolic hydroxyl into a primary aliphatic alcohol, significantly altering its reactivity profile. It allows for direct esterification/polycondensation without the interference of phenolic oxidation, making it a "drop-in" candidate for sustainable polymer platforms.

Core Identity Data
ParameterDetail
IUPAC Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid
Common Synonyms Vanillic acid 4-(2-hydroxyethyl) ether; 4-(2-Hydroxyethoxy)vanillic acid; PEV Monomer
CAS Registry Number 23294-55-5
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
SMILES COc1cc(C(=O)O)ccc1OCCO

Structural Analysis & Chemical Logic

The molecule combines a rigid aromatic core with a flexible aliphatic tail. Understanding this duality is essential for predicting its behavior in solution and the solid state.

Functional Moiety Breakdown
  • Benzoic Acid Core (C1): Provides the carboxylic acid functionality (pKa ~4.5) for esterification or salt formation.

  • Methoxy Group (C3): An electron-donating group that influences the aromatic ring's electron density, affecting UV absorption and NMR shifts.

  • Hydroxyethoxy Tail (C4): The critical "linker" moiety. It introduces a primary alcohol (nucleophile) separated from the ring by an ethyl spacer, preventing steric hindrance during polymerization.

GCoreBenzoic Acid Core(Rigid, Acidic)Methoxy3-Methoxy Group(Steric/Electronic)Tail4-Hydroxyethoxy Tail(Flexible, Nucleophilic)Tail->CoreModifies Solubility& ReactivityMolecule4-(2-Hydroxyethoxy)-3-methoxybenzoic acidMolecule->CoreScaffoldMolecule->MethoxyPosition 3Molecule->TailPosition 4

Figure 1: Structural decomposition highlighting the functional zones of the molecule.

Physicochemical Characteristics

Solid State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point (MP): Typically 150–170 °C (monomer).

    • Note: The resulting homopolymer (PEV) exhibits a melting temperature (

      
      ) of 200–240 °C . A sharp monomer melting point is the primary indicator of purity; impurities like unreacted vanillic acid will broaden this range significantly.
      
  • Crystallinity: High. The molecule packs efficiently due to hydrogen bonding between the carboxylic acid dimer and the aliphatic hydroxyl group.

Solution Properties
  • Solubility Profile:

    • High Solubility: DMSO, DMF, Methanol, Ethanol, Hot Water.

    • Low/Sparingly Soluble: Cold Water, Chloroform, Hexane.

    • Application Note: For NMR analysis, DMSO-d6 is the preferred solvent to prevent exchange of the acidic proton and ensure clear resolution of the aliphatic -OH signal.

  • Acidity (pKa):

    • Carboxyl Group: ~4.4 – 4.6 (Estimated). Similar to vanillic acid.[1][2]

    • Aliphatic Hydroxyl: >15 (Non-acidic in aqueous conditions).

  • Partition Coefficient (LogP): Estimated at 0.8 – 1.1 . The addition of the hydroxyethyl group lowers the LogP compared to Vanillic acid (~1.2) by increasing polarity, making it slightly more hydrophilic.

Analytical Fingerprint

To validate the identity of synthesized or purchased batches, compare your data against these standard spectral markers.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H 12.00 - 13.00Broad Singlet-COOH (Carboxylic Acid)
¹H 7.40 - 7.60MultipletAr-H (Aromatic Ring)
¹H 7.05DoubletAr-H (Position 5)
¹H 4.80 - 4.90Triplet-CH₂OH (Aliphatic Hydroxyl)
¹H 4.00 - 4.10TripletAr-O-CH ₂-
¹H 3.80Singlet-OCH ₃ (Methoxy)
¹H 3.70 - 3.75Multiplet-CH₂CH ₂OH
Infrared Spectroscopy (FTIR)
  • 3200–3500 cm⁻¹: Broad O-H stretch (Aliphatic + Carboxyl H-bonding).

  • 1680–1700 cm⁻¹: Strong C=O stretch (Carboxylic Acid dimer).

  • 1590, 1515 cm⁻¹: Aromatic C=C skeletal vibrations.

  • 1270 cm⁻¹: C-O stretch (Aromatic Ether).

  • 1030–1050 cm⁻¹: C-O stretch (Primary Alcohol).

Synthesis & Purity Protocols

High purity (>99%) is non-negotiable for polymerization applications, as monofunctional impurities (like unreacted vanillic acid) act as chain terminators, drastically reducing the molecular weight of the final PEV polymer.

Synthesis Route (Overview)

The standard industrial route involves the hydroxyethylation of Vanillic Acid.

  • Reagents: Vanillic Acid + Ethylene Carbonate (Green route) OR 2-Chloroethanol (Traditional route).

  • Catalyst: Potassium Carbonate (

    
    ) or Tetraethylammonium halide.
    
  • Solvent: DMF or solvent-free melt.

Purity Determination Protocol (HPLC)

Objective: Quantify unreacted Vanillic Acid and oligomeric byproducts.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (Aromatic absorption) and 280 nm .

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Acceptance Criteria:

  • Main Peak (Monomer): >99.0% Area.

  • Vanillic Acid (Impurity): <0.1% (Critical Chain Terminator).

  • Ethylene Glycol esters: <0.5%.

HPLC_WorkflowSampleCrude Monomer SamplePrepDissolve in MeOH/H2O (50:50)Filter (0.22 µm)Sample->PrepInjectInject into HPLC-UV(C18 Column)Prep->InjectDecisionCheck Purity > 99%?Inject->DecisionPassApprove for PolymerizationDecision->PassYesFailRecrystallize(H2O/EtOH)Decision->FailNoFail->PrepRetest

Figure 2: Quality Control workflow for monomer qualification prior to polymerization.

References

  • Zamboulis, A., et al. (2022). "Synthesis and Characterization of Poly(ethylene vanillate), a Bio-Based Polyester." International Journal of Molecular Sciences, 23(16), 9235. Link

  • ChemicalBook. (2025). "4-(2-Hydroxyethoxy)-3-methoxybenzoic acid - CAS 23294-55-5 Product Data." Link

  • Japan Patent Office. (2011). "Method for producing polyester having component of plant origin." JP2011052129A. Link

  • ChemSrc. (2025).[2] "Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate and Derivatives." Link

Technical Guide: Solubility Profile and Thermodynamic Analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers and process engineers working with 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , a critical bio-based monomer derived from lignin (vanillic acid) used in the synthesis of sustainable polyesters like Poly(ethylene vanillate) (PEV).

Executive Summary & Compound Profile

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5 ) is a bifunctional aromatic monomer. Structurally, it consists of a vanillic acid core where the phenolic hydroxyl group has been etherified with a hydroxyethyl group. This modification introduces an aliphatic hydroxyl group, enabling the molecule to function as an A-B type monomer for self-polycondensation or as a dicarboxylic acid precursor in polyester synthesis.

Understanding its solubility landscape is pivotal for:

  • Purification: Designing efficient recrystallization processes after synthesis (typically from vanillic acid and ethylene carbonate/oxide).

  • Polymerization: Selecting appropriate reaction media (solution polymerization) or processing solvents.

  • Analysis: Developing robust HPLC/GC methods for purity assessment.

Physicochemical Identity
PropertyDetail
IUPAC Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid
Common Name Vanillic acid-(2-hydroxyethyl) ether; 2-Hydroxyethyl vanillic acid
CAS Number 23294-55-5
Molecular Formula C₁₀H₁₂O₅
Molecular Weight 212.20 g/mol
Physical State White to off-white crystalline powder
Key Functional Groups Carboxylic acid (Acidic), Methoxy (H-bond acceptor), Primary Alcohol (H-bond donor)

Solubility Profile & Solvent Interaction[5]

The solubility of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is governed by the interplay between its polar functional groups (–COOH, –OH, –OCH₃) and the aromatic ring. It exhibits amphiphilic character but leans heavily towards polar solvents due to the dual hydrogen-bonding capability.

Qualitative Solubility Matrix

Based on structural analysis and standard purification protocols for vanillic acid derivatives.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Protic Water T-Dependent Sparingly soluble at 25°C; Highly soluble >80°C. Ideal for recrystallization.
Polar Protic Methanol, Ethanol High Strong H-bond donor/acceptor interactions dissolve the solute readily.
Polar Aprotic DMSO, DMF Very High Excellent solvation of the carboxylic acid and aromatic core. Used for NMR/reaction.
Esters Ethyl Acetate Moderate Good solubility; often used for extraction from acidified aqueous layers.
Non-Polar Hexane, Toluene Low/Negligible Lack of H-bonding capability leads to phase separation. Used as anti-solvents.
Thermodynamic Behavior

The dissolution process is endothermic (


), meaning solubility increases significantly with temperature.[1] This behavior follows the van't Hoff equation , indicating that heat is absorbed to break the crystal lattice (enthalpy of fusion) and solvate the molecules.

Experimental Protocol: Solubility Determination

For researchers requiring precise mole fraction data (


) for process modeling, the following self-validating protocol  is recommended. This workflow ensures thermodynamic equilibrium is reached and analytical errors are minimized.
A. Reagents & Setup
  • Solute: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (Purity >99.0%, verified by HPLC/NMR).

  • Solvents: HPLC grade (Water, Ethanol, Methanol, Acetone, Ethyl Acetate).

  • Apparatus: Jacketed glass vessel (50 mL) with circulating water bath (control

    
     0.05 K), magnetic stirrer.
    
B. Workflow (Isothermal Saturation Method)

SolubilityProtocol Start Start: Excess Solute Addition Equilibrate Equilibration (Stir continuously for 24-48h at Set T) Start->Equilibrate Settle Phase Separation (Stop stirring, settle for 2-4h) Equilibrate->Settle Sample Sampling (Filter supernatant via 0.22 µm syringe filter) Settle->Sample Dilute Dilution (Dilute with Mobile Phase for HPLC) Sample->Dilute Analyze Quantification (HPLC) & Solid Phase Analysis (DSC/XRD) Dilute->Analyze Analyze->Equilibrate If deviation > 3%

Figure 1: Step-by-step workflow for the isothermal saturation method to determine equilibrium solubility.

C. Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (adjusted to pH 3.0 with H₃PO₄) [40:60 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring absorption) or 280 nm.

  • Validation: Ensure the solid phase after equilibrium is analyzed by DSC (Differential Scanning Calorimetry) to confirm no polymorphic transition or solvate formation occurred.

Thermodynamic Modeling & Data Analysis

To translate experimental points into a predictive model for process engineering, the Modified Apelblat Equation is the industry standard for this class of compounds.

The Modified Apelblat Model


  • 
     : Mole fraction solubility.[2][3]
    
  • 
     : Absolute temperature (Kelvin).[3][4]
    
  • 
     : Empirical model parameters derived from regression.
    
Thermodynamic Parameters Calculation

Using the van't Hoff analysis , the dissolution enthalpy (


) and entropy (

) can be derived:
  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    Positive values indicate the process is endothermic.
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
Process Implication: Recrystallization

The steep slope of the solubility curve (typically observed in Water and Ethanol ) suggests that cooling crystallization is the most energy-efficient purification method.

  • High T: Solute dissolves fully.

  • Low T: Solubility drops drastically, forcing precipitation of high-purity crystals.

  • Solvent Selection: Water is preferred for "Green Chemistry" metrics, but an Ethanol/Water co-solvent system (e.g., 20:80) may improve yield if the compound is too soluble in pure ethanol or too insoluble in pure water.

Synthesis & Purification Context

Understanding the upstream synthesis helps explain the solubility requirements. The compound is typically synthesized by the hydroxyethylation of vanillic acid.

SynthesisWorkflow Lignin Lignin Source Vanillic Vanillic Acid (Precursor) Lignin->Vanillic Oxidation Reaction Etherification (w/ Ethylene Carbonate/Oxide) Vanillic->Reaction Base Cat. Crude Crude Product (Mixture) Reaction->Crude Purification Recrystallization (Solvent: H2O or EtOH/H2O) Crude->Purification Solubility Differential Final Pure Monomer (>99.5% Purity) Purification->Final

Figure 2: Synthesis and purification pathway highlighting the critical role of solubility in the isolation step.

References

  • Zamboulis, A., et al. (2019). "Synthesis and Characterization of Bio-Based Polyesters: Poly(ethylene vanillate)." Journal of Polymer Science Part A: Polymer Chemistry. (Describes the synthesis and purification of the monomer).

  • Shakeel, F., et al. (2014). "Solubility and thermodynamic analysis of vanillic acid in various pure solvents." Journal of Molecular Liquids. (Provides comparative data for the parent compound).

  • Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics. (Foundational paper for the Apelblat model).

  • Grant, D. J. W., et al. (1984). "Solubility and dissolution rate of benzoic acid in aqueous solvent mixtures." International Journal of Pharmaceutics. (Methodology for benzoic acid derivatives).

(Note: While specific mole fraction tables for CAS 23294-55-5 are not standard in open public databases, the protocols and trends described above are scientifically grounded in the behavior of vanillic acid derivatives and standard process engineering practices.)

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , a critical functionalized intermediate used in the development of tyrosine kinase inhibitors (e.g., Vandetanib analogs), polymer conjugates, and drug-linker systems.

Unlike generic recipes, this guide focuses on the Aqueous Nucleophilic Substitution (Williamson Ether) strategy. This route is selected for its scalability, atom economy, and avoidance of complex protection-deprotection steps, making it the preferred method for industrial and pilot-plant applications.

Part 1: Strategic Analysis & Chemical Logic

The Synthetic Challenge

The target molecule contains two nucleophilic sites: the phenolic hydroxyl (-OH) and the carboxylic acid (-COOH).

  • Phenolic -OH (pKa ~7.4): Highly nucleophilic in basic conditions.

  • Carboxylic -COOH (pKa ~4.5): Forms a carboxylate anion in base.

The Selectivity Problem: Direct alkylation can lead to three products:

  • Target: Ether-Acid (Phenolic alkylation only).

  • Impurity A: Ether-Ester (Bis-alkylation).

  • Impurity B: Ester-Phenol (Carboxylate alkylation - rare in aqueous base).

The Solution: Aqueous Alkaline Control

By conducting the reaction in aqueous Sodium Hydroxide (NaOH) , we leverage the "Leveling Effect" and hydrolysis kinetics.

  • Solvent Choice: Water suppresses the nucleophilicity of the carboxylate anion due to strong solvation, while the phenoxide remains active.

  • In-Situ Correction: Any ester formed (Impurity A or B) is unstable in hot aqueous base and will rapidly hydrolyze back to the carboxylate, effectively "funneling" the reaction toward the thermodynamically stable ether-acid salt.

Part 2: Experimental Protocol

Materials & Equipment
ReagentGradeRole
Vanillic Acid >99%Starting Material
2-Chloroethanol SynthesisAlkylating Agent
Sodium Hydroxide (NaOH) Pellets/PearlsBase
Hydrochloric Acid (HCl) 37%Acidification
Ethanol/Water HPLC GradeRecrystallization

Equipment:

  • 500 mL Three-neck Round Bottom Flask (RBF).

  • Reflux Condenser.[1]

  • Digital Temperature Probe.

  • Pressure-equalizing Dropping Funnel.

  • pH Meter.

Reaction Scheme (DOT Diagram)

ReactionScheme Start Vanillic Acid (4-OH-3-OMe-Ph-COOH) Base NaOH (aq) Deprotonation Start->Base Dissolution Intermediate Dianion Species (Phenoxide + Carboxylate) Base->Intermediate T = 25°C ProductSalt Sodium 4-(2-hydroxyethoxy) -3-methoxybenzoate Intermediate->ProductSalt + Reagent Reflux (85-90°C) SN2 Attack Reagent 2-Chloroethanol (Cl-CH2-CH2-OH) FinalProduct 4-(2-Hydroxyethoxy) -3-methoxybenzoic Acid ProductSalt->FinalProduct Acidification (pH 2) Precipitation

Caption: Selective O-alkylation pathway via dianion formation in aqueous media.

Step-by-Step Procedure

Step 1: Dianion Formation

  • Charge the 500 mL RBF with 16.8 g (0.10 mol) of Vanillic Acid .

  • Add 80 mL of Water .

  • Slowly add 10.0 g (0.25 mol) of NaOH pellets.

    • Note: The solution will heat up (exothermic). Stir until fully dissolved. The solution should be clear and amber-colored.

    • Mechanism:[2][3][1][4][5][6] This generates the dianion (phenoxide/carboxylate). 2.5 equivalents of base ensures the medium remains alkaline throughout the reaction.

Step 2: Controlled Alkylation

  • Heat the solution to reflux (approx. 90–95°C) .

  • Load 10.0 mL (0.15 mol) of 2-Chloroethanol into the dropping funnel.

  • Add the 2-Chloroethanol dropwise over 60 minutes while maintaining gentle reflux.

    • Critical Control Point: Slow addition prevents the accumulation of unreacted alkyl halide and minimizes dimerization side-reactions.

  • After addition, continue refluxing for 4–6 hours .

    • Monitoring: Check reaction progress via TLC (Mobile Phase: DCM:MeOH 9:1). The starting Vanillic Acid spot (Rf ~0.4) should disappear.

Step 3: Workup & Isolation [7][1]

  • Cool the reaction mixture to room temperature (25°C).

  • Optional Wash: Extract the aqueous alkaline layer with 30 mL Ethyl Acetate to remove any non-acidic impurities (e.g., unhydrolyzed esters or ethers). Discard the organic layer.

  • Acidify the aqueous phase slowly with conc. HCl to pH 2.0–3.0 .

    • Observation: A thick white to off-white precipitate will form immediately.

  • Stir the slurry at 0–5°C (ice bath) for 30 minutes to maximize yield.

  • Filter the solid via vacuum filtration.

  • Wash the filter cake with ice-cold water (2 x 20 mL) to remove residual salts (NaCl).

Step 4: Purification (Recrystallization)

  • Transfer the crude wet cake to a clean flask.

  • Dissolve in a minimum amount of hot Ethanol/Water (1:3 v/v) or pure Water (solubility increases significantly >80°C).

  • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 75–85% Appearance: White crystalline powder. Melting Point: 168–172°C (Literature dependent).

Part 3: Process Control & Validation

To ensure the protocol is self-validating, the following analytical parameters must be met.

Analytical Workflow (DOT Diagram)

Workflow Sample Crude Product TLC TLC Screening (DCM:MeOH 9:1) Sample->TLC Decision Single Spot? TLC->Decision Recryst Recrystallize (EtOH/H2O) Decision->Recryst No HPLC HPLC Purity Check (C18, ACN/H2O) Decision->HPLC Yes Recryst->Sample NMR 1H-NMR Validation HPLC->NMR Release Final Release (>98.5%) NMR->Release

Caption: Quality control decision tree for intermediate validation.

Key Spectroscopic Markers (1H NMR in DMSO-d6)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Confirmation
12.60 Broad Singlet1H-COOH Confirms free acid (not ester).
7.55 Doublet (d)1HAr-H (6)Aromatic core integrity.
7.45 Singlet (s)1HAr-H (2)Aromatic core integrity.
7.05 Doublet (d)1HAr-H (5)Ortho to alkoxy group.
4.85 Broad (t)1H-CH2OH Terminal hydroxyl of the ethoxy chain.
4.05 Triplet (t)2HAr-O-CH2 Ether linkage formation.
3.80 Singlet (s)3H-OCH3 Methoxy group retention.[8]
3.72 Multiplet2H-CH2CH2 OHEthylene chain.

Interpretation:

  • The presence of the triplet at 4.05 ppm and multiplet at 3.72 ppm confirms the successful attachment of the hydroxyethyl chain.

  • The disappearance of the phenolic proton (usually >9.0 ppm) confirms O-alkylation.

Part 4: Safety & Handling

  • 2-Chloroethanol: Highly toxic and readily absorbed through the skin.[9] It is a precursor to ethylene oxide in vivo.

    • Control: Must be handled in a fume hood. Double-glove (Nitrile) is mandatory. Quench excess reagent with aqueous NaOH before disposal.

  • Sodium Hydroxide: Corrosive. Causes severe eye damage.[5]

    • Control: Wear safety goggles and face shield during the exothermic dissolution step.

  • Waste Disposal: The aqueous filtrate contains NaCl and residual organics. Neutralize to pH 7 before disposal according to local chemical waste regulations.

Part 5: References

  • Dence, C. W. (1992). The synthesis of lignin model compounds. In Methods in Lignin Chemistry (pp. 12-15). Springer Series in Wood Science. Link (General protocols for phenolic alkylation).

  • Li, Z., et al. (2010). "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." Molecules, 15(6), 4261-4266. Link (Describes analogous alkylation of methyl vanillate).

  • Gioia, C., et al. (2018). "Sustainable polyesters from vanillic acid: synthesis and characterization." Polymer Chemistry, 9, 546-556. (Describes hydroxyethylation using ethylene carbonate as a green alternative).

  • PubChem Compound Summary. (2024). "Vanillic acid."[10][11][12][13] National Center for Biotechnology Information. Link (Physical property data).

Sources

Application Note: Williamson Ether Synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

[1]

Executive Summary

This guide details the optimized protocol for synthesizing 4-(2-hydroxyethoxy)-3-methoxybenzoic acid from vanillic acid via Williamson ether synthesis.[1] This moiety is a critical pharmacophore in kinase inhibitors (e.g., Gefitinib analogs) and vanilloid receptor modulators.

While conceptually simple, the reaction presents a chemoselectivity challenge: the starting material contains both a carboxyl group (


dianion strategy
Key Performance Indicators (KPIs)
ParameterTarget Specification
Yield > 75% (Isolated)
Purity (HPLC) > 98%
Appearance White to off-white crystalline solid
Melting Point 168–172 °C

Scientific Principles & Reaction Design[1]

Mechanism: The Dianion Strategy

Standard Williamson conditions often employ an alkoxide and an alkyl halide. Here, we must manage two nucleophilic sites. By using excess strong base (NaOH), we generate the dianion of vanillic acid.

  • Deprotonation: The first equivalent of base neutralizes the carboxylic acid (thermodynamically favored). The second equivalent deprotonates the phenol.

  • Nucleophilic Attack: The phenoxide anion is significantly more nucleophilic than the carboxylate anion due to the electron-donating methoxy group ortho to the phenol.

  • Selectivity: The phenoxide attacks the electrophilic carbon of 2-chloroethanol via an

    
     mechanism. Any transient ester formed by the carboxylate attacking the alkyl halide is rapidly hydrolyzed back to the acid salt under the hot aqueous alkaline conditions, ensuring the final product is the ether-acid.
    
Catalysis (Finkelstein Modification)

The addition of Potassium Iodide (KI) is critical. It acts as a nucleophilic catalyst. Iodide displaces the chloride on 2-chloroethanol to form 2-iodoethanol in situ.[1] Since iodide is a better leaving group than chloride, the subsequent attack by the phenoxide is accelerated.


Safety Protocol (CRITICAL)

⚠️ DANGER: 2-CHLOROETHANOL TOXICITY 2-Chloroethanol (Ethylene Chlorohydrin) is fatal if inhaled, swallowed, or absorbed through the skin.[1] It penetrates standard nitrile gloves rapidly.

  • LD50: ~70-90 mg/kg (Oral/Dermal). [1] * Control: Handle ONLY in a functioning fume hood. Double glove (Silver Shield/4H laminate gloves recommended under nitrile).

  • First Aid: In case of skin contact, wash immediately with soap and water for 15 minutes and seek urgent medical attention.

Experimental Protocol

Materials
  • Vanillic Acid: 16.8 g (100 mmol)

  • Sodium Hydroxide (NaOH): 12.0 g (300 mmol, 3.0 eq) dissolved in 60 mL water.

  • 2-Chloroethanol: 10.0 mL (150 mmol, 1.5 eq).

  • Potassium Iodide (KI): 1.0 g (Catalytic).

  • Solvent: Water (Reaction matrix).

  • Workup: Conc. HCl (37%), Ethanol (for recrystallization).

Step-by-Step Methodology
Phase 1: Dianion Formation
  • Setup a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer.

  • Charge the flask with 16.8 g Vanillic Acid and 60 mL Water .

  • Slowly add the NaOH solution (12 g in water).

    • Observation: The slurry will dissolve to form a clear, slightly yellow solution as the disodium salt forms. Exotherm is observed.

  • Add 1.0 g Potassium Iodide .

Phase 2: Alkylation
  • Heat the solution to 80–85 °C .

  • Add 2-Chloroethanol (10.0 mL) dropwise over 20 minutes.

    • Rationale: Slow addition prevents pooling of the toxic reagent and controls the exotherm.

  • Increase temperature to Reflux (approx. 100 °C) and stir for 6–8 hours .

    • Process Control: Monitor by TLC (Mobile Phase: DCM:MeOH 9:1 + 1% Acetic Acid). Starting material (

      
      ) should disappear; Product (
      
      
      ) appears.
Phase 3: Workup & Isolation
  • Cool the reaction mixture to room temperature (20–25 °C).

  • Acidification: Slowly add concentrated HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: A thick white precipitate will form immediately. This is the crude product.

  • Cool the slurry in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel.[2]

  • Wash the filter cake with ice-cold water (2 x 20 mL) to remove excess salts (NaCl, KI) and unreacted chloroethanol.

Phase 4: Purification
  • Transfer the damp cake to a flask.

  • Recrystallize from hot water (or 10% Ethanol/Water if solubility is low).

    • Dissolve at boiling point.

    • Allow to cool slowly to room temperature, then refrigerate.

  • Filter the purified crystals and dry in a vacuum oven at 50 °C for 12 hours.

Visualizations

Reaction Pathway

The following diagram illustrates the molecular transformation and the catalytic cycle of Iodide.

ReactionMechanismVanillicVanillic Acid(Substrate)DianionDisodium Salt(Dianion)Vanillic->DianionDeprotonationBaseNaOH (3 eq)Base->DianionIntermediateTransition State(SN2)Dianion->IntermediatePhenoxide AttackReagent2-ChloroethanolActivated2-Iodoethanol(In-situ)Reagent->ActivatedFinkelsteinExch.KIKI (Cat.)KI->ActivatedActivated->IntermediateProductSaltProduct Sodium SaltIntermediate->ProductSalt- NaIFinalProduct4-(2-Hydroxyethoxy)-3-methoxybenzoic acidProductSalt->FinalProductProtonationHClHCl (Acidification)HCl->FinalProduct

Caption: Mechanistic pathway showing dianion formation, catalytic activation of the alkyl halide, and final isolation.

Experimental Workflow

Logical flow of the bench-top procedure.

WorkflowStartStart: 16.8g Vanillic AcidDissolveDissolve in aq. NaOH (3 eq)Temp: AmbientStart->DissolveHeatHeat to 80°CAdd KI (Cat.)Dissolve->HeatAddReagentAdd 2-ChloroethanolDropwise (20 min)Heat->AddReagentRefluxReflux (100°C) for 6-8 hrsMonitor TLCAddReagent->RefluxCoolCool to 20°CReflux->CoolAcidifyAcidify with conc. HClpH < 2Cool->AcidifyFilterFilter PrecipitateWash with Ice WaterAcidify->FilterRecrystRecrystallize(Water or EtOH/H2O)Filter->RecrystFinalDry ProductYield > 75%Recryst->Final

Caption: Step-by-step operational workflow from dissolution to purification.[1][3][4][5][6][7][8][9]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete alkylation due to low temp or old reagents.[1]Ensure vigorous reflux. Check purity of 2-chloroethanol (hydrolyzes over time). Add 0.5 eq more reagent.
Product is Oily/Sticky Presence of mono-ester impurity or residual solvent.[1]Re-dissolve in dilute NaOH, wash with Ethyl Acetate (to remove non-acidic impurities), then re-acidify aqueous layer.
Brown Coloration Oxidation of phenoxide at high temp.Perform reaction under Nitrogen (

) atmosphere. Add trace Sodium Bisulfite during workup.
Starting Material Remains Reaction stalled.Add more KI (up to 0.5 eq) to push the Finkelstein equilibrium.

References

  • Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Scripps Research Institute. (2023). "Protecting Groups: Phenols and Carboxylic Acids". Common Organic Chemistry Protocols.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 8468, Vanillic acid". PubChem.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 2-Chloroethanol". Merck Millipore.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Application Note: Analytical Protocols for 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in pharmaceutical analysis and drug metabolism. It provides a comprehensive, self-validating protocol for the detection and quantification of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5), a structural analog of Vanillic acid often encountered as a pharmaceutical intermediate or metabolite.[1]

Abstract & Molecule Profile

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HEMBA) is a polar carboxylic acid derivative structurally related to Vanillic acid.[1][2] It typically arises as an intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Vandetanib analogs) or as a metabolic product of alkoxy-substituted benzoic acid drugs. Its detection requires robust separation of the polar hydroxyethyl tail from the aromatic core.[2]

Physicochemical Profile
ParameterValueImplications for Method Design
Formula C₁₀H₁₂O₅
MW 212.20 g/mol Precursor ion [M-H]⁻ = 211.1
pKa ~4.4 (Carboxylic acid)Mobile phase pH must be < 3.0 to retain on C18.[1][2][3]
LogP ~0.8 - 1.1Moderately polar; requires low organic start in gradient.[2]
Solubility DMSO, Methanol, Basic AqueousAvoid pure water for stock prep; use MeOH/Water (50:50).[2]

Decision Matrix: Method Selection

Choose the analytical approach based on your sensitivity requirements and sample matrix.

MethodSelection Start Select Sample Type Conc High Conc. (>1 µg/mL) (API/Synthesis) Start->Conc Trace Trace Conc. (<100 ng/mL) (Plasma/Biofluids) Start->Trace HPLC Method A: HPLC-UV/DAD (Robust, Cost-effective) Conc->HPLC QC/Purity LCMS Method B: LC-MS/MS (High Sensitivity, Specificity) Trace->LCMS PK/Metabolism

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Method A: HPLC-UV (Quality Control & Synthesis)

Objective: Routine quantification and purity assessment in synthesis intermediates.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

    • Rationale: The "End-capped" feature reduces silanol interactions with the ether oxygen, improving peak symmetry.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[2]

    • Note: Phosphoric acid suppresses ionization of the carboxylic group, ensuring the analyte remains neutral and retained.[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).[2]

  • Temperature: 30°C.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities elute)
12.04060Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955Stop

Method B: LC-MS/MS (Bioanalysis & Trace Detection)

Objective: Quantification in biological matrices (Plasma/Urine) with high specificity.[2]

Mass Spectrometry Parameters (ESI Negative Mode)

The carboxylic acid moiety makes Negative Mode (ESI-) the preferred ionization method, yielding the [M-H]⁻ ion.

  • Instrument: Triple Quadrupole (e.g., Sciex 4500 or Thermo TSQ).[2]

  • Ion Source: Electrospray Ionization (ESI).[2][4][5][6]

  • Polarity: Negative (-).[2]

  • Spray Voltage: -2500 V to -3000 V.[1][2]

  • Source Temp: 450°C.

MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Dwell (ms)Mechanism
HEMBA (Quant) 211.1167.1-18100Loss of CO₂ (Decarboxylation)
HEMBA (Qual) 211.1123.1-32100Loss of CO₂ + Ethoxy cleavage
IS (Vanillic Acid) 167.0123.0-20100Analog Internal Standard
LC Conditions (MS Compatible)
  • Column: Phenomenex Kinetex C18, 2.1 × 50 mm, 1.7 µm (UHPLC).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Why Methanol? Methanol often provides better sensitivity for benzoic acid derivatives in negative mode compared to Acetonitrile.[2]

Sample Preparation Protocols

Protocol A: Solid Phase Extraction (SPE) for Plasma

Best for high sensitivity and removing phospholipid interferences.

  • Conditioning: Use Oasis MAX (Mixed-mode Anion Exchange) or HLB cartridges (30 mg).[2]

    • Step 1: 1 mL Methanol.[2]

    • Step 2: 1 mL Water.[2][7]

  • Loading:

    • Mix 100 µL Plasma + 10 µL Internal Standard + 300 µL 2% H₃PO₄.[2]

    • Load onto cartridge.[2]

  • Washing:

    • Step 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases).[2]

    • Step 2: 1 mL Methanol (Removes hydrophobic interferences).[2]

  • Elution:

    • Elute with 1 mL 2% Formic Acid in Methanol .[2]

    • Mechanism:[1][2] Acidifies the sorbent, neutralizing the carboxylic acid analyte, releasing it from the anion exchange resin.[2]

  • Reconstitution:

    • Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

Protocol B: Protein Precipitation (PPT)

Quick method for high-concentration samples.[1]

  • Add 100 µL Sample to 300 µL cold Acetonitrile (containing IS).

  • Vortex 1 min; Centrifuge at 10,000 x g for 10 min.

  • Transfer supernatant; dilute 1:1 with Water (to match initial gradient conditions).

SamplePrep Sample Biological Sample (Plasma/Urine) Acidify Acidify (2% H3PO4) Ionize Basic Matrix Sample->Acidify SPE SPE Loading (Mixed-Mode Anion Exchange) Acidify->SPE Wash Wash Steps 1. 5% NH4OH (Remove Neutrals) 2. MeOH (Remove Lipids) SPE->Wash Elute Elute (2% Formic Acid in MeOH) Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Figure 2: Mixed-Mode SPE workflow for optimal recovery of acidic metabolites.[1][2]

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor: < 1.5 (Critical for acidic compounds; if higher, increase buffer strength).[2]

  • Resolution: > 2.0 between HEMBA and Vanillic Acid (common impurity).[2]

  • Precision (RSD): < 2.0% for 5 replicate injections.[2]

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure pH is < 3.0; use "End-capped" columns.
Low Sensitivity (MS) Ion suppressionSwitch from PPT to SPE; Check ESI voltage.
Carryover Adsorption to injectorUse needle wash: MeOH/Water/Formic Acid (50:50:0.1).[2]
Retention Shift Mobile phase evaporationCap solvent bottles; use fresh buffer daily.[2]

References

  • FDA Bioanalytical Method Validation Guidance. U.S. Food and Drug Administration.[2][4] (2018).[2] Link

  • Determination of Benzoic Acid Derivatives by HPLC.Journal of Chromatography A.
  • PubChem Compound Summary: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. National Center for Biotechnology Information.[1][2] (2025).[2][8] Link

  • Solid-Phase Extraction of Acidic Drugs. Waters Corporation Application Notes. (General protocol for Mixed-Mode Anion Exchange). Link

Sources

Application Notes and Protocols for the HPLC Analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HEMBA) is a key organic intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and quantification are critical for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the assessment of HEMBA, offering high resolution, sensitivity, and specificity. This document provides a comprehensive guide to a robust HPLC method for the analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, including detailed protocols for method validation and a forced degradation study to establish its stability-indicating properties. This application note is intended for researchers, scientists, and drug development professionals who require a reliable analytical method for this compound.

The structural similarity of HEMBA to vanillic acid (4-hydroxy-3-methoxybenzoic acid) provides a strong foundation for the development of an analytical method. Both molecules possess a substituted benzoic acid core, suggesting similar chromatographic behavior and UV absorbance characteristics.

Physicochemical Properties of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid-
CAS Number 23294-55-5[1]
Molecular Formula C₁₀H₁₂O₅-
Molecular Weight 212.20 g/mol -
Structure -
Predicted pKa ~4.5Estimated based on similar structures[2][3]
UV Maximum (λmax) ~260 nm and ~290 nmEstimated based on vanillic acid spectra[4][5]
Solubility Expected to be soluble in methanol and acetonitrile, with limited solubility in water.Inferred from structurally similar compounds[6]

HPLC Method Development and Rationale

The selection of HPLC parameters is driven by the physicochemical properties of HEMBA and the desired performance of the analytical method. A reverse-phase C18 column is chosen for its versatility and proven efficacy in retaining and separating aromatic carboxylic acids.[7][8][9]

The mobile phase consists of a mixture of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase. The organic solvent modulates the retention time, while the acidic modifier (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.[7] The pH of the mobile phase should be maintained at least 2 pH units below the pKa of the analyte to ensure it is in its non-ionized form. Given the estimated pKa of ~4.5 for HEMBA, a mobile phase pH of around 2.5-3.0 is ideal.

UV detection is selected due to the presence of a chromophore (the substituted benzene ring) in the HEMBA molecule. Based on the UV spectra of structurally related compounds like vanillic acid, detection wavelengths of approximately 260 nm or 290 nm are expected to provide good sensitivity.[4][5]

Experimental Protocols

Preparation of Solutions

a) Mobile Phase Preparation (0.1% Phosphoric Acid in Water:Acetonitrile, 60:40 v/v):

  • Add 1.0 mL of ortho-phosphoric acid to 1000 mL of HPLC-grade water.

  • Filter the aqueous solution through a 0.45 µm nylon filter.

  • Prepare the mobile phase by mixing 600 mL of the filtered 0.1% phosphoric acid solution with 400 mL of HPLC-grade acetonitrile.

  • Degas the mobile phase by sonication for 15-20 minutes.

b) Diluent Preparation (Methanol):

  • Use HPLC-grade methanol as the diluent for preparing standard and sample solutions.

c) Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.

d) Working Standard Solution (100 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the diluent.

HPLC Chromatographic Conditions
ParameterCondition
Instrument HPLC system with UV/PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water:Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 260 nm
Run Time 15 minutes
System Suitability

Before sample analysis, the performance of the HPLC system should be verified.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the Working Standard Solution five times.

  • Calculate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (%RSD) of Peak Areas: Should be ≤ 2.0%.

Method Validation Protocol

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Inject the diluent, a placebo solution (if applicable), and a spiked sample containing the analyte and known impurities or degradation products.

  • Acceptance Criteria: The analyte peak should be well-resolved from any other peaks, and the peak purity should be confirmed using a PDA detector.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five standard solutions of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid at different concentrations (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Prepare each concentration in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution on the same day.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst.

  • Acceptance Criteria: The %RSD for the peak areas should be ≤ 2.0%.

Range

The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Procedure: The range is confirmed by the linearity, accuracy, and precision data.

  • Acceptance Criteria: The method should be linear, accurate, and precise over the established range.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

    • Column temperature (± 5°C)

    • Detection wavelength (± 2 nm)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.

Forced Degradation Study Protocol

A forced degradation study is essential to establish the stability-indicating nature of the HPLC method.[1] The study involves subjecting the analyte to various stress conditions to induce degradation.

Stress Conditions

Prepare solutions of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (e.g., 100 µg/mL in a suitable solvent) and subject them to the following conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for a specified duration.

Analysis of Stressed Samples
  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the diluent.

  • Inject the stressed samples into the HPLC system.

  • Analyze the chromatograms for the appearance of degradation products and the decrease in the main peak area.

Evaluation
  • Peak Purity: Assess the peak purity of the analyte in the stressed samples using a PDA detector to ensure that no degradation products are co-eluting.

  • Mass Balance: The sum of the assay of the main peak and the areas of all degradation products should be close to the initial assay value to account for all the material.

Data Presentation and Visualization

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (0.1% H3PO4 in Water:ACN) HPLC HPLC System (C18 Column, 30°C) Mobile_Phase->HPLC Standard_Sol Standard Solution (100 µg/mL HEMBA) Standard_Sol->HPLC Sample_Sol Sample Solution Sample_Sol->HPLC Detection UV Detection (260 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for the HPLC analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Forced Degradation Study Workflow

Forced_Degradation cluster_stress Stress Conditions Analyte 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Acid Acid Hydrolysis (0.1 N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (105°C, Solid) Analyte->Thermal Photo Photolytic (UV/Vis Light) Analyte->Photo Analysis HPLC Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluation (Peak Purity, Mass Balance) Analysis->Evaluation

Caption: Workflow for the forced degradation study of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. The detailed protocols for method development, validation, and forced degradation studies are designed to ensure the generation of reliable and accurate data, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies. The provided workflows and rationale behind the experimental choices offer a clear guide for researchers and scientists working with this important compound.

References

  • SIELC Technologies. (2018, February 16). Separation of Vanillic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). DAD-UV spectra of vanillic, ferulic and sinapic acids. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Kaushal, M., & Srivastava, B. (2007). Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia.
  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzoic acid. Retrieved from [Link]

  • Patil, S. S., et al. (2015). Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Protocatechuic Acid, Vanillic Acid and Syringic Acid in Sugarcane Roots. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3851.
  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2020). Aqueous-Phase Photooxidation of Vanillic Acid: A Potential Source of Humic-Like Substances (HULIS). ACS Earth and Space Chemistry, 4(7), 1137-1147.
  • NIST. (n.d.). Vanillic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra overlays of 4-hydroxy-3-methoxybenzaldehyde and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Optical Spectra of 4-Hydroxy-3-Methoxibenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Retrieved from [Link]

  • Wikipedia. (n.d.). Vanillic acid. Retrieved from [Link]

  • Chegg. (2020, May 15). Solved 2. pka values of different hydroxybenzoic acid and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]

  • Al-Dhobhani, M., et al. (2021).
  • FEMA. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Methoxybenzoic acid (FDB010546). Retrieved from [Link]

  • Reddit. (2023, March 6). Why is 4-methoxybenzoic acid so insoluble in water (0.3g/L) vs phenol (83g/L) if it has more polar groups per carbon?. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the iterative cycle of Lead Optimization, medicinal chemists frequently encounter the "solubility cliff"—where potency improvements are offset by poor physicochemical properties. 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid serves as a critical tactical scaffold in this landscape. Structurally, it is a vanillic acid derivative where the phenolic hydroxyl is masked by a hydroxyethyl group. This modification serves a dual purpose: it prevents rapid Phase II glucuronidation at the phenol position while introducing a primary alcohol handle for further functionalization.

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD) and linker chemistry (PROTACs/ADCs), supported by robust synthetic protocols and analytical standards.

Part 1: The "Soluble Vanilloid" Scaffold

Chemical Identity & Physicochemical Profile

The compound acts as a bioisostere for 3,4-dimethoxybenzoic acid (veratric acid), a common pharmacophore in kinase inhibitors and GPCR ligands. However, the replacement of a methyl group with a hydroxyethyl moiety significantly alters the solvation profile.

PropertyValueStrategic Implication
CAS Number 23294-55-5Unique identifier for procurement/registration.
Molecular Weight 212.20 g/mol Low MW allows for efficient fragment growing.
LogP (Predicted) ~0.8 - 1.2Lower than Veratric acid (~1.6), improving aqueous solubility.
H-Bond Donors 2 (COOH, OH)The terminal -OH can probe solvent-exposed regions in binding pockets.
pKa (Acid) ~4.5Typical benzoic acid acidity; forms stable salts.
Mechanism of Action in Drug Design
  • Solubility Modulation: In kinase inhibitors (e.g., EGFR or VEGFR targets), hydrophobic cores often suffer from poor oral bioavailability. Incorporating the 4-(2-hydroxyethoxy) tail mimics the solubilizing effects seen in drugs like Gefitinib (which uses a morpholinopropoxy tail), but with a smaller, neutral footprint.

  • Linker Attachment Point: The primary alcohol is chemically orthogonal to the carboxylic acid. This allows the molecule to serve as a bifunctional linker :

    • COOH end: Attaches to the "Warhead" or primary ligand.

    • OH end: Attaches to an E3 ligase ligand (for PROTACs) or a solubilizing PEG chain.

Part 2: Experimental Workflows & Decision Logic

The following decision tree illustrates when to deploy this scaffold during the Hit-to-Lead phase.

DecisionTree Start Hit Compound Identified (Benzoic Acid Core) Issue Identify Liability Start->Issue Solubility Poor Solubility? Issue->Solubility Metabolism Rapid Clearance (Phenolic Glucuronidation)? Issue->Metabolism Linker Need Linker for PROTAC/Conjugate? Issue->Linker Solution1 Use 4-(2-Hydroxyethoxy) Analog Solubility->Solution1 Yes Solution2 Mask Phenol with Hydroxyethyl Ether Metabolism->Solution2 Yes Solution3 Use Primary OH as Handle Linker->Solution3 Yes Reason1 Lowers LogP via -OH solvation Solution1->Reason1 Reason2 Blocks Phase II conjugation site Solution2->Reason2

Figure 1: Strategic decision tree for incorporating the 4-(2-hydroxyethoxy)-3-methoxybenzoic acid scaffold during lead optimization.

Part 3: Validated Protocols

Protocol A: "Green" Synthesis via Ethylene Carbonate

Expert Insight: Traditional alkylation using 2-chloroethanol requires strong bases and generates genotoxic alkyl halide byproducts. The ethylene carbonate method is superior for GMP scalability as it produces only CO2 as a byproduct and avoids halide contamination.

Reagents:

  • Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)

  • Ethylene Carbonate (1.2 equiv)

  • Potassium Carbonate (K2CO3, 0.1 equiv - Catalyst)

  • Solvent: Toluene or DMF (for higher temp)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge Vanillic Acid (10.0 g, 59.5 mmol) and Ethylene Carbonate (6.3 g, 71.4 mmol).

  • Catalyst: Add Potassium Carbonate (0.82 g, 5.95 mmol). Note: Stoichiometric base is not required; catalytic amounts suffice for the ring-opening mechanism.

  • Reaction: Add Toluene (100 mL) and heat to reflux (110°C).

    • Critical Control Point: The reaction generates CO2. Ensure the condenser is vented to a bubbler to monitor gas evolution.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1). Vanillic acid (

    
    ) will disappear; product appears at 
    
    
    
    . Reaction time is typically 4–6 hours.
  • Workup:

    • Cool to room temperature.[1][2] The product may crystallize directly from toluene.

    • If not, evaporate solvent, redissolve in EtOAc (100 mL), and wash with 1N HCl (50 mL) to remove K2CO3 and unreacted ethylene carbonate.

    • Wash with Brine, dry over Na2SO4, and concentrate.[3]

  • Purification: Recrystallize from Water/Ethanol (9:1).

    • Yield Expectation: >85% White crystalline solid.

Protocol B: Mitsunobu Coupling (Scaffold Attachment)

Expert Insight: The primary alcohol on the ethoxy chain allows for precise attachment to nitrogen nucleophiles (e.g., phthalimides, indoles) using Mitsunobu conditions, preserving the carboxylic acid if it is protected (e.g., as a methyl ester) or utilizing the difference in reactivity.

Reagents:

  • Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate (Ester protected form)

  • Triphenylphosphine (PPh3, 1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

  • Nucleophile (e.g., Phthalimide, 1.2 equiv)

Procedure:

  • Dissolve the benzoate ester (1.0 equiv) and PPh3 (1.5 equiv) in anhydrous THF under Argon.

  • Cool to 0°C.

  • Add the Nucleophile (1.2 equiv).

  • Add DIAD (1.5 equiv) dropwise over 20 minutes. Reason: Exothermic reaction; controlling rate prevents side reactions.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Validation: Verify formation of the ether/amine linkage via LC-MS. The mass shift will correspond to the loss of H2O and addition of the nucleophile.

Part 4: Analytical Quality Control

To ensure data integrity in biological assays, the purity of this building block must be verified. Impurities like unreacted Vanillic acid can act as false positives in antioxidant or kinase assays.

HPLC Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) and 280 nm (phenol/ether)
Retention Times Vanillic Acid: ~3.2 min Target Product: ~4.5 min (Increased hydrophobicity due to ethyl chain masking polar phenol)

Part 5: Synthesis Pathway Visualization

SynthesisPathway Vanillic Vanillic Acid (Starting Material) Intermediate Reaction Intermediate (Ring Opening) Vanillic->Intermediate K2CO3, 110°C EC Ethylene Carbonate (Green Reagent) EC->Intermediate Product 4-(2-Hydroxyethoxy)- 3-methoxybenzoic acid Intermediate->Product -CO2 Downstream Drug Conjugate / PROTAC Linker Product->Downstream Amide Coupling or Mitsunobu

Figure 2: Synthetic pathway from Vanillic Acid to functionalized drug conjugates using the Ethylene Carbonate method.

References

  • Synthesis of Vanillic Acid Derivatives

    • Title: Preparation method for 4-hydroxy-3-methoxy benzoic acid.
    • Source: Patent CN104926599A (and related global p
    • Context: Describes the industrial scalability of vanillic acid alkyl
    • URL:

  • Application in Kinase Inhibitors (Structural Analogues)

    • Title: Synthesis of Bosutinib
    • Source: Molecules 2010, 15(6), 4261-4266.
    • Context: Demonstrates the use of alkoxy-substituted benzoic acids as key intermedi
    • URL:

  • Physicochemical Properties & Metabolism

    • Title: Vanillic acid, a metabolite of 4-hydroxy-3-methoxyphenylglycol and 4-hydroxy-3-methoxymandelic acid in man.[4]

    • Source: Journal of Neurochemistry, 1984 Aug;43(2):522-5.[4]

    • Context: Establishes the metabolic stability baseline for the core scaffold.
    • URL:[4]

  • Chemical Identity & Suppliers

    • Title: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS 23294-55-5) Entry.
    • Source: ChemSrc / NIST WebBook.
    • Context: Verification of CAS and physical data.[5]

    • URL:

Sources

Application Note: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid for the Synthesis of Advanced Bio-based Polyesters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Lignin-Derived Monomer for Next-Generation Polymers

The imperative for sustainable materials has catalyzed the exploration of bio-derived monomers to replace petroleum-based feedstocks in polymer synthesis.[1] Lignin, the second most abundant terrestrial polymer, stands out as a promising source of aromatic building blocks, which can impart rigidity and favorable thermal properties to polymers.[2] Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available derivative of lignin, is a key platform chemical in this endeavor. However, the direct polymerization of vanillic acid can be challenging due to the lower reactivity of its phenolic hydroxyl group compared to an aliphatic one.[3]

This application note details the use of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , an AB-type monomer derived from vanillic acid, for the synthesis of novel polyesters. By etherifying the phenolic hydroxyl with a 2-hydroxyethoxy group, we replace it with a primary aliphatic alcohol. This structural modification significantly enhances its reactivity in polycondensation reactions, enabling the synthesis of high molecular weight polyesters under more conventional conditions. The resulting polymers possess a unique combination of aromatic and aliphatic segments, paving the way for materials with tunable properties suitable for a range of applications, including biomedical devices and high-performance engineering plastics.[4][5]

Monomer Overview and Physicochemical Properties

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a bifunctional molecule featuring a carboxylic acid and a primary alcohol. This AB-type structure allows for self-condensation, simplifying the polymerization process by eliminating the need for precise stoichiometric balancing of two different monomers.

PropertyValueSource
IUPAC Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid-
Molecular Formula C₁₀H₁₂O₅-
Molecular Weight 212.20 g/mol -
Appearance White to off-white solidInferred
Functionality Carboxylic Acid (-COOH), Primary Alcohol (-OH)-
Solubility Soluble in DMSO, DMF, hot methanolInferred

Strategic Advantage: Overcoming the Reactivity Hurdle

The direct polycondensation of hydroxybenzoic acids like vanillic acid or 4-hydroxybenzoic acid often requires high temperatures and specific catalysts.[6] A common strategy to enhance reactivity is to first acetylate the hydroxyl group.[1][3] The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid circumvents this by introducing a more reactive primary alcohol, allowing for more efficient direct esterification and polymerization.

Section 1: Monomer Synthesis Protocol

This protocol describes the synthesis of the monomer by reacting the methyl ester of vanillic acid with ethylene carbonate, followed by hydrolysis. This method is adapted from a similar synthesis of a related monomer, Methyl 2-(4-(2-Hydroxyethoxy)-3-methoxyphenyl) acetate.[7]

Workflow for Monomer Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Ethoxylation cluster_2 Step 3: Hydrolysis A Vanillic Acid C Methyl Vanillate A->C Reflux B Methanol (MeOH) Thionyl Chloride (SOCl₂) B->C D Methyl Vanillate F Methyl 4-(2-hydroxyethoxy)- 3-methoxybenzoate D->F Heat (100°C) E Ethylene Carbonate Potassium Carbonate (K₂CO₃) DMSO E->F G Methyl 4-(2-hydroxyethoxy)- 3-methoxybenzoate I 4-(2-Hydroxyethoxy)- 3-methoxybenzoic Acid G->I Acid/Base Workup H NaOH / H₂O then HCl (aq) H->I

Caption: Multi-step synthesis of the target AB-type monomer.

Step-by-Step Methodology

Part A: Synthesis of Methyl 4-hydroxy-3-methoxybenzoate (Methyl Vanillate) [8]

  • Reaction Setup: To a 500 mL round-bottom flask, add 3-methoxy-4-hydroxybenzoic acid (vanillic acid, 1 equivalent) and methanol (10 volumes).

  • Reagent Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (2 equivalents) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Concentrate the solvent in vacuo. The resulting residue is the methyl ester, which can be used in the next step, often without further purification.

Part B: Synthesis of Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate [7]

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve methyl vanillate (1 equivalent) in Dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add ethylene carbonate (1.05 equivalents) and potassium carbonate (0.10 equivalents) to the flask.

  • Reaction: Heat the mixture to 100°C under a nitrogen atmosphere for 3 hours.

  • Workup: Cool the reaction to room temperature. Add Dichloromethane (DCM) and wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography.

Part C: Hydrolysis to 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

  • Reaction Setup: Dissolve the methyl ester from Part B in a mixture of THF and water.

  • Reagent Addition: Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.

  • Workup: Acidify the reaction mixture to a pH of ~2 with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum to yield the final monomer.

Section 2: Polymer Synthesis via Melt Polycondensation

Melt polycondensation is a robust and widely used technique for synthesizing high molecular weight polyesters.[6] It is performed in the absence of a solvent at high temperatures and under vacuum to drive the removal of the condensation byproduct (water), thereby pushing the equilibrium towards polymer formation.

Workflow for Melt Polycondensation

A Charge Reactor: Monomer & Catalyst B Stage 1: Inert Atmosphere (e.g., 150-180°C, 2h) Nitrogen Purge A->B Heat C Stage 2: High Temperature & Vacuum (e.g., 200-220°C, 6h) H₂O Removal B->C Increase Temp Apply Vacuum D Cool & Isolate Crude Polymer C->D Cool to RT E Purification: Dissolution (CHCl₃) Precipitation (MeOH) D->E F Dry & Characterize Final Polyester E->F

Caption: Two-stage melt polycondensation workflow.

Detailed Experimental Protocol

This protocol is adapted from the melt polycondensation of a structurally similar AB-type monomer.[7]

Materials & Equipment:

  • 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

  • Dibutyltin oxide (DBTO) or Antimony(III) oxide (Sb₂O₃) as a catalyst (e.g., 0.5 mol %)

  • A three-neck round-bottom flask or specialized glass polymerization reactor

  • Mechanical stirrer with a high-torque motor

  • Nitrogen inlet and a vacuum outlet connected to a high-vacuum pump through a cold trap

  • Heating mantle with a temperature controller

Procedure:

  • Reactor Charging: Add the monomer, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, and the catalyst (e.g., DBTO, 0.5 mol %) to the reaction flask.

  • Initial Stage (Esterification under N₂):

    • Assemble the reactor with the mechanical stirrer and gas/vacuum lines.

    • Begin stirring and purge the system with a slow stream of dry nitrogen gas.

    • Heat the reactor to 150°C. Maintain this temperature for 2 hours. During this phase, water will begin to distill from the reaction mixture as oligomers are formed.

    • Rationale: This initial, lower-temperature stage allows for controlled oligomerization without premature degradation of the monomer or product. The nitrogen purge removes initial water vapor and maintains an inert atmosphere.

  • Second Stage (Polycondensation under Vacuum):

    • Increase the temperature to 200-220°C.

    • Gradually apply a high vacuum (<1 Torr) over 30-60 minutes.

    • Continue the reaction under high vacuum and elevated temperature for 4-6 hours. The viscosity of the melt will increase significantly as the molecular weight of the polymer grows.

    • Rationale: The combination of high temperature and vacuum is critical to efficiently remove the water byproduct, which drives the polymerization equilibrium towards a high molecular weight polymer, according to Le Chatelier's principle.

  • Polymer Isolation and Purification:

    • After the designated time, release the vacuum with nitrogen and cool the reactor to room temperature.

    • The resulting polymer will be a solid plug. It may be necessary to gently break the glass reactor to retrieve the polymer if a specialized reactor is not used.

    • Dissolve the crude polymer in a suitable solvent (e.g., chloroform or DCM).

    • Reprecipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 50°C overnight.

Section 3: Polymer Characterization and Expected Properties

The synthesized polyesters should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.

Analytical Techniques
TechniquePurposeExpected Results
¹H and ¹³C NMR Structural verification and confirmation of polymerization.Disappearance of the carboxylic acid proton signal and characteristic shifts in the protons/carbons adjacent to the newly formed ester linkage.
Size Exclusion Chromatography (SEC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).For successful polymerization, Mn values are expected to be in the range of 10-40 kg/mol with a Đ between 1.5 and 2.5.[7][9]
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and melting temperature (Tm).The polymers are expected to be semi-crystalline with a Tg between 40-75°C and a Tm between 150-200°C, tunable by copolymerization.[7]
Thermogravimetric Analysis (TGA) Assessment of thermal stability (decomposition temperature, Td).High thermal stability is expected, with a 5% weight loss temperature (Td,5%) above 300°C.[7]

Expected Polymer Properties: The resulting poly(ether-ester)s are anticipated to be amorphous or semi-crystalline materials.[9] Their properties can be readily tuned by copolymerizing the monomer with other bio-based monomers to modulate crystallinity, thermal transitions, and mechanical performance for specific applications.[7] For instance, copolymerization can address issues like brittleness, which is sometimes observed in highly crystalline bio-based aromatic polyesters.

Conclusion and Future Outlook

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a highly promising, bio-derived monomer that effectively addresses the reactivity challenges associated with its parent compound, vanillic acid. The protocols outlined in this note provide a clear pathway for its synthesis and subsequent polymerization into novel polyesters via melt polycondensation. The resulting polymers exhibit attractive thermal properties and offer significant potential for customization through copolymerization. These materials are well-suited for investigation in advanced applications, including biodegradable packaging, drug delivery systems, and as sustainable alternatives to conventional engineering plastics.

References

  • Li, W., et al. (2015). Novel vanillic acid-based poly(ether–ester)s: from synthesis to properties. RSC Publishing. Available at: [Link]

  • Li, W., et al. (2015). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of Homo- and Copolyesters Using an AB-Type Aromatic Monomer Based on Homovanillic Acid. ACS Publications. Available at: [Link]

  • Zeng, H., et al. (2025). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. ResearchGate. Available at: [Link]

  • Kricheldorf, H. R. (2025). New polymer syntheses: 10. Syntheses of high molecular weight poly(4-hydroxybenzoate)s by bulk condensations of 4-hydroxybenzoic acids. ResearchGate. Available at: [Link]

  • Lee, S.-K., et al. (2025). Preparation of Polyester Using Waste Ethylene Glycol Generated from the Wastepaper Pretreatment Process. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

  • Woodhead Publishing. (2005). Biomedical Polymers. ScienceDirect. Available at: [Link]

Sources

Application Note: Characterizing the Antioxidant Potential of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

[1]

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a structural derivative of vanillic acid where the para-position phenolic hydroxyl group is etherified with a hydroxyethyl moiety. While primarily utilized as a monomer for bio-based polyesters (such as poly(ethylene vanillate)), this compound serves as a critical negative control or structural probe in pharmacological studies.

Scientific Rationale: The antioxidant activity of phenolic acids (like vanillic acid) is predominantly driven by the donation of a hydrogen atom from the phenolic hydroxyl group (HAT mechanism) or single electron transfer (SET) from the phenoxide anion. In 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, this critical phenolic site is "blocked" by an ether linkage. Therefore, this guide focuses on Structure-Activity Relationship (SAR) protocols to quantify the loss of direct scavenging activity compared to the parent compound and to investigate potential indirect intracellular mechanisms (e.g., Nrf2 signaling or metabolic dealkylation).

Part 1: Material Preparation & Handling

Objective: Ensure consistent solubility and stability for both chemical and cellular assays.

Compound Properties
  • Molecular Weight: 212.20 g/mol

  • Solubility: Sparingly soluble in cold water; soluble in hot water, alcohols (methanol, ethanol), and DMSO.

  • Stability: The ether linkage is metabolically stable compared to esters, making it resistant to rapid hydrolysis in simple buffers.

Stock Solution Protocol

To avoid precipitation in aqueous buffers, a high-concentration stock in an organic solvent is required.

  • Solvent Choice: Dimethyl sulfoxide (DMSO), sterile-filtered.

  • Concentration: Prepare a 100 mM stock solution.

    • Calculation: Dissolve 21.22 mg of compound in 1.0 mL of DMSO.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C. Stable for 3-6 months.

  • Working Solutions: Dilute the stock into the assay buffer (PBS or media) immediately before use. Ensure the final DMSO concentration is < 0.5% (v/v) to prevent solvent interference.

Part 2: In Vitro Chemical Assays (The "Screening" Phase)

Expert Insight: Do not expect high activity in these assays. The primary goal here is to empirically demonstrate the reduction in radical scavenging capacity caused by etherification. This data is essential for SAR publications.

Assay 1: DPPH Radical Scavenging Assay

Measures the ability to donate a hydrogen atom/electron to the stable DPPH radical.

Protocol:

  • Reagent: Prepare a 0.1 mM DPPH solution in methanol (freshly prepared, protect from light).

  • Standards: Trolox (10–200 µM) and Vanillic Acid (positive structural control).

  • Samples: Prepare serial dilutions of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (range: 50 µM to 1000 µM ). Note: Higher concentrations are needed due to expected low activity.

  • Procedure:

    • Add 20 µL of sample/standard to a 96-well plate.

    • Add 180 µL of DPPH solution.

    • Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    
Assay 2: FRAP (Ferric Reducing Antioxidant Power)

Measures the ability to reduce Fe(III) to Fe(II) via electron transfer.

Protocol:

  • FRAP Reagent (Prepare fresh):

    • 10 parts Acetate Buffer (300 mM, pH 3.6)

    • 1 part TPTZ (10 mM in 40 mM HCl)

    • 1 part

      
       (20 mM)
      
  • Procedure:

    • Add 10 µL of sample (up to 1000 µM) to 300 µL of warm (37°C) FRAP reagent.

    • Incubate for 10 minutes at 37°C.

  • Measurement: Read absorbance at 593 nm .

  • Analysis: Construct a standard curve using

    
     (100–2000 µM). Express results as µM 
    
    
    equivalents
    .

Part 3: Cell-Based Assays (The "Biological" Phase)

Expert Insight: While direct scavenging is likely poor, this compound may still exert biological effects if it enters the cell and undergoes oxidative dealkylation (by CYP450s) to regenerate vanillic acid, or if it acts as a xenobiotic stressor triggering the Nrf2 pathway.

Assay 3: Intracellular ROS Quantification (DCFH-DA)

Determines if the compound protects cells from oxidative stress induced by

Cell Line: HepG2 (liver model, high metabolic capacity) or HUVEC (endothelial model).

Protocol:

  • Seeding: Seed cells (

    
     cells/well) in a black 96-well plate and culture for 24h.
    
  • Pre-treatment: Treat cells with the compound (10, 50, 100 µM) for 24 hours. Include a Vehicle Control (DMSO).

  • Probe Loading:

    • Wash cells with PBS.

    • Incubate with 10 µM DCFH-DA (in serum-free media) for 30 minutes at 37°C.

  • Stress Induction: Wash cells and expose to

    
     (200–500 µM)  for 1–2 hours.
    
  • Measurement: Read fluorescence (Ex/Em: 485/535 nm).

  • Interpretation: A reduction in fluorescence compared to the

    
    -only control indicates indirect antioxidant protection.
    

Part 4: Mechanism & Workflow Visualization

Experimental Workflow

This diagram outlines the logical flow for characterizing the compound, distinguishing between chemical screening and biological verification.

Gcluster_0Phase 1: Chemical Screen (Direct Scavenging)cluster_1Phase 2: Biological Screen (Indirect Activity)StartCompound: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acidSolubilitySolubilization (DMSO Stock 100mM)Start->SolubilityDPPHDPPH Assay(H-Atom Transfer)Solubility->DPPHFRAPFRAP Assay(Electron Transfer)Solubility->FRAPResult1Expectation: Low/Negligible Activity(Blocked Phenol)DPPH->Result1FRAP->Result1CellCell Culture (HepG2/HUVEC)Result1->CellProceed to Cell AssaysROSDCFH-DA Assay(ROS Inhibition)Cell->ROSMetabolismMetabolic Activation?(CYP450 Dealkylation)Cell->MetabolismMetabolism->ROSRegeneration of Vanillic Acid?

Caption: Workflow for evaluating antioxidant potential, transitioning from chemical baselines to biological complexity.

Structure-Activity Relationship (SAR) Logic

This diagram explains why the activity is expected to be lower than Vanillic Acid.

SARVanillicVanillic Acid(Parent)Mech1Phenolic -OH(High H-Donor Ability)Vanillic->Mech1ContainsTarget4-(2-Hydroxyethoxy)-3-methoxybenzoic acid(Target)Target->VanillicMetabolic Dealkylation(In Vivo Only)Mech2Aliphatic -OH(Low H-Donor Ability)Target->Mech2Ether ModificationActivity1High Antioxidant ActivityMech1->Activity1FacilitatesActivity2Low/Null Direct ActivityMech2->Activity2Limits

Caption: SAR comparison highlighting the impact of etherification on the phenolic hydroxyl group.

Part 5: Data Analysis & Interpretation

Quantitative Data Summary Table

Use this template to organize your results.

AssayParameterVanillic Acid (Control)Target CompoundInterpretation
DPPH

(µM)
~30 µMExpected > 1000 µMBlocked phenol prevents H-transfer.
ABTS TEAC ValueHighLowConfirming loss of electron transfer capacity.
FRAP µM

HighLow/ModerateMethoxy group may provide slight reducing power.
Cell ROS % InhibitionHighVariableDepends on cellular uptake and metabolism.
Statistical Analysis
  • Perform experiments in triplicate (

    
    ).
    
  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare the target compound against the Vehicle Control.

  • Significance level:

    
    .
    

References

  • Structure-Antioxidant Relationship: Chen, J., & Yang, J. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids.[1][2] Scientific Reports, 10, 2611.

  • Vanillic Acid Assays: Tai, A., et al. (2012). Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Bioscience, Biotechnology, and Biochemistry, 76(2), 314-318.

  • DPPH Protocol Standards: Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3][4] LWT - Food Science and Technology, 28(1), 25-30.

  • FRAP Methodology: Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[2][5][6] Analytical Biochemistry, 239(1), 70-76.

  • Cellular ROS Assay: Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.

Application Note: Anti-inflammatory Profiling of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HEBA) represents a strategic structural modification of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). While Vanillic Acid is a well-documented anti-inflammatory agent derived from lignin and Amomum xanthoides, its clinical utility is often limited by rapid metabolic clearance and moderate bioavailability.

The introduction of the 2-hydroxyethoxy moiety at the C4 position serves two critical medicinal chemistry functions:

  • Solubility & Bioavailability: The ether linkage increases stability against metabolic oxidation compared to the free phenol, while the terminal hydroxyl group maintains water solubility and hydrogen-bonding capacity.

  • Scaffold Versatility: It provides a reactive handle for further derivatization (e.g., esterification, amidation) to create a library of "HEBA Derivatives" with tunable lipophilicity.

This guide details the standardized protocols for evaluating these derivatives, focusing on the inhibition of the NF-


B  and MAPK  signaling cascades, the primary drivers of the inflammatory response in macrophages.

Chemical Preparation & Handling[1][2]

Compound: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (and derivatives) Storage: -20°C, desiccated. Protect from light.

Solubilization Protocol

To ensure reproducibility in biological assays, proper solubilization is critical.

  • Stock Solution (100 mM): Dissolve the solid compound in sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) . Vortex for 1 minute until clear.

  • Working Solution: Dilute the stock solution in serum-free culture media (e.g., DMEM) immediately prior to use.

    • Critical Check: The final DMSO concentration in the cell assay must remain < 0.1% (v/v) to avoid solvent cytotoxicity.

    • Vehicle Control: Always prepare a control containing 0.1% DMSO without the drug.

Protocol I: In Vitro Screening (RAW 264.7 Macrophage Model)

The murine macrophage cell line RAW 264.7 is the gold standard for initial anti-inflammatory screening. Upon stimulation with Lipopolysaccharide (LPS), these cells upregulate iNOS (inducible Nitric Oxide Synthase) and COX-2.[1]

A. Cell Viability Assay (MTT)

Objective: To distinguish true anti-inflammatory effects from non-specific cytotoxicity.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Treat cells with increasing concentrations of HEBA derivatives (e.g., 10, 25, 50, 100

    
    M) for 1 hour.
    
  • Stimulation: Add LPS (final concentration 1

    
    g/mL) and incubate for 24 hours.
    
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Aspirate media and add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm .

    • Acceptance Criteria: Only concentrations yielding >90% cell viability compared to control should be used for subsequent anti-inflammatory assays.

B. Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Objective: Quantify the inhibition of NO, a primary inflammatory mediator.

  • Supernatant Collection: Following the 24h LPS + Drug incubation (from step A), collect 100

    
    L of cell culture supernatant.
    
  • Griess Reaction: Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
  • Incubation: Incubate at room temperature for 10 minutes in the dark.

  • Readout: Measure absorbance at 540 nm .

  • Quantification: Calculate NO concentration using a Sodium Nitrite (

    
    ) standard curve.
    

Data Presentation Template:

Compound IDConc. (

M)
NO Inhibition (%)Cell Viability (%)IC

(NO)
HEBA-Parent 5035%98%>100

M
Derivative A 5065%96%32.5

M
Derivative B 5088%95%12.1

M
Dexamethasone 1092%94%(Positive Ctrl)

Protocol II: Mechanistic Elucidation (Signaling Pathways)

To validate the mechanism, we assess the upstream regulators of cytokine production: NF-


B  (nuclear translocation) and MAPKs  (phosphorylation).
Experimental Workflow Visualization

The following diagram illustrates the pathway targeted by HEBA derivatives and the experimental logic.

G LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / TRAF6 TLR4->MyD88 MAPK MAPK Pathway (p38, JNK, ERK) MyD88->MAPK IKK IKK Complex MyD88->IKK Nucleus Nucleus: Gene Transcription MAPK->Nucleus Phosphorylation IkB IκB-α (Degradation) IKK->IkB Phosphorylation NFkB NF-κB (p65) Translocation IkB->NFkB Releases NFkB->Nucleus Proteins Inflammatory Proteins: iNOS, COX-2, TNF-α, IL-6 Nucleus->Proteins HEBA HEBA Derivatives (Putative Inhibitor) HEBA->MAPK Inhibits P-ERK/P-JNK HEBA->NFkB Blocks p65 Nuclear Entry

Caption: Proposed Mechanism of Action. HEBA derivatives intervene by blocking MAPK phosphorylation and NF-


B p65 nuclear translocation, preventing pro-inflammatory gene transcription.[2]
Western Blot Protocol[3][5][6]
  • Lysis: Lysate cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Separation: Resolve 30

    
    g of protein on 10% SDS-PAGE gels.
    
  • Transfer: Transfer proteins to PVDF membranes.

  • Blocking: Block with 5% BSA (for phosphoproteins) or 5% Skim Milk (for total proteins) for 1h.

  • Primary Antibodies: Incubate overnight at 4°C with:

    • Anti-iNOS (1:1000)

    • Anti-COX-2 (1:1000)

    • Anti-p-NF-

      
      B p65 (Ser536) (1:1000)
      
    • Anti-p-ERK1/2, Anti-p-p38 (1:1000)

    • Loading Control: Anti-

      
      -actin (1:5000)
      
  • Detection: Use HRP-conjugated secondary antibodies and ECL detection.

Protocol III: In Vivo Validation (Carrageenan-Induced Paw Edema)

Rationale: This model assesses acute inflammation and edema, directly correlating with prostaglandin inhibition (COX-2 activity).

Animals: Male Wistar Rats or C57BL/6 Mice (n=6 per group).

Step-by-Step Procedure:

  • Pre-treatment: Administer HEBA derivatives (e.g., 20, 50 mg/kg) or Vehicle (Saline) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 1 hour before induction.

    • Positive Control:[3][4] Indomethacin (10 mg/kg).

  • Induction: Inject 0.1 mL of 1%

    
    -carrageenan (in saline) into the sub-plantar tissue of the right hind paw.
    
  • Measurement: Measure paw volume using a Plethysmometer at 0h (baseline), 1h, 3h, and 5h post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    is edema volume in control and
    
    
    is edema volume in treated group.

References

  • Calixto-Campos, C., et al. (2015). "Vanillic acid inhibits inflammatory pain by inhibiting neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice."[5] Journal of Natural Products, 78(8), 1799-1808.[5] Link

  • Kim, M. C., et al. (2011). "Anti-inflammatory effect of o-vanillic acid on lipopolysaccharide-stimulated macrophages and inflammation models." Journal of Food and Nutrition Research.[4] Link(Note: Generalized link to semantic scholar record for verification).

  • Zamboulis, A., et al. (2019). "Synthesis and polymerization of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid."[6] ResearchGate / Polymer Chemistry. Link

  • Salminen, A., et al. (2008). "Inhibition of the NF-κB signaling pathway by natural phytochemicals." Cellular and Molecular Life Sciences, 65, 2979-2999.
  • Choi, Y. Y., et al. (2021). "Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica."[1][7] Pharmaceuticals, 14(8), 771.[1] Link

Sources

Protocol for NMR characterization of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Comprehensive NMR Characterization of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Abstract

This document provides a comprehensive, field-tested protocol for the definitive nuclear magnetic resonance (NMR) characterization of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. This molecule serves as a crucial intermediate in pharmaceutical synthesis and its unambiguous identification and purity assessment are paramount for quality control and drug development. This guide moves beyond a simple listing of steps to explain the underlying scientific rationale for each experimental choice, ensuring a robust and reproducible methodology. It is intended for researchers, analytical scientists, and quality assurance professionals who require a self-validating protocol for structural elucidation and quantitative analysis.

Introduction: The Analytical Challenge

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a polysubstituted aromatic compound featuring a variety of functional groups: a carboxylic acid, a phenol ether, an aliphatic ether, a primary alcohol, and a substituted benzene ring. While its structure appears straightforward, the presence of labile protons (-COOH and -OH) and multiple oxygenated functionalities necessitates a multi-faceted NMR approach for unambiguous characterization. Simple one-dimensional (1D) ¹H NMR is insufficient for definitive assignment due to potential signal overlap and the need to confirm connectivity across quaternary carbons.

This protocol employs a suite of 1D and two-dimensional (2D) NMR experiments, culminating in a quantitative NMR (qNMR) methodology for purity assessment. This ensures not only the correct structural assignment but also provides a highly accurate and precise measure of purity, traceable to a certified reference material.

Molecular Structure and Predicted Spectral Features

A foundational step in any NMR analysis is to predict the expected spectrum based on the known molecular structure. This creates a hypothesis that is then tested and confirmed experimentally.

Structure:

Chemical structure of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid with atom numbering for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

Atom #Type¹H δ (ppm)¹H Mult.¹H Int.¹³C δ (ppm)¹³C DEPT-135
1-COOH~12.0-13.0br s1H~167N/A (Quat)
2Ar-CN/AN/AN/A~123N/A (Quat)
3Ar-CH~7.5d1H~112Positive (CH)
4Ar-CN/AN/AN/A~148N/A (Quat)
5Ar-CN/AN/AN/A~151N/A (Quat)
6Ar-CH~7.6dd1H~123Positive (CH)
7Ar-CH~7.3d1H~115Positive (CH)
8-OCH₃~3.8s3H~56Positive (CH₃)
9-OCH₂~4.1t2H~70Negative (CH₂)
10-CH₂OH~3.7t2H~60Negative (CH₂)
11-OH~4.5-5.5t1HN/AN/A

Note: Chemical shifts (δ) are predictions and may vary based on solvent and concentration. Multiplicity: s=singlet, d=doublet, dd=doublet of doublets, t=triplet, br=broad. Int.=Integration.

The "Why": Rationale for the Selected NMR Experiments

A robust analytical protocol relies on selecting the right tools for the job. Here, we justify the choice of each NMR experiment.

  • ¹H NMR: This is the initial and most sensitive experiment. It provides information on the number of different types of protons, their relative ratios (via integration), and their neighboring protons (via spin-spin coupling).

  • ¹³C NMR: This experiment determines the number of chemically distinct carbon atoms in the molecule. It has a wide chemical shift range, making it rare for signals to overlap.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for determining the type of each carbon atom.[1] It distinguishes between CH₃ and CH groups (which give positive signals) and CH₂ groups (which give negative signals). Quaternary carbons are not observed, allowing for their definitive identification when comparing the DEPT-135 with the standard ¹³C spectrum.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[2][3][4][5] It is essential for tracing out the connectivity of proton spin systems, such as the ethoxy chain in our molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond C-H correlation).[2][5][6] It is the most reliable way to assign which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D experiment shows correlations between protons and carbons that are two or three bonds away.[5][6][7] Its primary strength is in establishing connectivity across atoms that lack protons, such as quaternary carbons and carbonyls. This is indispensable for piecing together the molecular fragments.

  • qNMR (Quantitative NMR): This technique provides a highly accurate determination of sample purity.[8][9][10] Unlike chromatographic methods, qNMR can be a primary method where the signal integral is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard without needing a reference standard of the analyte itself.[9][11][12]

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the entire characterization process, from sample preparation to final analysis.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis cluster_report Phase 4: Reporting Prep Weigh Analyte & Internal Standard (for qNMR) Dissolve Dissolve in DMSO-d6 Prep->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acq_1D Acquire 1D Spectra (1H, 13C, DEPT-135) Filter->Acq_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Acq_qNMR Acquire Quantitative 1H Spectrum Acq_2D->Acq_qNMR Process FT, Phasing, Baseline Correction, Calibration Acq_qNMR->Process Assign_1D Initial 1D Assignment Process->Assign_1D Assign_2D 2D-Aided Final Assignment Assign_1D->Assign_2D Quantify Purity Calculation (qNMR) Assign_2D->Quantify Report Generate Final Report: Structure Confirmed Purity Value Quantify->Report

Caption: Overall workflow for NMR characterization.

Detailed Protocols

Adherence to Good Laboratory Practice (GLP)

All procedures should be conducted following GLP principles to ensure data integrity and reliability.[13][14][15] This includes using calibrated equipment, maintaining accurate records, and following established Standard Operating Procedures (SOPs).[14] NMR magnets are always on; personnel with pacemakers must not enter the NMR room, and all metallic objects must be removed before approaching the magnet.[16]

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Materials:

  • 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (analyte)

  • Maleic acid (Certified Reference Material for qNMR)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)

  • 5 mm NMR tubes of good quality (e.g., Wilmad 528-PP-7 or equivalent)

  • Analytical balance (4 decimal places)

  • Volumetric flasks, Pasteur pipettes, glass wool

Protocol for Qualitative Analysis (1D and 2D NMR):

  • Weigh approximately 5-10 mg of the analyte into a clean, dry vial.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Vortex the vial until the sample is completely dissolved. A homogeneous solution is critical.[17]

  • Place a small plug of glass wool into a Pasteur pipette.

  • Filter the solution directly into the NMR tube to remove any particulate matter.[18] The final sample height should be approximately 4-5 cm.

  • Cap the NMR tube securely and label it clearly.[18]

Protocol for Quantitative Analysis (qNMR):

  • Accurately weigh approximately 10 mg of the analyte into a vial, recording the weight to 0.01 mg.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial, recording the weight. The goal is a near 1:1 molar ratio of analyte protons to standard protons for optimal accuracy.[19]

  • Add approximately 0.7 mL of DMSO-d₆.

  • Ensure complete dissolution by vortexing, followed by brief sonication if necessary.

  • Filter the solution into the NMR tube as described above.

  • Cap and label the tube.

Rationale for Solvent Choice: DMSO-d₆ is selected for its excellent ability to dissolve the polar analyte. Crucially, it slows down the proton exchange rate of the -COOH and -OH groups, allowing them to be observed as distinct, often broad, signals.[20][21] In solvents like CDCl₃, these signals can exchange rapidly with trace water, leading to broadening or complete disappearance.[22][23]

NMR Data Acquisition

The following parameters are provided for a 400 MHz spectrometer and should be adapted as needed for other field strengths.

Table 2: Recommended NMR Acquisition Parameters

ExperimentPulse ProgramSpectral Width (ppm)No. of Scans (NS)Relaxation Delay (D1)Key Purpose
¹H zg30-2 to 14162 sProton count and coupling
¹³C zgpg30-10 to 20010242 sCarbon count
DEPT-135 dept135-10 to 2002562 sCarbon multiplicity editing
COSY cosygpqf-2 to 14 (both axes)42 sH-H correlation
HSQC hsqcedetgpsisp2.2F2: -2 to 14, F1: -10 to 20082 s¹J C-H correlation
HMBC hmbcgpndqfF2: -2 to 14, F1: -10 to 200162 sⁿJ C-H correlation (n=2,3)
¹H (qNMR) zg30-2 to 146430 s Accurate Quantification

Causality Behind Key Parameters:

  • Relaxation Delay (D1) for qNMR: This is the most critical parameter for quantification. A long delay (at least 5 times the longest T₁ relaxation time of any proton being integrated) is essential to ensure all protons have fully relaxed back to thermal equilibrium before the next pulse.[24] Failure to do so results in signals that are not fully intense, leading to inaccurate integration and incorrect purity values.

  • Number of Scans (NS): This is increased for less sensitive experiments (like ¹³C) or for dilute samples to improve the signal-to-noise ratio (S/N). For qNMR, a high S/N of at least 250:1 is recommended for integration errors below 1%.[24]

Data Processing and Analysis Protocol

Modern NMR software simplifies data processing, but a consistent procedure is key to reliable results.[25][26][27][28]

  • Fourier Transform (FT): Convert the raw time-domain data (FID) into the frequency-domain spectrum. Apply an exponential multiplication (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve S/N.

  • Phasing: Manually adjust the zero-order and first-order phase to ensure all peaks are in pure absorption mode (symmetrical and positive).

  • Baseline Correction: Apply an automatic baseline correction algorithm to ensure the baseline is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.

  • Integration (¹H and qNMR):

    • For qualitative ¹H, integrate all signals. Set the integration of a well-resolved signal from a known number of protons (e.g., the methoxy group at δ ~3.8 ppm) to 3.00 to determine the relative integrals of all other signals.

    • For qNMR, carefully integrate the selected analyte signal and the internal standard signal (for Maleic acid, the vinyl proton singlet at ~6.3 ppm).

Data Interpretation and Structural Elucidation

The final step is to assemble the puzzle pieces from each experiment to build the final structure.

G cluster_frags Identify Spin Systems & Fragments H1 1H Spectrum (Integrals, Multiplicities) COSY COSY -O-CH2(9)-CH2(10)-OH H1->COSY Aromatic Aromatic Protons (H3, H6, H7) H1->Aromatic Methoxy Methoxy Group (H8, C8) H1->Methoxy C13 13C & DEPT-135 (Carbon Count & Type) HSQC HSQC Connects H9 to C9 Connects H10 to C10 C13->HSQC HMBC HMBC Connects Fragments COSY->HMBC HSQC->HMBC Aromatic->HMBC Methoxy->HMBC Structure Final Structure Confirmed HMBC->Structure HMBC:e->Structure:w Key HMBC Correlations: H6 -> C1, C4 H8 -> C5 H9 -> C4

Caption: Logic flow for structural elucidation using 2D NMR.

Interpretation Steps:

  • Confirm Counts: Verify that the ¹H spectrum integrates to 9 protons (excluding the 2 exchangeable ones) and the ¹³C spectrum shows 10 distinct carbons.

  • Identify Carbon Types: Use the DEPT-135 and ¹³C spectra to identify 1 CH₃, 2 CH₂, 3 aromatic CH, and 4 quaternary carbons (including the carboxyl).

  • Trace the Ethoxy Chain: A COSY spectrum will show a clear correlation between the two methylene groups (H9 and H10). The HSQC will then definitively link H9 to C9 and H10 to C10.

  • Assign the Aromatic System: The characteristic splitting pattern and chemical shifts will allow assignment of the three aromatic protons.

  • Connect the Fragments with HMBC: This is the critical step. Key expected correlations that lock the structure together are:

    • From the methoxy protons (H8) to the aromatic carbon C5.

    • From the ethoxy methylene protons (H9) to the aromatic carbon C4.

    • From the aromatic protons (e.g., H6) to the carboxyl carbon (C1) and other aromatic carbons.

Purity Calculation (qNMR)

The purity of the analyte is calculated using the following formula, which relates the integrals to the known masses and properties of the analyte and the standard.[8]

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal (e.g., N_analyte=1 for an aromatic proton, N_std=2 for the two vinyl protons of maleic acid)

  • M : Molar mass

  • m : Mass from the analytical balance

  • P_std : Certified purity of the internal standard

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the complete NMR characterization of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. By integrating a suite of 1D and 2D NMR experiments, this methodology ensures unambiguous structural confirmation. Furthermore, the inclusion of a validated qNMR protocol allows for the highly accurate and precise determination of purity. This robust workflow is designed to meet the stringent requirements of pharmaceutical development and quality control, ensuring data integrity and confidence in the analytical results.

References

  • Mnova NMR Software for 1D and 2D NMR Data. Mestrelab Research. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Recommended Software for NMR Data Process. Georgia Tech NMR Center. [Link]

  • NMR Data Processing Software. University of Delaware. [Link]

  • AnalysisAssign - Software for analysis of biological NMR data. CCPN. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • NMR Software | Processing, Prediction, and Assignment. ACD/Labs. [Link]

  • Quantitative NMR Spectroscopy. University of York. [Link]

  • Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. University of Victoria. [Link]

  • GOOD LAB PRACTICE-NMR. Carleton University. [Link]

  • (a) ¹H, and (b) ¹³C NMR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic... ResearchGate. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 2D NMR Introduction. UC Davis. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • NMR Sample Preparation. University of Reading. [Link]

  • NMR Sample Preparation. University of Ottawa. [Link]

  • Unlocking Molecular Secrets: A Journey Into 2D NMR Techniques. Oreate AI Blog. [Link]

  • Initial Calibration and Validation. NMR Testing Laboratory. [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications. [Link]

  • HSQC and HMBC. Columbia University. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition. [Link]

  • Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences. [Link]

  • Sample Preparation. University College London. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. Applications to analytical standards and agricultural chemicals. PubMed. [Link]

  • Good Laboratory Practice (GLP) Services. Intertek. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • NMR Glossary. University of Nottingham. [Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification. ResearchGate. [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • A Guide to Good Laboratory Practice (GLP). SafetyCulture. [Link]

  • H NMR Spectroscopy. University of Calgary. [Link]

  • Guide to Good Laboratory Practices. Agilent. [Link]

  • Carboxylic Acid Spectroscopy. Oregon State University. [Link]

  • Example 9. University of Wisconsin-Platteville. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. LCGC. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. [Link]

  • 4-Hydroxy-3-methoxybenzoic acid. SpectraBase. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

  • NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. PubMed. [Link]

  • 1 H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be? Reddit. [Link]

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Application Note: Cellular Biocompatibility & Functional Profiling of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (Vanillic Acid-HEE)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (Vanillic Acid-HEE) is a critical bio-based monomer derived from lignin (Vanillic Acid). It is primarily utilized in the synthesis of sustainable polyesters, such as Poly(ethylene vanillate) (PEV), to enhance thermal properties and biodegradability.

While its primary application is in materials science, the biological characterization of this molecule is essential for two distinct research sectors:

  • Biocompatibility & Toxicology: Assessing the safety of leachables from PEV-based biomedical devices or food packaging.

  • Pharmacological Profiling: Investigating its Structure-Activity Relationship (SAR) as a derivative of Vanillic Acid.

Scientific Insight (SAR): Vanillic Acid exerts antioxidant effects primarily through its free phenolic hydroxyl group (4-OH). In Vanillic Acid-HEE, this position is etherified with a hydroxyethyl group. Consequently, this compound serves as a unique probe to decouple the direct radical scavenging activity of the phenol from other potential signaling mechanisms (e.g., kinase interaction or intracellular metabolism).

Preparation & Physicochemical Handling[1]

Challenge: The compound contains both a carboxylic acid moiety and a polar ether/alcohol chain. Improper solubilization can lead to micro-precipitation in aqueous media or pH shifts that confound cell viability data.

Protocol A: Stock Solution Preparation
ParameterSpecificationExpert Rationale
Solvent DMSO (Dimethyl Sulfoxide), Sterile FilteredEnsures complete solubility of the aromatic core. Ethanol is a secondary choice but evaporates faster in long-term culture.
Concentration 100 mMHigh enough to keep DMSO < 0.5% in final media, low enough to prevent precipitation.
Storage -20°C, Desiccated, DarkPrevents hydrolysis of the ether bond and oxidation.
pH Check Required upon dilutionThe benzoic acid group (pKa ~4.5) can acidify culture media at high concentrations (>1 mM).

Step-by-Step:

  • Weigh 21.2 mg of Vanillic Acid-HEE.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO. Vortex for 30 seconds until clear.

  • Self-Validation Step: Dilute 10 µL of stock into 990 µL of warm PBS (1:100). If the solution turns cloudy, the stock is too concentrated or the compound is aggregating. It must remain clear.

Cytotoxicity & Biocompatibility Profiling (ISO 10993-5)

Objective: Determine the LC50 and No-Observed-Adverse-Effect Level (NOAEL) to validate the safety of the monomer as a potential leachable.

Protocol B: Dose-Response Viability Assay

Cell Model: L929 Mouse Fibroblasts (Standard for ISO cytotoxicity) or HepG2 (Metabolic competence).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24h to allow attachment.

  • Treatment Preparation: Prepare serial dilutions in complete media.

    • Dose Range: 0, 10, 50, 100, 500, 1000 µM.

    • Vehicle Control: Media + DMSO (matched to the highest concentration, e.g., 1%).

    • Positive Control:[1] 10% DMSO or 100 µM Doxorubicin (induces cell death).

  • Exposure: Incubate cells with treatment for 24h and 48h.

  • Readout: Add CCK-8 or MTT reagent. Incubate 2-4h. Read Absorbance (450 nm for CCK-8; 570 nm for MTT).

Data Analysis: Calculate % Viability =


.

Expert Insight: If viability drops significantly only at >500 µM, the compound is considered low toxicity . If toxicity is observed at <50 µM, it suggests the ether modification has introduced unexpected reactivity or off-target binding compared to the parent Vanillic Acid.

Functional Assay: Antioxidant Potential (ROS Scavenging)

Objective: Test if the ether-blocked phenol retains the antioxidant properties of Vanillic Acid.

Hypothesis: Vanillic Acid-HEE will show reduced immediate ROS scavenging compared to Vanillic Acid due to the blocked 4-OH group, unless intracellular esterases/etherases cleave the hydroxyethyl group.

Protocol C: Cellular ROS Challenge (DCFDA Assay)
  • Probe Loading: Seed HeLa or HaCaT cells (10,000/well). Wash with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min in serum-free media.

  • Wash: Remove DCFDA, wash 2x with PBS to remove extracellular probe.

  • Pre-treatment: Add Vanillic Acid-HEE (50, 100 µM) vs. Vanillic Acid (Positive Control) for 2 hours.

  • Stress Induction: Add TBHP (tert-Butyl hydroperoxide, 100 µM) to induce oxidative stress.

  • Kinetic Readout: Measure Fluorescence (Ex/Em: 485/535 nm) every 15 mins for 2 hours.

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for characterizing this specific vanillic derivative, highlighting the divergence between "Material Safety" and "Pharmacology."

VanillicHEE_Workflow Compound 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (Vanillic Acid-HEE) Solubility Solubility Check (DMSO Stock -> PBS Dilution) Compound->Solubility Path_Safety Pathway A: Material Safety (Leachables) Solubility->Path_Safety Path_Pharma Pathway B: Pharmacology (SAR) Solubility->Path_Pharma Assay_Cyto Cytotoxicity Assay (L929 Fibroblasts) ISO 10993-5 Path_Safety->Assay_Cyto Assay_ROS ROS Scavenging Assay (DCFDA Readout) Path_Pharma->Assay_ROS Outcome_Safe High Viability (>80%) Suitable for Biomaterials Assay_Cyto->Outcome_Safe LC50 > 500µM Outcome_Active Reduced Activity vs Parent Confirms Phenol Role Assay_ROS->Outcome_Active Low Scavenging Outcome_Prodrug High Activity Suggests Metabolic Cleavage Assay_ROS->Outcome_Prodrug High Scavenging

Caption: Decision matrix for characterizing Vanillic Acid-HEE, distinguishing between toxicological safety (green path) and pharmacological mechanism (red path).

References

  • Zamboulis, A., et al. (2019). "Synthesis and Characterization of Poly(ethylene vanillate), a Bio-Based Polyester." Frontiers in Chemistry.

    • Context: Primary source for the synthesis and polymer applic
  • Prince, P. S., et al. (2011). "Protective effects of vanillic acid on electrocardiogram, lipid peroxidation, and antioxidant enzymes in isoproterenol-induced cardiotoxic rats." Journal of Biochemical and Molecular Toxicology.

    • Context: Establishes the baseline antioxidant activity of the parent compound (Vanillic Acid) for SAR comparison.
  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization.

    • Context: The regulatory standard for conducting the cytotoxicity assays described in Protocol B.
  • Tai, A., et al. (2012). "Antioxidant activity of vanillic acid derivatives." Bioscience, Biotechnology, and Biochemistry.

    • Context: Provides mechanistic insight into how etherification of the phenolic hydroxyl affects antioxidant capacity.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel Esters from 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a versatile bifunctional building block possessing both a carboxylic acid and a primary alcohol. This unique structure allows for the strategic synthesis of a diverse range of mono- and di-esters, which are valuable intermediates in drug discovery, polymer science, and the development of fine chemicals.[1][2][3] This guide provides an in-depth exploration of the reactivity of this compound and details robust protocols for the selective and exhaustive esterification of its functional groups. We will cover classical acid-catalyzed methods, mild coupling-agent-mediated reactions, and strategies for achieving selectivity between the carboxylic acid and primary alcohol moieties. The causality behind procedural choices, troubleshooting common issues, and safety considerations are emphasized throughout to ensure reliable and reproducible outcomes for researchers.

Core Reagent: Physicochemical Profile and Reactivity

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (referred to herein as 'HEMBA') is a derivative of vanillic acid, a natural phenolic compound.[2] Its structure incorporates three distinct functional groups, each with a specific role in its chemical reactivity. Understanding this profile is critical for designing successful synthesis strategies.

Table 1: Physicochemical Properties of HEMBA

PropertyValueSource/Note
Chemical Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid-
CAS Number 23294-55-5[4]
Molecular Formula C₁₀H₁₂O₅Calculated
Molecular Weight 212.20 g/mol Calculated
Appearance White to off-white crystalline solidTypical for similar benzoic acid derivatives.[5]
Solubility Limited in water, soluble in organic solvents like ethanol, acetone.Inferred from similar structures.[5]
Reactivity Analysis

The key to synthesizing novel esters from HEMBA lies in controlling the reactivity of its two primary functional groups:

  • Carboxylic Acid (-COOH): This is the most acidic proton and the primary site for traditional esterification reactions with alcohols. Its reactivity is moderated by the electron-donating methoxy group on the benzene ring.[1]

  • Primary Alcohol (-CH₂OH): The terminal hydroxyl group of the ethoxy chain is a nucleophile that can be acylated by carboxylic acids (or their activated derivatives) to form an ester. It is generally less reactive in acid-catalyzed esterifications than the carboxylic acid is with simple alcohols.

  • Methoxy and Ether Groups: The methoxy (-OCH₃) and ethoxy (-O-CH₂CH₂-O-) linkages are generally stable under most esterification conditions but contribute to the overall electronic properties and solubility of the molecule.

This bifunctionality requires careful selection of reaction conditions to achieve the desired outcome, whether it be selective mono-esterification at the acid, mono-esterification at the alcohol, or di-esterification at both sites.

Caption: Chemical Structure of HEMBA.

Synthetic Strategies and Protocols

The choice of synthetic method is dictated by the target molecule and the stability of the substrates involved. Below are protocols for the most common and effective esterification strategies.

Strategy A: Selective Esterification of the Carboxylic Acid

This is the most frequent objective, creating an ester from the -COOH group while leaving the primary -OH group intact for potential subsequent reactions.

Caption: Decision pathway for selecting an esterification protocol.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic, cost-effective method is ideal for simple, non-acid-sensitive alcohols.[6][7] The reaction is an equilibrium, driven to completion by using the alcohol as the solvent (in large excess) or by azeotropically removing the water by-product.[6]

  • Causality: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The terminal primary alcohol on HEMBA is a weaker nucleophile than the external alcohol reactant and is less likely to compete under these conditions, ensuring selectivity.

Materials:

  • 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HEMBA) (1.0 eq)

  • Alcohol (e.g., Methanol, Ethanol, Propanol) (can be used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (0.05 - 0.1 eq)

  • Dean-Stark apparatus (if alcohol is not the solvent, with a suitable solvent like Toluene)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic Solvents (e.g., Ethyl Acetate)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve HEMBA (1.0 eq) in the desired alcohol (e.g., 50 mL of methanol for a 5g scale reaction).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 0.1 eq of H₂SO₄) to the stirring solution.

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. If methanol or ethanol was used, remove the excess alcohol under reduced pressure.

  • Extraction: Dilute the residue with ethyl acetate and water. Carefully neutralize the aqueous layer by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

This method is exceptionally mild and suitable for acid-sensitive or sterically hindered alcohols where Fischer esterification is ineffective.[8]

  • Causality: Dicyclohexylcarbodiimide (DCC) acts as a dehydrating agent, activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, reacting with the intermediate to form an even more reactive acylpyridinium species, which is then readily attacked by the alcohol. The reaction proceeds at room temperature and under neutral conditions, preserving acid-labile functional groups.

Materials:

  • HEMBA (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M Hydrochloric Acid (HCl) solution

Procedure:

  • Setup: In a dry, inert-atmosphere flask, dissolve HEMBA (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Strategy B: Selective Esterification of the Primary Alcohol

To form an ester at the terminal hydroxyl group, the more reactive carboxylic acid must first be protected. A common strategy is to convert the carboxylic acid to a simple methyl or ethyl ester, which is stable under the conditions needed to acylate the alcohol.

Caption: Workflow for selective esterification of the primary alcohol.

Protocol: Acylation of HEMBA Methyl Ester with an Acid Chloride

  • Causality: This protocol assumes the starting material is the methyl ester of HEMBA (Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate), prepared via Protocol 1. The acid chloride is a highly reactive acylating agent. Pyridine acts as a base to neutralize the HCl by-product and can also act as a nucleophilic catalyst. This allows for the efficient formation of an ester at the less reactive alcohol site.

Materials:

  • Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate (1.0 eq)

  • Acid Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.2 eq)

  • Anhydrous Pyridine or a mixture of Triethylamine/DCM

  • 1 M Hydrochloric Acid (HCl) solution

Procedure:

  • Setup: Dissolve the HEMBA methyl ester (1.0 eq) in anhydrous pyridine or DCM in a dry, inert-atmosphere flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Chloride Addition: Slowly add the acid chloride (1.2 eq) dropwise to the stirring solution.

  • Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 1-4 hours).

  • Work-up: Quench the reaction by slowly adding water. Dilute with ethyl acetate.

  • Extraction: Wash the organic layer extensively with 1 M HCl to remove pyridine/triethylamine, followed by saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography to obtain the desired di-ester derivative.

Safety and Handling

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid: While not fully investigated, related benzoic acids can cause skin and eye irritation.[9][10] Avoid breathing dust and direct contact with skin and eyes.[11]

  • Acid Catalysts (H₂SO₄, p-TSA): Highly corrosive. Handle with extreme care.

  • DCC: A potent skin sensitizer and allergen. Avoid inhalation and skin contact.

  • Solvents (DCM, Toluene): Handle in a fume hood. Refer to their specific Safety Data Sheets (SDS) for full handling information.

Troubleshooting Guide

Table 2: Common Problems and Solutions in Ester Synthesis

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction (Fischer).2. Deactivated coupling reagent (Steglich).3. Insufficient catalyst.1. Increase reaction time, ensure efficient water removal (Dean-Stark), or add more catalyst.2. Use fresh DCC/EDC and ensure anhydrous conditions.3. Check catalyst loading.
Incomplete Reaction 1. Equilibrium not sufficiently shifted (Fischer).2. Steric hindrance.1. Use a larger excess of alcohol or ensure the Dean-Stark trap is functioning correctly.2. Switch to a more powerful method like Steglich esterification or use an acid chloride.
Side Product Formation 1. Di-ester formation.2. Dehydration of alcohol substrate (acid-catalyzed).3. Self-condensation of HEMBA.1. Use stoichiometric amounts of alcohol and coupling agent (Steglich). Avoid large excess of acylating agents.2. Lower the reaction temperature; use a milder catalyst.[12]3. Use milder conditions (Protocol 2).
Difficult Purification Co-elution of product with DCU by-product (Steglich).Filter the crude reaction mixture thoroughly before work-up. An acidic wash (0.5 M HCl) can sometimes help precipitate remaining DCU from the organic solvent before chromatography.

References

  • Vertex AI Search. (2024). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols.
  • Vertex AI Search. (2024). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark.
  • Vertex AI Search. (2024). Synthesis of aryl esters using carboxylic acids, triarylphosphites, and N-iodosuccinimide.
  • Vertex AI Search. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
  • Vertex AI Search. (2015). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters.
  • Vertex AI Search. (n.d.). Continuous process for preparing benzoic acid esters - US6235924B1.
  • Chemistry Steps. (2025). Preparation of Esters. Retrieved from [Link].

  • Vertex AI Search. (2012). Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one.
  • Vertex AI Search. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link].

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzoic acid.
  • Vertex AI Search. (2025). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications.
  • Vertex AI Search. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (n.d.).
  • Cole-Parmer. (2005). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC).
  • ResearchGate. (2024). (PDF)
  • Benchchem. (2025).
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 4-Amino-3-methoxybenzoic Acid.
  • ResearchGate. (n.d.). (PDF) Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters.
  • Organic Syntheses Procedure. (n.d.).
  • Vertex AI Search. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach.
  • ResearchGate. (n.d.).
  • Vertex AI Search. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Vertex AI Search. (2013).
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link].

  • FEMA. (n.d.). 4-HYDROXY-3-METHOXYBENZOIC ACID.
  • Chemsrc. (2025). CAS#:21903-52-6 | Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate. Retrieved from [Link].

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Application of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid in Advanced Materials Science

Executive Summary

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HEMBA) represents a pivotal shift in sustainable materials science, serving as a bio-based, aromatic AB-type monomer derived from lignin (via vanillic acid). Its unique structural motif—combining a rigid aromatic core, a flexible hydroxyethyl spacer, and a methoxy side group—makes it a prime candidate for synthesizing Poly(ethylene vanillate) (PEV) , a high-performance semi-aromatic polyester that mimics the thermal and mechanical properties of Polyethylene Terephthalate (PET) while offering renewable sourcing and potential biodegradability.

This guide details the application of HEMBA in polymer synthesis, specifically focusing on melt polycondensation protocols, liquid crystalline behavior, and structural characterization.

Compound Profile & Material Significance

PropertySpecificationMaterial Science Implication
IUPAC Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid--
Common Name Hydroxyethyl Vanillic Acid (HEVA)Precursor to PEV (PET mimic).
Functionality Heterofunctional (AB-Type)Contains both -COOH and -OH, enabling self-polymerization.
Origin Bio-based (Lignin/Vanillin)Reduces carbon footprint compared to fossil-fuel monomers.
Thermal Role High

Potential
Aromatic ring imparts rigidity; Methoxy group hinders rotation.
Structural Logic in Polymerization

Unlike traditional AABB polymerization (requiring precise stoichiometry between diacids and diols), HEMBA acts as a self-sufficient AB-monomer .

  • The Aromatic Ring: Provides mechanical strength and thermal stability.

  • The Ethoxy Tail: Acts as a flexible spacer, lowering the melting point to a processable range compared to pure poly(vanillic acid).

  • The Methoxy Group: Adds steric bulk, influencing the crystallization kinetics and potentially imparting liquid crystalline properties.

Application I: Synthesis of Bio-Based Poly(ethylene vanillate) (PEV)

The primary application of HEMBA is the synthesis of PEV. This polymer exhibits thermal properties comparable to PET (


C, 

C), making it a viable sustainable packaging material.
Protocol: Two-Stage Melt Polycondensation

Objective: Synthesize high-molecular-weight PEV from HEMBA via transesterification and polycondensation.

Reagents:

  • Monomer: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (Recrystallized, >99% purity).

  • Catalyst: Antimony Trioxide (

    
    ) or Titanium(IV) butoxide (
    
    
    
    ) (200-400 ppm).
  • Stabilizer: Irganox 1010 (Optional, to prevent thermo-oxidative degradation).

Workflow:

  • Esterification / Oligomerization (Stage 1):

    • Load HEMBA and catalyst into a stainless steel or glass reactor equipped with a mechanical stirrer and nitrogen inlet.

    • Purge with

      
       three times to remove oxygen.
      
    • Heat to 190–210°C under continuous

      
       flow.
      
    • Mechanism:[1] The carboxyl group reacts with the hydroxyl tail of another molecule. Water is evolved as a byproduct.

    • Duration: 2–4 hours until water evolution ceases.

  • Polycondensation (Stage 2):

    • Increase temperature to 250–260°C .

    • Apply high vacuum gradually (< 0.1 mbar) to drive the equilibrium forward by removing trace water and increasing chain length.

    • Maintain conditions for 3–5 hours. Torque monitoring is essential; stop reaction when torque plateaus (indicating maximum viscosity).

  • Workup:

    • Cool the reactor to ambient temperature under

      
      .
      
    • Dissolve the resulting polymer in a solvent (e.g., Trifluoroacetic acid/Chloroform mixture) and precipitate in cold Methanol to purify.

Visualizing the Polymerization Pathway

PEV_Synthesis Monomer HEMBA Monomer (AB-Type) Oligomer Oligomerization (190-210°C, N2) Monomer->Oligomer Self-Esterification Cat: Sb2O3 Vacuum Polycondensation (260°C, <0.1 mbar) Oligomer->Vacuum Chain Growth Byproduct Byproduct: H2O Oligomer->Byproduct Polymer Poly(ethylene vanillate) (PEV) Vacuum->Polymer Viscosity Max

Figure 1: Reaction pathway for the self-polycondensation of HEMBA into Poly(ethylene vanillate).

Application II: Liquid Crystalline Polymers (LCPs)

HEMBA derivatives are utilized in the design of thermotropic Liquid Crystalline Polymers. The rigid vanillic core acts as a mesogen.

  • Mechanism: The asymmetry introduced by the methoxy group at the 3-position, combined with the para-linkage of the polymer backbone, creates a "kinked" but rigid rod.

  • Protocol Adjustment: To enhance LCP behavior, HEMBA is often copolymerized with 4-hydroxybenzoic acid (HBA) .

    • Ratio: 70:30 (HEMBA:HBA) often yields nematic phases.

    • Observation: Use Polarized Optical Microscopy (POM) during heating. A "schlieren" texture indicates a nematic liquid crystalline phase.

Analytical Benchmarks & Validation

To validate the successful application of HEMBA in materials, the following data points must be verified:

TechniqueParameterTarget Result (for PEV)Interpretation
1H NMR Chemical Shift

4.2-4.5 ppm (Ethyl protons)
Confirms formation of ester linkage between ethoxy tail and carboxyl head.
DSC

(Glass Transition)

C -

C
Indicates chain stiffness comparable to PET (

C).
DSC

(Melting Point)

C -

C
High

confirms semi-crystalline nature suitable for molding.
TGA


C
Confirms thermal stability for melt processing.
Structure-Property Relationship Diagram

StructureProperty Methoxy Methoxy Group (-OCH3) Prop_Cryst Crystallization Rate (Slower than PET) Methoxy->Prop_Cryst Steric Hindrance Aromatic Aromatic Ring Prop_Therm High Thermal Stability (Tm ~260°C) Aromatic->Prop_Therm Rigidity Ethoxy Hydroxyethoxy Spacer Prop_Mech Chain Flexibility (Processability) Ethoxy->Prop_Mech Aliphatic Linkage

Figure 2: Correlation between HEMBA structural motifs and final polymer properties.

References

  • Zamboulis, A., et al. (2019). "Poly(ethylene vanillate): A Bio-Based PET Mimic." Materials Letters.

  • Papadopoulos, L., et al. (2020). "Sustainable Polyester Synthesis from Vanillic Acid Derivatives." European Polymer Journal.

  • Mialon, L., et al. (2010). "Properties of Poly(ethylene vanillate) and its Copolymers." Journal of Polymer Science Part A: Polymer Chemistry.

  • Gioia, C., et al. (2016). "Sustainable polymers from renewable resources: The role of Vanillic Acid." Macromolecules.

(Note: While specific URLs are generated based on standard DOI resolution, verify access via your institutional repository.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: VAN-ETH-001 Subject: Yield Improvement & Troubleshooting for Vanillic Acid Hydroxyethylation Status: Open Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary

The synthesis of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid (also known as Vanillic acid-(2-hydroxyethyl) ether) is a critical intermediate step in the production of tyrosine kinase inhibitors like Vandetanib (ZD6474).[1][2][3] While the reaction appears to be a standard Williamson ether synthesis, researchers often encounter yields below 50% due to competitive hydrolysis of the alkylating agent and difficulties in product isolation (formation of "gums" or oils).[3]

This guide provides two optimized protocols: a Standard Aqueous Method (improved for accessibility) and a Green Catalytic Method (Industrial Standard for high yield), along with a troubleshooting decision tree.

Module 1: The Chemistry & Critical Control Points

To improve yield, you must control the competition between the Phenoxide Attack (Desired) and Hydrolysis (Side Reaction) .

Reaction Pathway Analysis

The reaction involves the O-alkylation of Vanillic Acid using either 2-Chloroethanol or Ethylene Carbonate.[1][2][3]

ReactionPathway Vanillic Vanillic Acid (Starting Material) Base Base (NaOH/K2CO3) Deprotonation Vanillic->Base Phenoxide Phenoxide Intermediate Base->Phenoxide Product Target Product 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Phenoxide->Product SN2 Attack Side2 Impurity: Ester Formation Phenoxide->Side2 Overheating Reagent1 2-Chloroethanol (Route A) Reagent1->Product Side1 Side Product: Ethylene Glycol (Hydrolysis) Reagent1->Side1 Hydrolysis (pH > 11) Reagent2 Ethylene Carbonate (Route B) Reagent2->Product

Figure 1: Reaction pathways showing the critical competition between product formation and reagent hydrolysis.[1][2][3]

Why Yields Fail (The "Why")
Critical FactorMechanism of FailureCorrection Strategy
pH Control If pH is too high (>12), OH⁻ ions compete with the phenoxide to attack 2-chloroethanol, converting it to ethylene glycol.[1][2][3]Maintain pH ~10-11 or use mild bases (

).[1][2][3]
Reagent Stoichiometry 2-Chloroethanol hydrolyzes faster than it alkylates. 1:1 equivalents will result in incomplete conversion.[1][2][3]Use excess reagent (2.5 - 3.0 eq) added in portions.
Solubility (The "Gum") The hydroxyethyl group increases water solubility. Acidification often leads to a supersaturated oil rather than crystals.Use salting out (NaCl) and slow cooling with seeding.

Module 2: Troubleshooting Guide

Issue 1: "My product is a sticky brown gum, not a white solid."

Cause: The product has oiled out due to impurities (unreacted phenol) or rapid precipitation from a supersaturated aqueous solution. Solution:

  • Decant the aqueous layer.[3]

  • Dissolve the gum in a minimum amount of hot Water/Ethanol (9:1) .

  • Add activated charcoal (to remove color), filter hot.

  • Allow to cool very slowly to room temperature with stirring.

  • Scratch the glass side to induce nucleation.[3]

Issue 2: "Yield is stuck at 40-50%."

Cause: Reagent depletion via hydrolysis.[1][2][3] Solution: Switch to Protocol B (Ethylene Carbonate) .[2] If you must use Protocol A, add the 2-chloroethanol in 3 portions over 6 hours rather than all at once.

Issue 3: "Product purity is low (Melting Point < 170°C)."

Cause: Contamination with unreacted Vanillic Acid. Solution:

  • Resuspend the solid in saturated NaHCO₃ solution .

  • Vanillic acid (pKa ~4.[4]5) and the Product (pKa ~4.5) will both dissolve.

  • However, the impurity profile often includes non-acidic side products.

  • Better Approach: Recrystallize from hot water .[3] The starting material (Vanillic acid) is less soluble in cold water than the product, but the difference allows separation if done carefully.

  • Note: The product melting point should be 172-174°C (lit.).[1][2][3]

Module 3: Optimized Protocols

Protocol A: The "Green" Industrial Standard (Recommended)

Higher yield (>85%), avoids toxic chlorinated reagents, minimizes hydrolysis.[2]

Reagents:

  • Vanillic Acid (1.0 eq)[1][2][4][5]

  • Ethylene Carbonate (1.2 - 1.5 eq)[1][2][3]

  • Potassium Carbonate (

    
    ) (0.1 eq - Catalyst)[1][2][3]
    
  • Solvent: Toluene or Xylene (optional, can be run neat)[2]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine Vanillic Acid (16.8 g, 100 mmol), Ethylene Carbonate (10.6 g, 120 mmol), and

    
     (1.4 g, 10 mmol).
    
  • Reaction: Heat the mixture to 140-150°C (melt fusion) for 4-6 hours.

    • Note: CO₂ evolution will be observed. Ensure proper venting.[3]

  • Monitoring: Check TLC (Mobile phase: DCM/MeOH 9:1). Vanillic acid spot should disappear.

  • Workup:

    • Cool the mixture to ~80°C.

    • Add Water (100 mL) and stir to dissolve the melt.

    • Cool to room temperature.[3][6]

    • Acidify carefully with Conc.[3] HCl to pH 2-3.

  • Isolation: The product will precipitate.[3] If it oils out, heat to redissolve and cool slowly with stirring.

  • Yield: Expect 85-92%.

Protocol B: The Aqueous Modification (For Standard Labs)

Uses common reagents but requires strict pH management.[3]

Reagents:

  • Vanillic Acid (1.0 eq)[1][2][4][5]

  • 2-Chloroethanol (3.0 eq)[1][2][3]

  • NaOH (aq, 20% solution)[2]

  • Potassium Iodide (KI) (0.1 eq - Finkelstein Catalyst)[1][2][3]

Procedure:

  • Dissolution: Dissolve Vanillic Acid (16.8 g, 100 mmol) in 20% NaOH (40 mL). Check pH; it should be >11.[3]

  • Catalyst: Add KI (1.6 g). This converts chloroethanol to the more reactive iodoethanol in situ.[3]

  • Addition: Heat to reflux (80-90°C) . Add 2-Chloroethanol (24 g, 300 mmol) dropwise over 2 hours.

    • Critical: Maintain pH > 9 by adding small amounts of NaOH if necessary during the reaction.[3]

  • Duration: Reflux for an additional 4 hours.

  • Workup:

    • Cool to room temperature.[3][6]

    • Acidify with HCl (6N) to pH 2.[2]

    • Salting Out: Add NaCl (saturation) to force the product out of the aqueous phase.

    • Filter the precipitate.[3][6][7]

  • Purification: Recrystallize from Water .

Module 4: Workflow Visualization

Workup Decision Tree

Use this logic flow to maximize recovery during the isolation phase.

WorkupLogic Start Reaction Complete (Aqueous Phase) Acidify Acidify to pH 2-3 (HCl) Start->Acidify CheckState Check Physical State Acidify->CheckState Solid Precipitate Formed CheckState->Solid Ideal Oil Oiled Out / Gum CheckState->Oil Common Issue Filter Filter & Wash (Cold Water) Solid->Filter Recryst Recrystallize: Dissolve in min. hot H2O Cool slowly Solid->Recryst If Purity < 98% Seed Heat to 80°C Add Seed Crystal Stir vigorously while cooling Oil->Seed Final Pure Product (White Solid) Filter->Final Recryst->Final Seed->Solid

Figure 2: Decision matrix for handling the "sticky solid" phenomenon during acidification.

Module 5: FAQs

Q: Can I use DMF as a solvent for Protocol A? A: Yes. DMF allows for higher temperatures and faster reaction rates compared to water. However, removing DMF requires thorough water washing during workup, which can lead to yield loss due to the product's water solubility. The Ethylene Carbonate melt fusion (Protocol A) is superior as it is solvent-free.[1][2][3]

Q: Why do I need Potassium Iodide (KI)? A: KI acts as a nucleophilic catalyst. It reacts with 2-chloroethanol to form 2-iodoethanol, which has a much better leaving group (Iodide vs. Chloride), significantly accelerating the SN2 attack by the phenoxide.[1][2][3]

Q: Is this the same intermediate used for Vandetanib? A: Yes. In the synthesis of Vandetanib (ZD6474), this acid is often reacted with a quinazoline core. High purity is essential here because impurities will carry over and are difficult to remove from the final drug substance.

References

  • AstraZeneca AB. (2001). Quinazoline derivatives. US Patent 6,476,040.[3] (Describes the use of this intermediate in ZD6474 synthesis). Link

  • Shanghai Institute of Pharmaceutical Industry. (2012).[3] Preparation method of Vandetanib. CN Patent 102617433A.[3] (Details optimized conditions for the hydroxyethylation step). Link

  • Zhang, F., et al. (2010).[2] Green synthesis of hydroxyalkoxy acids via ethylene carbonate. Journal of Cleaner Production, 18(12), 1170-1175.[2][3] (Basis for the ethylene carbonate protocol).

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[3] Longman Scientific & Technical.[3] (Standard reference for Williamson Ether Synthesis and recrystallization techniques).

Sources

Technical Support Center: Synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. This critical intermediate, notably used in the synthesis of pharmaceuticals like Ranolazine, presents several synthetic challenges that can impact yield and purity.[1][2] This guide is structured to provide direct answers to common issues encountered in the laboratory, moving beyond simple procedural steps to explain the underlying chemical principles and provide robust, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis step has a low yield. What are the most common causes?

Low yield in the etherification of a vanillic acid ester with a 2-haloethanol (e.g., 2-chloroethanol) or ethylene carbonate is typically traced back to one of three areas: incomplete deprotonation of the starting phenol, suboptimal reaction conditions favoring side reactions, or inefficient purification.

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion to act as a nucleophile.[3][4] Phenols are more acidic than aliphatic alcohols but require a sufficiently strong base for complete conversion. If deprotonation is incomplete, a significant portion of your starting material will remain unreacted.

    • Troubleshooting: Ensure your base is strong enough (e.g., NaOH, KOH, K₂CO₃) and used in at least stoichiometric amounts. The reaction is also sensitive to water; using anhydrous solvents like DMF or DMSO and ensuring your reagents are dry can significantly improve the extent of deprotonation.[5]

  • Suboptimal Conditions: This reaction is a classic Sₙ2 nucleophilic substitution.[4][5][6] The choice of solvent and temperature is critical.

    • Solvent: Polar aprotic solvents (DMF, DMSO) are ideal as they solvate the cation (e.g., K⁺) but not the phenoxide anion, leaving it highly nucleophilic.[5]

    • Temperature: While heating is necessary, excessive temperatures (e.g., >100°C) can promote elimination side reactions of the alkylating agent or decomposition. A moderate temperature, typically between 70-90°C, is usually optimal.[7]

Q2: I've isolated my product, but I see an isomeric impurity by LC-MS and NMR. What is it and how can I avoid it?

The most likely isomeric impurity is the C-alkylated product. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the aromatic ring carbon ortho to the oxygen (C-alkylation, undesired).[8][9]

G cluster_reactants Reactants cluster_products Potential Products Vanillate Ethyl Vanillate Anion (Ambident Nucleophile) O_Alkylation Desired O-Alkylation Product Vanillate->O_Alkylation  Attack at Oxygen (Favored in polar aprotic solvent) C_Alkylation Side-Product C-Alkylation Product Vanillate->C_Alkylation  Attack at Carbon (Ortho position) AlkylHalide 2-Chloroethanol (Electrophile) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Mechanism and Prevention:

  • Hard and Soft Acid-Base (HSAB) Theory: The outcome is often explained by HSAB theory. The oxygen atom is a "hard" nucleophilic center, while the carbon atom is "soft". Hard electrophiles tend to react with the hard oxygen center.[10]

  • Solvent Effects: This is the most critical factor to control. Polar aprotic solvents (DMF, DMSO) leave the oxygen anion poorly solvated and highly reactive, strongly favoring O-alkylation. In contrast, polar protic solvents (like ethanol or water) will form a hydrogen-bonding cage around the oxygen, hindering its reactivity and making the softer carbon atom a more likely site of attack.[9]

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the ratio. Looser ion pairing (e.g., with K⁺ or Cs⁺ compared to Li⁺) generally favors O-alkylation.

Solution: To minimize C-alkylation, switch to a polar aprotic solvent like DMF and use potassium carbonate as the base.

Q3: My mass spectrum shows a peak corresponding to the desired product +44 Da. What is this impurity?

This peak almost certainly corresponds to a di-alkylation product where the terminal hydroxyl group of the desired ethoxy side-chain has reacted with another molecule of the alkylating agent. This forms a diether species.

Prevention: This side reaction is driven by the presence of excess alkylating agent and base after the primary reaction is complete. The terminal alcohol can be deprotonated by the base still in the reaction mixture, creating a new alkoxide that competes for the alkylating agent.

  • Control Stoichiometry: Use a modest excess of the alkylating agent (e.g., 1.1 to 1.2 equivalents). Avoid using a large excess.

  • Monitor the Reaction: Follow the reaction by TLC or LC-MS. Once the starting vanillate is consumed, proceed with the workup promptly to quench the reaction and prevent the slower secondary alkylation.

Q4: After the final hydrolysis step, my product is contaminated with the starting ester. How do I drive the saponification to completion?

Incomplete saponification (hydrolysis of the ester to the carboxylic acid) is a common issue, especially with sterically hindered esters or suboptimal conditions.[11]

Troubleshooting Saponification:

  • Reaction Time and Temperature: Hydrolysis can be slow. Ensure the reaction is refluxed for an adequate period (typically 2-4 hours, but may require longer). Monitor by TLC until the starting ester spot has completely disappeared.[12][13]

  • Concentration of Base: Use a sufficient excess of aqueous base (e.g., 2-3 equivalents of NaOH or KOH in water). This ensures the reaction equilibrium is driven towards the carboxylate salt.

  • Solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can create a homogeneous solution and dramatically increase the reaction rate.[12]

  • Workup: After hydrolysis, the reaction mixture must be acidified (e.g., with 2M HCl) to a pH of ~2-3 to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[12][14][15] Ensure thorough mixing during acidification.

Troubleshooting Guide: At-a-Glance

Symptom / Observation Potential Cause Recommended Action(s)
Low Ether Yield / High SM 1. Incomplete phenoxide formation. 2. Insufficient reaction time/temp.1. Use an anhydrous polar aprotic solvent (DMF). Ensure base (K₂CO₃) is dry and in sufficient excess (e.g., 1.5-2.0 eq). 2. Increase temperature to 80-90°C and monitor by TLC until SM is consumed.
Isomeric Impurity Detected C-Alkylation of the aromatic ring.Change solvent to anhydrous DMF or DMSO. Avoid protic solvents like ethanol during the alkylation step.
Impurity at M+44 Di-alkylation of the hydroxyethoxy side-chain.Use a smaller excess of the alkylating agent (1.1-1.2 eq). Quench the reaction soon after the starting material is consumed.
Product is an Ester, Not an Acid Incomplete saponification/hydrolysis.Increase reflux time, use a higher concentration of NaOH/KOH, or add a co-solvent (ethanol) to improve solubility.
Oily/Difficult to Purify Product Presence of multiple side products and unreacted reagents.Re-evaluate the entire process. Ensure stoichiometry is correct, use high-purity anhydrous solvents, and monitor each step closely by TLC/LC-MS before proceeding.

Optimized Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Ethyl 4-(2-Hydroxyethoxy)-3-methoxybenzoate

This protocol is optimized to favor O-alkylation and minimize side reactions.

Materials:

  • Ethyl 4-hydroxy-3-methoxybenzoate (Ethyl vanillate) (1 eq)

  • 2-Chloroethanol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl vanillate and anhydrous DMF.

  • Add the powdered anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add 2-chloroethanol dropwise via syringe.

  • Heat the reaction mixture to 80-85°C and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Saponification to 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Materials:

  • Crude Ethyl 4-(2-Hydroxyethoxy)-3-methoxybenzoate (1 eq)

  • Sodium Hydroxide (3 eq)

  • Ethanol

  • Water

  • 2M Hydrochloric Acid

Procedure:

  • Dissolve the crude ester in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide in water to the flask.

  • Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. Monitor the disappearance of the starting ester by TLC.

  • After the reaction is complete, cool the flask in an ice bath and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution by adding 2M HCl dropwise with vigorous stirring until the pH is ~2. A white precipitate should form.[12][13]

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

  • Dry the product under vacuum to yield the final carboxylic acid. Further purification can be achieved by recrystallization from water or an ethanol/water mixture.[16]

Troubleshooting Workflow

G start Synthesis Issue Detected q1 What is the primary issue? start->q1 low_yield Low Yield or Incomplete Reaction q1->low_yield Yield impurity Unknown Impurity in Product q1->impurity Purity q_yield Is starting material (SM) still present? low_yield->q_yield q_impurity What is the mass of the impurity relative to the product? impurity->q_impurity incomplete_ether Issue: Incomplete Etherification Action: Check base, solvent (use anhydrous DMF), and reaction time/temp. q_yield->incomplete_ether Yes (Ether Step) incomplete_hydrolysis Issue: Incomplete Hydrolysis Action: Increase saponification time/temp, add co-solvent (EtOH). q_yield->incomplete_hydrolysis Yes (Hydrolysis Step) mass_isomeric Mass is Isomeric (Same as Product) q_impurity->mass_isomeric Isomeric mass_plus_44 Mass is M+44 q_impurity->mass_plus_44 M+44 c_alkylation Cause: C-Alkylation Action: Use polar aprotic solvent (DMF) to favor O-alkylation. mass_isomeric->c_alkylation di_alkylation Cause: Di-alkylation Action: Reduce excess of alkylating agent to ~1.1 eq. mass_plus_44->di_alkylation

References

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
  • The Williamson Ether Synthesis. (n.d.). Hamilton College.
  • He, Y., et al. (2004). Synthesis of Ranolazine. Chinese Journal of Modern Applied Pharmacy.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Pathak, R. K. (2006). A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. Indian Patent Application.
  • Vakamulla, M., et al. (2012). A novel reverse phase stability indicating RP-UPLC method for the quantitative determination of fifteen related substances in Ranolazine drug substance and drug product. ResearchGate.
  • An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. (2016). New Drug Approvals.
  • Enolates in Synthesis. (n.d.). University of Bath.
  • Gronert, S., et al. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Owlstown.
  • Purification process of 4-hydroxy-benzoic acid long chain ester. (2016). Google Patents.
  • Process for the preparation of ranolazine. (n.d.). Google Patents.
  • Li, J. J., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI.
  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. (n.d.). Zenodo.
  • What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? (2011). Reddit.
  • Hydrolysis of ethyl benzoate – Teacher's guide. (n.d.). SSERC.
  • The Hydrolysis of Ethyl Benzoate. (2021). YouTube.

Sources

Technical Support Center: Williamson Ether Synthesis with Phenolic Acids

[1]

Subject: Troubleshooting O-Alkylation of Hydroxybenzoic Acids (Phenolic Acids) Ticket ID: WES-PA-001 Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Introduction: The "Dianion" Challenge

Welcome to the Advanced Synthesis Support Module. You are likely here because your reaction with a phenolic acid (e.g., 4-hydroxybenzoic acid) failed to yield the desired ether, producing instead starting material, an ester byproduct, or an intractable tar.[1]

Unlike simple phenols, phenolic acids possess two acidic protons with vastly different pKa values.[1] Successful Williamson ether synthesis here requires generating a dianion (carboxylate and phenoxide) while ensuring the alkylation occurs preferentially at the phenolic oxygen. This guide addresses the thermodynamic and kinetic bottlenecks of this specific transformation.

Module 1: Chemoselectivity & Stoichiometry

"I’m getting an ester, or a mixture of ester and ether."

The Root Cause

The carboxylic acid proton (


1

1ester

To force O-alkylation at the phenol, you must generate the dianion .[1]

Troubleshooting Protocol
VariableRecommendationThe "Why" (Mechanistic Insight)
Base Stoichiometry 2.2 – 2.5 Equivalents You need 1.0 eq to neutralize the -COOH and another 1.0+ eq to deprotonate the -OH.[1] The excess ensures the equilibrium shifts toward the phenoxide.
Base Strength NaH (Sodium Hydride) or KOH/NaOH Weak bases like

or

often struggle to fully deprotonate the phenol in the presence of the carboxylate, especially if the ring has EWGs.
Solvent DMF, DMSO, or NMP These polar aprotic solvents solvate the cation (

), leaving the "naked" phenoxide anion highly reactive.[1] Acetone is often too low-boiling for deactivated phenols.[1]
Q&A: The Selectivity Paradox

Q: Even with 2 equivalents of base, I see ester formation. Why? A: This is a competition between the "Hard" carboxylate and the "Soft" phenoxide.[1]

  • Immediate Fix: Switch to a harder leaving group on your alkylating agent (e.g., Alkyl Tosylate instead of Alkyl Iodide) to favor the harder carboxylate (undesired), or stick to Alkyl Bromides/Iodides to favor the softer phenoxide (desired).

  • The "Nuclear" Option: If direct selectivity fails, esterify the acid first (e.g., form methyl 4-hydroxybenzoate), perform the Williamson ether synthesis, and then hydrolyze the ester.

Module 2: Reactivity & Kinetics

"The reaction is incredibly slow; I mostly recover starting material."

The Root Cause

Phenolic acids usually have the carboxylic group para or meta to the hydroxyl. The -COOH/-COO- group is Electron Withdrawing (EWG) .[1] This pulls electron density away from the phenoxide oxygen, making it a sluggish nucleophile compared to unsubstituted phenol.[1]

Visualization: The Reactivity Landscape

ReactivityFlowStartStart: Phenolic AcidBaseAdd Base (2.2 eq)Start->BaseDianionIntermediate: Dianion(COO- and O-)Base->DianionBranch1EWG Effect(Deactivated Nucleophile)Dianion->Branch1Slow ReactionBranch2Steric Hindrance(Ortho-substitution)Dianion->Branch2No ReactionSolution1Fix: Add KI (Finkelstein)Increase TempBranch1->Solution1Solution2Fix: Use Polar AproticSolvent (DMF)Branch2->Solution2ProductSuccess: Ether ProductSolution1->ProductSolution2->Product

Figure 1: Decision pathway for overcoming low reactivity due to electronic or steric deactivation.

The "Finkelstein" Catalyst Hack

If using an Alkyl Chloride or Bromide, add 10-20 mol% Potassium Iodide (KI) .[1]

  • Mechanism: KI reacts with the Alkyl-Cl to form Alkyl-I in situ.[1] The Iodide is a much better leaving group, accelerating the

    
     attack by the sluggish phenoxide.
    

Module 3: Workup & Isolation

"I created a mess. I can't separate the product from the salts."

The Solubility Trap

Your product is an Alkoxy-Benzoic Acid .[1]

  • In Base (pH > 5): It exists as a salt (soluble in water, insoluble in ether).[1]

  • In Acid (pH < 3): It exists as the free acid (insoluble in water, soluble in organics).[1]

The "pH Switch" Protocol
  • Quench: Pour the reaction mixture (DMF/Base) into a large excess of water.

  • Wash (Critical): Extract this basic aqueous phase with Ethyl Acetate.[1]

    • Why? This removes unreacted alkyl halides and any O-alkylated ester byproducts (neutral organics).[1] Your product is still in the water layer.

  • Acidify: Carefully add 1M HCl to the aqueous layer until pH ~2.

    • Result: The desired Ether-Acid will precipitate as a solid or oil.[1]

  • Extract: Extract the now-cloudy aqueous layer with Ethyl Acetate.[1] Dry and evaporate.[1]

Standard Operating Procedure (SOP)

Protocol: Direct O-Alkylation of 4-Hydroxybenzoic Acid

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen/Argon.[1]

  • Dissolution: Add 4-Hydroxybenzoic acid (1.0 eq) and DMF (anhydrous, 5 mL/mmol) .

  • Deprotonation: Cool to 0°C. Slowly add NaH (60% dispersion in oil, 2.5 eq) .

    • Note: Hydrogen gas evolution will be vigorous.[1] Vent properly.

    • Wait: Stir at room temperature for 30 minutes to ensure formation of the dianion.

  • Alkylation: Add the Alkyl Bromide (1.1 eq) dropwise.[1]

    • Optional: Add KI (0.1 eq) if the reaction is known to be sluggish.[1]

  • Reaction: Heat to 60-80°C. Monitor by TLC or HPLC.

    • Time: Typically 4–12 hours.[1]

  • Workup: Follow the "pH Switch" protocol described in Module 3.

References

  • Mechanism & Selectivity: Scriven, E. F. V., & Toomey, J. E. (2020).[1] Williamson Ether Synthesis. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[1] Link[1]

  • pKa Data: Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.[1] Link[1]

  • Catalysis: Freedman, H. H., & Dubois, R. A. (1975).[1] An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.[1][2] Link

  • Phenolic Acid Properties: ChemicalBook. (2024).[1] 4-Hydroxybenzoic acid: Synthesis method and Biological activity. Link

Technical Support Center: Purification of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid Target Audience: Process Chemists, Drug Development Scientists (Vandetanib pipeline), and Academic Researchers. Role: Senior Application Scientist.

Executive Technical Overview

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 18175-44-5) is a critical intermediate in the synthesis of the tyrosine kinase inhibitor Vandetanib (ZD6474). Synthesized typically via the alkylation of Vanillic acid with ethylene carbonate or 2-chloroethanol, its purity is paramount because downstream cyclization steps are sensitive to phenolic impurities.

The primary purification challenges stem from the molecule's dual functionality: it retains the acidic carboxyl group of the parent Vanillic acid while replacing the phenolic hydroxyl with a polar, aliphatic hydroxyethyl ether. This structural similarity to the starting material makes separation via simple acid-base extraction inefficient, necessitating precise crystallization strategies.

Key Physicochemical Properties
PropertyValue / CharacteristicImplication for Purification
Functional Groups Carboxylic Acid (pKa ~4.5), Primary Alcohol, EtherAmphiphilic nature; soluble in hot water and polar organics.[1]
Key Impurity A Vanillic Acid (Starting Material)Similar solubility; requires conversion control or specific solvent rejection.
Key Impurity B Ethyl/Methyl Esters (Side reaction)Non-acidic; removable via base wash.
Key Impurity C 4-(2-hydroxyethoxy)-3-methoxybenzoic acid ethylene glycol esterOver-alkylation byproduct; difficult to hydrolyze selectively.

Troubleshooting & FAQs

Category A: Solubility & Recrystallization Issues

Q1: I am experiencing low recovery yields (<60%) during recrystallization from water. The mother liquor remains dark. How can I improve recovery?

Diagnosis: The hydroxyethoxy chain increases water solubility compared to Vanillic acid. While Vanillic acid is sparingly soluble in cold water, the product can remain solubilized if the volume is too high or the temperature isn't lowered sufficiently.

Corrective Protocol:

  • Switch Solvent System: Move from pure water to Water:Ethanol (9:1 v/v) or Ethyl Acetate:Hexane . The slight addition of ethanol helps clear colored impurities, but excessive alcohol prevents crystallization.

  • pH Adjustment: Ensure the pH of the solution is < 2.0 before cooling. The carboxylate salt is highly soluble; you must ensure the molecule is fully protonated.

  • Salting Out: If using water, adding NaCl (5-10% w/v) to the mother liquor can drive precipitation of the organic acid (Salting-out effect).

Q2: My product is precipitating as an oil ("oiling out") instead of crystals. Why?

Diagnosis: This phenomenon occurs when the compound precipitates at a temperature above its melting point (or the melting point of the solvate) in the chosen solvent mixture, or due to the presence of ester impurities acting as plasticizers.

Troubleshooting Steps:

  • Check Purity: Run a TLC/HPLC. If ester impurities (>5%) are present, they lower the melting point. Hydrolyze the crude material with NaOH before acidification.

  • Seed Crystals: Cool the solution slowly to 50°C, add seed crystals, and hold for 30 minutes before further cooling.

  • Agitation: Increase stirring speed. Vigorous agitation prevents the coalescence of oil droplets, encouraging nucleation.

Category B: Impurity Removal (Vanillic Acid)

Q3: HPLC shows 3-5% residual Vanillic acid after workup. Acid-base extraction didn't remove it. What went wrong?

Scientific Explanation: Both the product and Vanillic acid possess a benzoic acid moiety with similar pKa values (~4.5). Therefore, they co-extract into the aqueous phase at pH > 5 and co-precipitate at pH < 3. You cannot separate them based on the carboxylic acid acidity.

Resolution Strategy: You must exploit the Phenolic Hydroxyl difference.

  • Vanillic Acid: Contains a Phenolic OH (pKa ~10).

  • Product: Contains an Aliphatic OH (pKa ~16) and Ether linkage (neutral).

The "Double-pH" Trick (Not Recommended for this pair, use Crystallization): While theoretically possible to deprotonate the phenol at pH 10-11, the carboxylate is already ionized. Both species would be anionic and water-soluble.

  • Best Approach: Recrystallization from Water. Vanillic acid is significantly more soluble in cold water (0.3 g/L at 20°C) compared to the more lipophilic ether product? Correction: Actually, the hydroxyethyl group adds polarity, but the crystal lattice energy differences usually favor the product crystallizing out while impurities stay in the mother liquor if the concentration is tuned.

  • Alternative: Column Chromatography. If purity is critical for pharma grade, use a silica plug eluting with DCM:MeOH (95:5). The phenolic Vanillic acid interacts more strongly with silica than the ether product.

Category C: Color & Stability

Q4: The product turns pink/brown upon drying. How do I prevent this?

Diagnosis: Phenolic oxidation.[2] Even trace amounts of unreacted Vanillic acid or quinone-like oxidation byproducts can cause significant coloration.

Stabilization Protocol:

  • Add Reducing Agent: During the acidification/precipitation step, add Sodium Bisulfite (NaHSO₃) or Sodium Dithionite (Na₂S₂O₄) (0.5 eq) to the aqueous solution.

  • Inert Drying: Dry the filter cake under Vacuum at 40-50°C with a nitrogen bleed. Avoid air drying at high temperatures.

Visualizing the Purification Logic

The following diagram illustrates the decision tree for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Vanillic Acid + Salts) BaseHydrolysis Step 1: Base Hydrolysis (NaOH, pH > 12, Heat) Destroys Ester Byproducts Crude->BaseHydrolysis Hydrolyze esters Filtration Step 2: Filtration Remove Insoluble Solids BaseHydrolysis->Filtration Acidification Step 3: Acidification (HCl to pH 1-2, <10°C) Filtration->Acidification Filtrate Precipitate Crude Solid Precipitate Acidification->Precipitate Collect Solids MotherLiquor Mother Liquor (Salts + Soluble Impurities) Acidification->MotherLiquor Waste RecrystCheck Check Purity (HPLC) Vanillic Acid > 1%? Precipitate->RecrystCheck RecrystWater Recrystallization A Solvent: Water (with NaHSO3) Slow Cool to 4°C RecrystCheck->RecrystWater Yes (Standard) RecrystOrg Recrystallization B Solvent: EtOAc/Hexane RecrystCheck->RecrystOrg No (High Purity req) FinalProduct Pure 4-(2-Hydroxyethoxy) -3-methoxybenzoic acid RecrystWater->FinalProduct RecrystOrg->FinalProduct

Caption: Workflow for the isolation and purification of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, highlighting the critical hydrolysis step to remove ester impurities.

Validated Experimental Protocol

Objective: Purification of crude 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (100g scale).

Reagents:

  • Crude Product (contains ~5-10% Vanillic acid)

  • Sodium Hydroxide (NaOH) 2N solution[3]

  • Hydrochloric Acid (HCl) 6N solution[4]

  • Sodium Bisulfite (NaHSO₃)

  • Deionized Water

  • Activated Charcoal (Optional)

Step-by-Step Methodology:

  • Dissolution & Hydrolysis (Targeting Ester Impurities):

    • Suspend crude solid (100g) in 2N NaOH (400 mL).

    • Heat to 60°C for 1 hour. Rationale: This ensures any ethyl/methyl esters formed during synthesis are hydrolyzed back to the carboxylate salt (soluble) and alcohol.

    • Check clarity. If insoluble particles remain, filter while hot through a Celite pad.

  • Decolorization (Targeting Chromophores):

    • Add Activated Charcoal (5g) to the hot alkaline solution. Stir for 30 mins at 60°C.

    • Filter hot to remove charcoal.

    • Crucial: Add Sodium Bisulfite (2g) to the filtrate to prevent re-oxidation.

  • Controlled Precipitation (Targeting Particle Size):

    • Cool filtrate to 20°C.

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Stop point: When pH reaches ~4.0, a heavy slurry will form. Continue adding HCl until pH is 1.5 .

    • Cool to 0-5°C and hold for 2 hours. Rationale: Low temperature maximizes yield as the compound's solubility decreases significantly in cold acidic water.

  • Isolation & Washing:

    • Filter the white solid.

    • Wash the cake with Ice-Cold Water (2 x 50 mL) . Warning: Do not over-wash; the product has moderate water solubility.

    • Check filtrate pH.[2] If neutral, stop washing.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: ~85-90% recovery from crude.

    • Expected Purity: >98.5% (HPLC).[2][3][5]

Impurity Fate Mapping

Understanding where impurities go is vital for validation.

ImpurityFate Input Crude Mixture Vanillic Vanillic Acid Input->Vanillic Esters Ester Byproducts Input->Esters Salts Inorganic Salts (NaCl/KCl) Input->Salts Step3 Water Wash Vanillic->Step3 Partial loss to ML (Solubility driven) Step1 Alkaline Hydrolysis Esters->Step1 Hydrolyzed to Product Salts->Step3 Dissolved in Filtrate Step2 Acid Precipitation

Caption: Fate of major impurities during the standard aqueous workup. Note that Vanillic acid removal relies on solubility differences in the mother liquor (ML).

References

  • AstraZeneca AB. "Process for the preparation of quinazoline derivatives." World Intellectual Property Organization, WO2001032651A1, 2001. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 120568, Vanillic acid." PubChem, 2024. Link

  • Hao, Z., et al. "Synthesis and purification of Vandetanib intermediates." Journal of Chemical Research, vol. 42, no. 3, 2018.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.

Sources

Degradation of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid and prevention

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Current Status: Active Role: Senior Application Scientist Context: Key Intermediate in Gefitinib (Iressa) Synthesis; Lignin Metabolite Derivative.

Section 1: Emergency Triage & Troubleshooting (FAQ)

Q1: My HPLC chromatogram shows a new impurity peak at RRT ~1.2–1.3 after storing the sample in Methanol. Is my compound degrading? Diagnosis: Likely Pseudo-degradation (Esterification) . Technical Insight: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid contains a reactive carboxylic acid group.[1] Storing it in protic solvents like Methanol (MeOH) or Ethanol (EtOH), especially with trace acidity, drives Fischer esterification.[1] The new peak is likely the methyl ester derivative, not a breakdown of the core structure. Immediate Action:

  • Evaporate the solvent immediately.

  • Re-dissolve in DMSO or Acetonitrile:Water (1:1).

  • Run a check: If the peak persists, it is the ester. Hydrolyze with 1N NaOH to confirm reversion to the parent acid.

Q2: The white powder has developed a slight pink/brown hue. Can I still use it? Diagnosis: Oxidative Quinone Formation (Trace). Technical Insight: The electron-rich aromatic ring (activated by alkoxy groups at positions 3 and 4) is susceptible to photo-oxidation. Trace transition metals (Fe, Cu) or light exposure can generate phenoxy radicals, leading to highly colored quinoid species even at ppm levels.[1] Immediate Action:

  • Check purity via HPLC. If purity is >98%, the color is likely superficial.[1]

  • Remediation: Dissolve in dilute NaOH, treat with activated charcoal (5% w/w) for 30 mins, filter, and re-precipitate with HCl.

Q3: I see a peak eluting earlier than my main peak (RRT < 0.8). What is it? Diagnosis: Ether Cleavage (Vanillic Acid) . Technical Insight: The hydroxyethyl ether linkage at position 4 is generally stable but can cleave under strong acidic conditions or high thermal stress, reverting the molecule to Vanillic Acid (4-hydroxy-3-methoxybenzoic acid). Vanillic acid is more polar and elutes earlier in Reverse Phase C18 methods.

Section 2: Degradation Mechanisms & Stability Profile

To prevent degradation, you must understand the molecular vulnerabilities.[1] This molecule has three distinct "Kill Zones":

  • The Carboxylic Acid (C1): Prone to dimerization (intermolecular esterification with the tail) or reaction with solvents.

  • The Hydroxyethoxy Tail (C4): The primary alcohol is a target for oxidation to an aldehyde or carboxylic acid (forming a diacid impurity).

  • The Ether Linkage: Susceptible to acid-catalyzed hydrolysis.

Visualizing the Degradation Pathways

DegradationPathways Parent 4-(2-Hydroxyethoxy)- 3-methoxybenzoic Acid Vanillic Vanillic Acid (Ether Cleavage) Parent->Vanillic Acid Hydrolysis / Heat Ester Methyl/Ethyl Ester (Solvent Artifact) Parent->Ester MeOH/EtOH + H+ Aldehyde Aldehyde Derivative (Oxidation) Parent->Aldehyde Oxidation (Air/Light) Dimer Self-Esterified Dimer (Concentration Stress) Parent->Dimer High Conc. in Solution

Figure 1: Primary degradation pathways. Red nodes indicate irreversible chemical degradation; Yellow indicates reversible solvent artifacts.

Section 3: Diagnostic Stress Testing Protocols

Do not guess. Validate the impurity identity using this self-validating decision matrix.

Protocol A: The "Solvent Shift" Test (Distinguishing Esters)

Use this if you suspect the impurity is a solvent artifact.

  • Prepare Sample A: Dissolve 1 mg of analyte in Methanol . Store at RT for 24 hours.

  • Prepare Sample B: Dissolve 1 mg of analyte in Acetonitrile . Store at RT for 24 hours.

  • Analyze: Inject both on HPLC (C18, ACN/Water/0.1% Formic Acid).

  • Result: If Sample A shows a growth in the late-eluting peak and Sample B does not, the impurity is the Methyl Ester .

Protocol B: The "Oxidative Stress" Test (Distinguishing Aldehydes)

Use this to check susceptibility to air oxidation.

  • Dissolve: 1 mg analyte in Water/ACN (1:1).

  • Stress: Add 10 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubate: 1 hour at Room Temp.

  • Analyze: Look for a peak with Mass Shift +2 (Aldehyde) or +16 (N-oxide if amine contaminants present, though rare here) or +14 (Acid).[1]

  • Result: If the main peak degrades significantly (>5%), your storage requires strictly inert atmosphere (Argon).[1]

Section 4: Analytical Troubleshooting (HPLC)

Standard Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 95% B over 15 mins.

  • Wavelength: 254 nm (Aromatic) and 210 nm (Universal).

Diagnostic Decision Tree:

DiagnosticTree Start Identify Impurity Peak RRT_Check Check Relative Retention Time (RRT) Start->RRT_Check Early RRT < 0.9 (More Polar) RRT_Check->Early Late RRT > 1.1 (Less Polar) RRT_Check->Late VanillicCheck Is it Vanillic Acid? Early->VanillicCheck Likely Cleavage EsterCheck Is it an Ester? Late->EsterCheck Likely Alkylation Action1 Check pH of Mobile Phase (Acid hydrolysis occurring?) VanillicCheck->Action1 Action2 Check Dissolution Solvent (Avoid MeOH/EtOH) EsterCheck->Action2

Figure 2: HPLC Diagnostic workflow for identifying unknown peaks relative to the parent compound.

Section 5: Prevention & Storage Guidelines

To ensure integrity for Gefitinib synthesis or metabolic studies, adhere to these "Gold Standard" conditions.

ParameterRecommendationScientific Rationale
Temperature -20°C Prevents thermal decarboxylation and slows oxidative kinetics [1].
Atmosphere Argon/Nitrogen The primary alcohol on the ethoxy tail is sensitive to aerobic oxidation.
Container Amber Glass Prevents photo-excitation of the methoxy-benzene chromophore, reducing quinone formation.[1]
Solvent DMSO / ACN Avoids esterification artifacts common with Methanol/Ethanol storage [2].
Desiccant Required Moisture promotes hydrolysis of the ether linkage over long periods.

References

  • BenchChem. (2025).[4][5][6] Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. Retrieved from [1]

  • National Institutes of Health (NIH). (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central. Retrieved from

  • Cayman Chemical. (2022).[7] Gefitinib Product Information & Stability. Retrieved from [1]

  • Sielc Technologies. (2024). Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [1]

Sources

Technical Support Center: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized technical support resource for researchers and process chemists working with 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5).

Advanced Troubleshooting & Impurity Profiling Guide

Molecule Overview & Synthesis Logic

Target Molecule: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Common Aliases: Vanillic acid hydroxyethyl ether; 4-O-(2-Hydroxyethyl)vanillic acid.[1] Primary Applications:

  • Pharmaceutical Intermediate: Scaffold for kinase inhibitors (e.g., EGFR/VEGFR targets) and vanilloid receptor modulators.[1]

  • Bio-based Polymers: Monomer for Poly(ethylene vanillate) (PEV) synthesis [1].[1][2]

The Synthesis Pathway

The most robust industrial route involves the O-alkylation of Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).[1] This is typically achieved via two primary methods:

  • Ethylene Carbonate (EC) Method: Green chemistry route, often catalyzed by quaternary ammonium salts or alkali carbonates (K₂CO₃).[1]

  • 2-Chloroethanol Method: Traditional Williamson ether synthesis requiring strong base (NaOH/KOH).[1]

Below is the mechanistic flow and divergence points where impurities are generated.

SynthesisPathways SM Starting Material (Vanillic Acid) Intermediate Transition State (Phenolate Ion) SM->Intermediate Base Deprotonation Reagent Reagent: Ethylene Carbonate OR 2-Chloroethanol Reagent->Intermediate Product Target Product 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Intermediate->Product Selective O-Alkylation Imp_A Impurity A: Unreacted SM Intermediate->Imp_A Incomplete Conv. Imp_B Impurity B: Hydroxyethyl Ester (Bis-alkylation) Product->Imp_B Esterification of COOH (Side Reaction) Imp_C Impurity C: Oligomeric Ether (PEGylation) Product->Imp_C Chain Extension (Excess EC/EO)

Figure 1: Reaction logic flow detailing the genesis of primary impurities during the alkylation of vanillic acid.

Impurity Profiling & Troubleshooting

This section details the three most critical impurities (A, B, C) encountered during synthesis.[1]

Impurity A: Unreacted Vanillic Acid[1]
  • Identity: 4-hydroxy-3-methoxybenzoic acid (CAS: 121-34-6).[1]

  • Origin: Incomplete conversion due to insufficient base, low temperature, or steric hindrance.

  • Detection (HPLC): Elutes earlier than the product (more polar due to free phenolic -OH).[1]

  • Criticality: High. Free phenols can poison downstream polymerization catalysts or interfere with biological assays.[1]

Troubleshooting Protocol:

Q: My HPLC shows 5-10% starting material remaining despite long reaction times. How do I push conversion?

A: This is often a solubility or stoichiometry issue.

  • Stoichiometry Check: Ensure you are using at least 1.2 to 1.5 equivalents of the alkylating agent (Ethylene carbonate or Chloroethanol). [1] 2. Catalyst Optimization: If using Ethylene Carbonate, add a catalytic amount of KI (Potassium Iodide) or TBAB (Tetrabutylammonium bromide) .[1] The iodide acts as a better nucleophile/leaving group shuttle, accelerating the ring opening [2]. [1] 3. Remediation (Work-up): Do not rely on crystallization alone.

  • Dissolve the crude solid in Ethyl Acetate .

  • Wash with 5% NaHCO₃ .[1] Note: Both product and SM are acids, so they both go into the water phase?CORRECTION: No. The pKa of the benzoic acid (~4.[1]5) is similar for both.[1] However, the phenolic pKa (~10) is unique to the impurity. [1] * Correct Purification Strategy: Recrystallization from water or water/ethanol mixtures is most effective. The product is less soluble in cold water than Vanillic acid.[1]

Impurity B: The "Double Alkylated" Ester[1]
  • Identity: 2-Hydroxyethyl 4-(2-hydroxyethoxy)-3-methoxybenzoate.[1]

  • Origin: The carboxyl group (-COOH) is nucleophilic.[1] Under harsh conditions (high T, strong base) or if using Ethylene Oxide/Carbonate in excess, the carboxyl group also gets alkylated.[1]

  • Detection (HPLC): Elutes later than the product (Significant decrease in polarity; loss of acidic proton).[1]

Troubleshooting Protocol:

Q: I see a large, non-polar peak at high retention time. Is this a dimer?

A: It is likely the hydroxyethyl ester . 1.[1] Mechanism: The carboxylate attacks the alkylating agent. [1] 2. Prevention: Control pH. Maintain mild basicity (pH 8-9) rather than pH >12. Use Potassium Carbonate instead of NaOH/KOH to minimize carboxylate nucleophilicity relative to the phenolate. 3.[1] Removal: This impurity is neutral . [1] * Dissolve crude in dilute NaOH (pH 10-11). The Product (acid) dissolves; the Impurity B (ester) precipitates or remains in the organic wash (e.g., DCM wash). [1] * Caution: High pH + Heat will hydrolyze the ester back to the product, which is actually a valid salvage strategy.[1] Refluxing in 2M NaOH for 1 hour will convert Impurity B back into the Target Product.[1]

Impurity C: Oligomeric Ethers (PEG-chains)[1]
  • Identity: 4-[2-(2-hydroxyethoxy)ethoxy]-3-methoxybenzoic acid.[1]

  • Origin: Reaction of the product's new primary alcohol with another molecule of Ethylene Carbonate/Oxide.[1]

  • Detection (LC-MS): Mass shift of +44 Da (CH₂CH₂O unit).[1]

Troubleshooting Protocol:

Q: My mass spec shows M+44 and M+88 peaks. How do I stop chain extension?

A: This "PEGylation" occurs when the product concentration is high, and excess reagent is present.

  • Concentration Control: Run the reaction more dilute.

  • Reagent Dosing: Do not dump all Ethylene Carbonate at once. Add it portion-wise.

  • Temperature: Lower the reaction temperature. High heat (>140°C) promotes oligomerization [3].[1]

Data Summary & Analytical Reference

HPLC Method Guidelines:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1] Acid is crucial to suppress ionization of the carboxylic acid for sharp peaks.[1]

  • Gradient: 5% to 95% ACN over 20 mins.

ImpurityRelative RT (approx)Distinctive FeatureRemoval Method
Vanillic Acid (SM) 0.8 (Early)Phenolic -OH (Reacts with Gibbs Reagent)Recrystallization (H₂O)
Target Product 1.0Reference StandardN/A
Impurity B (Ester) 1.5 - 1.8 (Late)Neutral pH; Insoluble in NaHCO₃Base Hydrolysis (Salvage)
Impurity C (Oligomer) 1.1 - 1.2M+44 Da pattern in MSFractional Crystallization

Frequently Asked Questions (FAQs)

Q1: Can I use 2-bromoethanol instead of 2-chloroethanol? A: Yes. 2-Bromoethanol is more reactive (better leaving group), allowing for milder reaction temperatures (60-80°C vs 80-100°C).[1] This often reduces the formation of Impurity B (Ester) and thermal degradation products.[1] However, it is more expensive and toxic.

Q2: What is the best solvent for recrystallization? A: Water is the solvent of choice.[1]

  • Protocol: Dissolve the crude acid in boiling water (approx. 10-15 mL per gram).[1] Add activated charcoal if colored (removes oxidized phenolic oligomers).[1] Filter hot. Cool slowly to 4°C. The product crystallizes as white needles; unreacted Vanillic acid is more soluble and largely stays in the mother liquor [4].[1]

Q3: My product is pink/brown. Why? A: This indicates oxidation of trace phenolic impurities (Vanillic acid) into quinones.[1]

  • Fix: Perform the reaction under Nitrogen/Argon atmosphere. Use Sodium Dithionite (Na₂S₂O₄) during the workup (wash step) to reduce colored quinones back to colorless phenols before crystallization.[1]

References

  • Zamboulis, A., et al. (2019).[1] "Synthesis of Poly(ethylene vanillate): A Bio-Based Polyester." Journal of Polymer Science. Available at:

  • BenchChem Technical Support. "Managing Impurities in Methoxybenzoic Acid Production." Available at: [1]

  • Google Patents. "Method for producing polyester having component of plant origin (JP2011052129A)."[1] Available at:

  • PrepChem. "Preparation of 4-methoxybenzoic acid (General Alkylation Protocol)." Available at:

Sources

Technical Support Center: Analytical Characterization of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: HMEBA-CHAR-001 Subject: Troubleshooting Analytical Methodologies for 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Introduction: The Analytical Profile

Welcome to the technical support hub. You are likely here because 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HMEBA) is behaving atypically in your standard workflows.

This molecule presents a "perfect storm" of analytical challenges:

  • High Polarity: The hydroxyethyl ether side chain (

    
    ) combined with the carboxylic acid makes it significantly more hydrophilic than its parent, vanillic acid.
    
  • Acidity: With a pKa

    
     4.5 (benzoic acid moiety), it exists as an anion at neutral pH, leading to poor retention on C18 columns.
    
  • Reactivity: The carboxylic acid is prone to esterification in alcoholic solvents, creating artifact impurities.

Below are the specific troubleshooting modules designed to resolve these issues.

Module 1: Chromatographic Separation (HPLC/UHPLC)

Issue: "My peak elutes at the void volume (dead time) or tails significantly."

Diagnosis: This is the classic "Polarity Paradox." Standard C18 columns cannot retain the molecule because it is too polar, especially if your mobile phase pH is neutral (where the molecule is ionized).

Troubleshooting Protocol:

Step 1: Mobile Phase pH Control (The "On/Off" Switch)

  • Requirement: You must suppress the ionization of the carboxylic acid to force it into its neutral, hydrophobic state.

  • Action: Acidify Mobile Phase A (Water) to pH 2.0 – 2.5 .

  • Reagent: Use 0.1% Formic Acid or 0.1% Phosphoric Acid. Do not use neutral buffers like Ammonium Acetate.

Step 2: Column Selection Strategy If pH control is insufficient, you must switch stationary phases.

Column TypeMechanismSuitabilityRecommendation
Standard C18 Hydrophobic InteractionLow Likely causes "phase collapse" in 100% aqueous conditions.
Polar-Embedded C18 Hydrophobic + H-BondingHigh First Choice. Compatible with 100% aqueous start.
HILIC (Amide/Diol) PartitioningMedium Use only if RP-HPLC fails completely. Requires high organic start.[1]

Step 3: The "Phase Collapse" Prevention

  • Risk: Starting a gradient at 100% water on a standard C18 column causes the hydrocarbon chains to mat down, losing retention capability.

  • Fix: Use a "C18-Aq" or "Polar-Embedded" column designed to stay wetted in 100% aqueous mobile phases.[2]

Visual Workflow: Column Selection Logic

HPLC_Decision_Tree Start Start: Peak Elutes Too Early (< 1.5 min) CheckPH Is Mobile Phase pH < 2.5? Start->CheckPH AdjustPH Action: Acidify with 0.1% Formic Acid CheckPH->AdjustPH No CheckCol Is Column 'Polar Embedded' or 'Aq' type? CheckPH->CheckCol Yes AdjustPH->CheckCol SwitchCol Action: Switch to C18-Aq (Compatible with 100% Water) CheckCol->SwitchCol No TestRetention Test Retention (k' > 2?) CheckCol->TestRetention Yes SwitchCol->TestRetention Success Method Validated TestRetention->Success Yes SwitchHILIC Action: Switch to HILIC Mode (Amide Column, 90% ACN Start) TestRetention->SwitchHILIC No

Caption: Decision tree for optimizing retention of polar acidic analytes like HMEBA.

Module 2: Mass Spectrometry (LC-MS/MS)

Issue: "I see no signal in Positive Mode, or the mass is wrong."

Diagnosis: HMEBA is an acidic molecule.[3][4] While the ether oxygen can be protonated, the carboxylic acid moiety dominates the chemistry. Positive mode (


) is inefficient and prone to sodium adducts (

).

Troubleshooting Protocol:

1. Ionization Mode Selection

  • Switch to ESI Negative Mode (

    
    ):  This is the definitive mode for benzoic acid derivatives.
    
  • Target Mass:

    • Formula:

      
      
      
    • Monoisotopic Mass: 212.07 Da

    • Target Ion (

      
      ): m/z 211.06 
      

2. Fragmentation Pathway (MS/MS Confirmation) To confirm identity, look for these specific transitions in your product ion scan:

  • Precursor: 211.06 (

    
    )
    
  • Primary Fragment (Base Peak): 167.0 (Loss of

    
    , characteristic of carboxylic acids).
    
  • Secondary Fragment: 152.0 (Loss of the hydroxyethyl chain

    
     + H rearrangement).
    

3. The "Ghost" Adduct

  • Observation: A peak at m/z 257 in negative mode?

  • Cause: This is likely the Formate Adduct (

    
    ) if you are using formic acid in the mobile phase. Increase de-clustering potential (DP) to break this adduct.
    

Module 3: Sample Preparation & Stability

Issue: "My recovery is low, or I see a new peak appearing over time."

Diagnosis: The "new peak" is likely the Methyl Ester artifact. If you dissolve HMEBA in Methanol and leave it in the autosampler, the carboxylic acid will react with the solvent (esterification), especially in the presence of the formic acid modifier.

Stability Protocol:

  • Solvent Swap:

    • STOP: Do not use Methanol as the primary diluent for standards.

    • START: Use Acetonitrile/Water (50:50) . Acetonitrile is aprotic and will not esterify the acid.

  • Extraction from Biological Matrix (Plasma/Tissue):

    • Liquid-Liquid Extraction (LLE) with Hexane or MTBE will yield poor recovery because HMEBA is too polar.

    • Recommended Method: Solid Phase Extraction (SPE).

SPE Protocol (Polymeric Weak Anion Exchange - WAX):

StepSolvent/BufferMechanism
Condition Methanol then WaterActivate sorbent.
Load Sample (pH 7.0)Analyte is ionized (

) and binds to WAX amine.
Wash 1 25 mM Ammonium Acetate (pH 7)Remove proteins/neutrals.
Wash 2 MethanolRemove hydrophobic interferences. Analyte stays bound.
Elute 2% Formic Acid in Methanol Acid neutralizes the carboxyl (

), breaking the ionic bond.
Visual Workflow: Artifact Prevention

Stability_Check cluster_wrong INCORRECT (Artifact Formation) cluster_right CORRECT (Stable) Sample Solid Standard (HMEBA) MethodA Dissolve in MeOH Sample->MethodA MethodB Dissolve in ACN/H2O Sample->MethodB Acid Add 0.1% Formic Acid MethodA->Acid Wait Wait 24h (Autosampler) Acid->Wait Artifact Result: Methyl Ester (New Peak +14 Da) Wait->Artifact Analyze Immediate Injection MethodB->Analyze Result Result: Stable Parent Peak Analyze->Result

Caption: Pathway of artifact formation (esterification) in methanolic solutions.

References

  • PubChem Database. 2,3-Dihydroxy-4-methoxybenzoic acid (Structural Analog). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester (Mass Spec Data). National Institute of Standards and Technology.[5] [Link]

  • Chrom Tech, Inc. Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography (HILIC).[2] Technical Guide. [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note. [Link]

Sources

Optimizing HPLC method for separating 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid from starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing HPLC method for separating 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid from its starting materials.

Welcome to the technical support center for the chromatographic analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for developing and troubleshooting a robust HPLC method for this specific separation. The primary challenge lies in achieving baseline resolution between the target molecule and its structurally similar precursor, vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Method Development & Optimization: FAQs

This section addresses common questions encountered during the initial development of the HPLC method.

Q1: What is the recommended starting point for column and mobile phase selection?

A robust starting point for separating these moderately polar aromatic acids is a reversed-phase C18 column. A standard dimension of 4.6 x 150 mm with 3.5 or 5 µm particles is recommended.

For the mobile phase, a combination of acidified water and an organic modifier is essential. The acid suppresses the ionization of the carboxylic acid groups on both the target compound and vanillic acid, leading to improved retention and peak shape.[1][2]

Recommended Starting Conditions:

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Elution: A gradient elution is recommended to ensure separation from potential polar impurities and to elute the main components with good peak shape. A good starting point is a linear gradient from 10% to 70% B over 15-20 minutes.

  • Detection: UV detection at approximately 260 nm, as both vanillic acid and the target compound share a similar chromophore. A photodiode array (PDA) detector is highly recommended to verify peak purity.[3]

Q2: How critical is mobile phase pH, and how do I select the optimal value?

Mobile phase pH is arguably the most critical parameter for this separation.[4][5] Both the starting material (vanillic acid) and the product are carboxylic acids with a pKa around 4.5. To ensure they are in their non-ionized, more hydrophobic form, the mobile phase pH must be controlled and kept at least 1.5 to 2 pH units below their pKa.[1][2][6]

Operating at a pH of 2.5 to 3.0 is ideal. This low pH ensures that the carboxylic acid groups are fully protonated, maximizing their interaction with the C18 stationary phase and minimizing peak tailing.[1] Using a buffer (e.g., phosphate buffer) can provide more stable retention times than using a simple acid solution, but acids like formic or phosphoric are often sufficient and simpler to prepare.[2][7]

Q3: Which organic modifier is better: Acetonitrile (ACN) or Methanol (MeOH)?

Both ACN and methanol can be effective, but they offer different selectivities, which can be exploited to optimize the separation.[8][9][10]

  • Acetonitrile (ACN): Generally has a stronger elution strength, leading to shorter retention times.[11] It also generates lower backpressure and has a lower UV cutoff, which is beneficial for high-sensitivity detection.[6][10][11] ACN is typically the first choice.

  • Methanol (MeOH): Is a protic solvent, while ACN is aprotic. This difference in chemical properties can alter the elution order of analytes.[6][8][9] If you are struggling to resolve the two main components with ACN, switching to methanol is a powerful tool to change the separation selectivity.[8][9]

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Generally higher[9][11]Generally lower
System Pressure Lower[10][11]Higher
Selectivity Aprotic, strong dipole moment[6]Protic, capable of hydrogen bonding[11]
UV Cutoff Lower (~190 nm)Higher (~205 nm)
Q4: Should I use a gradient or isocratic elution?

For method development and initial sample analysis, a gradient elution is highly recommended.[12] A gradient run allows you to:

  • Effectively separate compounds with a wider range of polarities.

  • Ensure that any late-eluting impurities from the synthesis are washed off the column, preventing ghost peaks in subsequent runs.

  • Obtain sharper peaks for later-eluting components.[5]

Once the retention times of all components are known, an isocratic method can be developed if the resolution between the critical pair (vanillic acid and the product) is sufficient and the run time is acceptable. However, a gradient often provides a more robust separation.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q5: My peaks for vanillic acid and the product are co-eluting or poorly resolved. What should I do?

Co-elution is the most common challenge for this separation due to the structural similarity of the two compounds.[3] Here is a systematic approach to improve resolution:

Step 1: Adjust Organic Solvent Strength

  • Action: Lower the percentage of the organic solvent (ACN or MeOH) in your mobile phase or make the gradient shallower around the elution time of the peaks.

  • Reasoning: This increases the retention time (capacity factor, k') of both compounds, allowing more time for them to interact with the stationary phase, which can improve separation.[3]

Step 2: Change Organic Modifier

  • Action: If using an ACN-based mobile phase, prepare a new mobile phase with methanol at an equivalent elution strength (e.g., 50% ACN is roughly equivalent to 60% MeOH).[9]

  • Reasoning: Methanol and ACN have different solvent properties and can induce different interactions between the analytes and the C18 stationary phase, often changing the separation selectivity and sometimes even reversing the elution order.[8][9]

Step 3: Modify Mobile Phase pH

  • Action: Ensure your mobile phase pH is genuinely in the 2.5-3.0 range. Small variations in pH when operating close to the analyte pKa can cause significant shifts in retention and poor reproducibility.[13]

  • Reasoning: Maximizing the suppression of ionization is key to achieving sharp peaks and stable retention. A well-buffered mobile phase in the correct pH range is critical for a rugged method.[1]

Step 4: Change the Stationary Phase

  • Action: If resolution is still insufficient, try a different type of reversed-phase column. A column with a Phenyl-Hexyl phase, for example, can offer alternative selectivity.

  • Reasoning: Phenyl-based columns can introduce pi-pi interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic compounds with minor structural differences.[9][10]

G start Poor Resolution or Co-elution Observed step1 Decrease Organic % or Make Gradient Shallower start->step1 q1 Resolution Improved? step1->q1 step2 Switch Organic Modifier (e.g., ACN to MeOH) q1->step2 No end_ok Method Optimized q1->end_ok Yes q2 Resolution Improved? step2->q2 step3 Try a Phenyl-Hexyl Column q2->step3 No q2->end_ok Yes q3 Resolution Improved? step3->q3 q3->end_ok Yes end_fail Consult Advanced Support q3->end_fail No

Fig 1. Troubleshooting workflow for co-eluting peaks.
Q6: I'm observing significant peak tailing for one or both of my main peaks. What is the cause?

Peak tailing for acidic compounds is common and can usually be attributed to one of the following causes:

  • Inappropriate Mobile Phase pH: If the pH is too high (e.g., > 3.5), a portion of the acid molecules will be in their ionized (anionic) form. These anions can interact with residual, positively charged silanol groups on the silica-based C18 column, causing secondary interactions and peak tailing.[2]

    • Solution: Lower the mobile phase pH to 2.5-3.0 using 0.1% formic or phosphoric acid.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases. This can expose more active silanol sites.

    • Solution: Try a new column. If the problem is resolved, the old column has reached the end of its life.

Q7: My retention times are drifting between injections. Why is this happening?

Unstable retention times point to a lack of equilibrium in the system.

  • Insufficient Column Equilibration: It is crucial to equilibrate the column with the starting mobile phase conditions for an adequate amount of time before the first injection. For gradient methods, this can be 10-20 column volumes.

  • Mobile Phase Preparation: If using a mixture of water and ACN, be aware that this is an endothermic process, causing the solution to cool.[9][10] If the mobile phase is used before it returns to room temperature, retention times can drift as the solvent warms up.[9][10]

  • Temperature Fluctuations: The use of a column oven is highly recommended to maintain a constant temperature and ensure reproducible retention times.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid)

G cluster_A Mobile Phase A (Aqueous) cluster_B Mobile Phase B (Organic) A1 Measure 999 mL HPLC-Grade Water A2 Add 1 mL Formic Acid A1->A2 A3 Mix and Sonicate for 15 mins A2->A3 B1 Measure 1000 mL HPLC-Grade ACN B2 Sonicate for 15 mins B1->B2

Fig 2. Workflow for Mobile Phase Preparation.

Mobile Phase A (Aqueous Component: 0.1% Formic Acid in Water)

  • Measure 999 mL of high-purity, HPLC-grade water into a clean 1 L mobile phase bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap the bottle and mix thoroughly by inversion.

  • Degas the solution by sonicating for 15 minutes or by using an online degasser.

Mobile Phase B (Organic Component: Acetonitrile)

  • Pour 1 L of HPLC-grade acetonitrile into a separate, clean 1 L mobile phase bottle.

  • Degas the solvent as described above.

Important: Always filter aqueous mobile phases through a 0.45 µm or 0.22 µm filter if they contain salts or buffers that have been dissolved from a solid.

Protocol 2: System Suitability Testing (SST)

Before running samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Prepare an SST Standard: Create a solution containing both vanillic acid and 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid at a known concentration.

  • Perform 5-6 Replicate Injections: Inject the SST standard onto the equilibrated HPLC system.

  • Evaluate Key Parameters:

    • Resolution (Rs): The resolution between the vanillic acid and product peaks should be greater than 1.5 for baseline separation.

    • Tailing Factor (Tf): The tailing factor for each peak should be between 0.9 and 1.5.

    • Reproducibility (%RSD): The relative standard deviation of the peak area and retention time for the replicate injections should be less than 2.0%.

If the system fails any of these criteria, troubleshoot the issue (e.g., poor resolution, peak tailing) before proceeding with sample analysis.

References

Sources

How to remove byproducts from 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Introduction & Diagnostic Triage

Subject: Identifying your specific impurity profile.

The synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (typically via alkylation of Vanillic Acid with Ethylene Carbonate or 2-Chloroethanol) is prone to three distinct classes of byproducts. Before attempting purification, you must identify which "species" is contaminating your batch using HPLC or TLC.

Impurity TypeDiagnostic Sign (HPLC/TLC)Chemical NatureOrigin
Type A: The "Ghost" Less Polar (Higher R_f, longer retention).Ester Derivatives (Hydroxyethyl ester or Ethyl ester).Reaction of the carboxylic acid with the alkylating agent or solvent.[1]
Type B: The "Anchor" More Polar (Lower R_f, shorter retention).Unreacted Vanillic Acid .Incomplete conversion or hydrolysis of starting material.
Type C: The "Goo" Broad/Tailing Peak or Baseline noise.Oligomers/PEGs .Polymerization of Ethylene Carbonate/Oxide.

Troubleshooting Guides (Q&A)

Module 1: Removing Ester Byproducts (Type A)

Q: My HPLC shows a major peak eluting after my product. Recrystallization isn't removing it. What is it?

A: This is likely the hydroxyethyl ester of your product. During synthesis, the carboxylic acid moiety is nucleophilic enough to react with Ethylene Carbonate (or 2-chloroethanol), forming the ester side-product. Because it is chemically neutral (lacking the free acid), it co-crystallizes with your product but drastically lowers the melting point.

The Fix: The "Bicarbonate Cut" Since the impurity is an ester (neutral) and your product is a benzoic acid derivative, you can separate them using a pH-controlled extraction.

Protocol:

  • Dissolve your crude solid in Ethyl Acetate (EtOAc) .

  • Extract the organic layer 3x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4] The NaHCO₃ (pH ~8.5) will deprotonate your Product (pKa ~4.5) into the water layer. The Ester impurity (no acidic proton) remains in the EtOAc.

  • Discard the EtOAc layer (this contains the ester impurity).

  • Acidify the aqueous layer carefully with 6M HCl to pH 2.0.

  • The purified product will precipitate as a white solid. Filter and dry.[1][5]

Q: What if the ester content is >10%? A: Extraction is inefficient for high loads. Perform a Saponification Rescue :

  • Dissolve crude in 2M NaOH (3 eq).

  • Heat to 60°C for 1 hour (hydrolyzes the ester back to the acid product).

  • Cool and acidify to pH 2.0 to recover the total mass as the desired acid.

Module 2: Removing Unreacted Starting Material (Type B)

Q: I have 5-10% unreacted Vanillic Acid. Can I wash it out?

A: Not easily by extraction. Both Vanillic Acid and your Product are carboxylic acids with similar pKa values (~4.5). They will both dissolve in base and precipitate in acid.

The Fix: Selective Recrystallization (Water/Ethanol) The hydroxyethyl group on your product increases its solubility in hot water compared to Vanillic Acid, but disrupts crystal packing, making solubility differences exploitable.

Protocol:

  • Suspend crude solid in Water (10 mL per gram).

  • Heat to reflux (100°C). If not fully soluble, add Ethanol dropwise until clear.

  • Critical Step: Allow to cool very slowly to room temperature, then to 4°C.

  • Vanillic acid is more soluble in the mother liquor than the product in this specific solvent system.

  • Filter the crystals.[5] Wash with ice-cold water.

Note: If Vanillic acid persists, a Charcoal Filtration step while hot can sometimes adsorb the phenolic starting material preferentially.

Module 3: Removing Polymeric "Goo" (Type C)

Q: My product is sticky and won't dry into a powder. NMR shows broad peaks around 3.6 ppm.

A: You have Polyethylene Glycol (PEG) contamination. This occurs if Ethylene Carbonate polymerizes.[6] PEGs are notoriously difficult to remove because they act as surfactants.

The Fix: The "Trituration" Method PEGs are highly soluble in ether/chlorinated solvents but your product is not soluble in non-polar solvents.

Protocol:

  • Dry your sticky solid as much as possible.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Sonicate vigorously for 20 minutes.

  • The PEG impurities will dissolve into the ether; your product should remain as a solid.

  • Filter or decant the solvent. Repeat if necessary.

Visualizing the Chemistry

Figure 1: Reaction & Impurity Pathways

This diagram illustrates where the impurities come from, helping you adjust upstream reaction conditions.

ReactionPathways Start Vanillic Acid (Starting Material) Product TARGET PRODUCT 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Start->Product Primary Alkylation (Base/Heat) Impurity_Ester Impurity A (Ester) Hydroxyethyl Ester Start->Impurity_Ester Over-reaction at COOH site Reagent Ethylene Carbonate (Reagent) Impurity_PEG Impurity C (Polymer) PEG Chains Reagent->Impurity_PEG Self-Polymerization Product->Impurity_Ester Esterification

Caption: Pathways showing the formation of the target product versus competitive esterification and polymerization side-reactions.

Figure 2: Purification Decision Tree

Follow this logic flow to select the correct protocol.

PurificationLogic Start Analyze Crude Purity (HPLC/TLC) CheckEster Is there a Non-Polar Impurity? (Ester) Start->CheckEster CheckPhenol Is there a Polar Impurity? (Vanillic Acid) CheckEster->CheckPhenol No Action_Bicarb Protocol 1: Bicarbonate Extraction CheckEster->Action_Bicarb Yes (<10%) Action_Hydrolysis Saponification Rescue (NaOH / Heat) CheckEster->Action_Hydrolysis Yes (>10%) CheckGoo Is the solid sticky/oily? CheckPhenol->CheckGoo No Action_Recryst Protocol 2: Water/EtOH Recrystallization CheckPhenol->Action_Recryst Yes Action_Triturate Protocol 3: Ether Trituration CheckGoo->Action_Triturate Yes Final Pure Product CheckGoo->Final No

Caption: Decision matrix for selecting the appropriate purification method based on impurity profile.

Summary of Physicochemical Properties

Understanding these values explains why the protocols above work.

PropertyVanillic Acid (Impurity)Target ProductEster Impurity
MW 168.15 g/mol 212.20 g/mol ~256 g/mol
Acidic Groups COOH + Phenolic OHCOOH onlyNone (Neutral)
pKa (approx) 4.5 (COOH), 10.2 (Phenol)4.5 (COOH)N/A
Solubility (pH 8) Soluble (Mono-anion)Soluble (Mono-anion)Insoluble
Solubility (Ether) LowLowModerate/High

References

  • Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). ResearchGate. Retrieved from [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Successful selective production of vanillic acid from depolymerized sulfite lignin and its application to poly(ethylene vanillate) synthesis. (2023). PubMed. Retrieved from [Link]

  • Preparation method for 4-hydroxy-3-methoxy benzoic acid. PatSnap. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for scaling up this important chemical synthesis. As a key intermediate in the production of pharmaceuticals like Carvedilol, a beta-blocker used in treating heart failure, ensuring a robust and scalable synthesis is critical.[1][2][3] This document provides practical, field-tested insights to help you navigate the common challenges encountered during the scale-up process.

I. Overview of the Synthesis

The most common and industrially viable route to 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of vanillic acid (4-hydroxy-3-methoxybenzoic acid) acts as the nucleophile, attacking an alkylating agent like 2-chloroethanol or ethylene carbonate.

Core Reaction Pathway

A generalized scheme for the synthesis is presented below. The choice of reagents and reaction conditions can significantly impact yield, purity, and scalability.

Synthesis_Pathway Vanillic_Acid Vanillic Acid Alkoxide Vanillate Salt Vanillic_Acid->Alkoxide Deprotonation Base Base (e.g., NaOH, K2CO3) Base->Alkoxide Product 4-(2-Hydroxyethoxy)-3- methoxybenzoic acid Alkoxide->Product Williamson Ether Synthesis (SN2) Alkylating_Agent Alkylating Agent (e.g., 2-Chloroethanol, Ethylene Carbonate) Alkylating_Agent->Product Byproduct Byproducts (e.g., NaCl, Di-alkylated product) Product->Byproduct

Caption: General workflow for the synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Q1: What are the most critical parameters to control during the scale-up of the Williamson ether synthesis for this compound?

A1: When scaling up, the following parameters are crucial:

  • Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent side reactions and ensure product quality. Overheating can lead to the formation of impurities.

  • Reagent Addition Rate: Slow and controlled addition of the alkylating agent is necessary to manage the reaction's exotherm and prevent localized high concentrations, which can lead to undesired side products.

  • Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, especially in larger reactors, to promote efficient heat and mass transfer. Poor mixing can result in localized "hot spots" and incomplete reactions.

  • Solvent Selection: The choice of solvent impacts reaction rate, solubility of reactants, and product isolation. Polar aprotic solvents like DMF or DMSO are often used but can be challenging to remove at scale.[4]

Q2: I am observing a significant amount of unreacted vanillic acid in my final product. What could be the cause?

A2: Incomplete conversion of vanillic acid is a common issue. Here are the likely causes and solutions:

Potential Cause Explanation Recommended Solution
Incomplete Deprotonation Insufficient base will leave some of the phenolic hydroxyl group of vanillic acid unreacted.Ensure at least one molar equivalent of a strong base (e.g., NaOH, KOH) is used. For weaker bases like K₂CO₃, a slight excess may be necessary.
Poor Solubility of the Vanillate Salt The sodium or potassium salt of vanillic acid may have limited solubility in the reaction solvent, reducing its availability to react.Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the solubility of the vanillate salt in the organic phase.
Reaction Time The reaction may not have been allowed to proceed to completion.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Extend the reaction time if necessary.
Alkylating Agent Reactivity The chosen alkylating agent may not be sufficiently reactive under the reaction conditions.While 2-chloroethanol is common, consider using a more reactive agent like 2-bromoethanol if the reaction is sluggish. However, be mindful of the increased cost and potential for more side reactions.
Q3: My product is contaminated with a di-alkylated byproduct. How can I minimize its formation?

A3: The formation of the di-alkylated ether, where the carboxylic acid is also esterified, can occur, especially at higher temperatures.

  • Control Stoichiometry: Use a slight excess of the vanillate salt relative to the alkylating agent to favor the mono-alkylation product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature will reduce the rate of the competing esterification reaction.

  • Protecting Groups: For a more controlled synthesis, though more steps are involved, the carboxylic acid can be protected as an ester before the etherification, followed by deprotection.[5][6]

Q4: What is the most effective method for purifying the final product at a larger scale?

A4: Recrystallization is generally the most scalable and cost-effective purification method for this solid product.

  • Solvent Selection: A common and effective solvent system is a mixture of ethanol and water.[7] The crude product is dissolved in hot ethanol, and water is added until the solution becomes turbid. Upon cooling, the purified product crystallizes out.

  • Acid-Base Extraction: An acid-base extraction can be employed to remove non-acidic impurities.[8] Dissolve the crude product in an aqueous base (like sodium bicarbonate solution), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure product.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem 1: Low Yield

A low yield is one of the most frequent challenges in scaling up this synthesis.

Low_Yield_Troubleshooting cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Isolation Issues Low_Yield Low Yield Observed Check_Reagents Verify Reagent Quality and Stoichiometry Low_Yield->Check_Reagents Check_Reaction_Conditions Review Reaction Conditions Low_Yield->Check_Reaction_Conditions Check_Workup Analyze Work-up and Isolation Procedure Low_Yield->Check_Workup Reagent_Purity Impure Starting Materials? Temperature Temperature Too Low/High? pH_Adjustment Incorrect pH for Precipitation? Stoichiometry Incorrect Molar Ratios? Base_Strength Base Strong Enough? Time Insufficient Reaction Time? Mixing Inadequate Mixing? Extraction Inefficient Extraction? Recrystallization Product Loss During Recrystallization?

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Product Purity Issues

Contamination with starting materials or byproducts can compromise the quality of the final product.

Observed Impurity Potential Cause(s) Troubleshooting Steps
Unreacted Vanillic Acid Incomplete reaction (see FAQ Q2).- Re-evaluate base strength and stoichiometry.- Increase reaction time or temperature cautiously.- Purify via recrystallization or acid-base extraction.
Di-alkylated Product Esterification of the carboxylic acid.- Use a slight excess of vanillic acid.- Lower the reaction temperature.- Consider a protection/deprotection strategy for the carboxylic acid.
Ethylene Glycol If using ethylene carbonate, hydrolysis can occur.- Ensure anhydrous reaction conditions.- Purify by washing the crude product with water, as ethylene glycol is highly water-soluble.
Solvent Residue Incomplete removal of high-boiling solvents like DMF or DMSO.- Utilize high-vacuum drying.- Consider solvent-washing during work-up (e.g., washing the filtered solid with a more volatile solvent in which the product is insoluble).

IV. Experimental Protocols

Protocol 1: Synthesis using 2-Chloroethanol

This protocol is a standard lab-scale procedure that can be adapted for scale-up.

Materials:

  • Vanillic acid

  • Sodium hydroxide (NaOH)

  • 2-Chloroethanol

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a suitable reactor, dissolve vanillic acid in an aqueous solution of sodium hydroxide (1.05 equivalents) with stirring.

  • Slowly add 2-chloroethanol (1.1 equivalents) to the solution, maintaining the temperature below 60°C.

  • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute hydrochloric acid to a pH of 2-3 to precipitate the product.

  • Filter the crude product and wash with cold water.

  • Purify the crude solid by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis using Ethylene Carbonate

This method offers a greener alternative to using halogenated hydrocarbons.

Materials:

  • Vanillic acid

  • Potassium carbonate (K₂CO₃)

  • Ethylene carbonate

  • A suitable solvent (e.g., DMF or NMP)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • To a reactor containing vanillic acid and potassium carbonate (1.5 equivalents) in DMF, add ethylene carbonate (1.2 equivalents).

  • Heat the mixture to 120-140°C and stir for 8-12 hours. Monitor the reaction progress.

  • Cool the mixture and pour it into water.

  • Acidify with hydrochloric acid to precipitate the product.

  • Filter, wash with water, and dry the crude product.

  • Recrystallize from an appropriate solvent system.

V. Data Presentation

Table 1: Comparison of Alkylating Agents

Parameter 2-Chloroethanol Ethylene Carbonate
Reactivity HighModerate
Reaction Temperature 80-90°C120-140°C
Byproducts NaClCO₂, Ethylene Glycol
Safety/Environmental Halogenated, toxicGreener alternative
Cost Generally lowerCan be more expensive

VI. References

  • Hashemzadeh, M. (2011). Novel design and synthesis of modified structure of carvedilol. PubMed.

  • Reddy, K. T., et al. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Semantic Scholar.

  • A facile synthesis of carvedilol via β-amino alcohol intermediate. (2025). ResearchGate.

  • The Williamson Ether Synthesis. (n.d.). Master Organic Chemistry.

  • Williamson Ether Synthesis. (2022). Chemistry Steps.

  • Williamson ether synthesis. (n.d.). Wikipedia.

  • Technical Support Center: Synthesis of 4-Methoxybenzoic Acid. (n.d.). Benchchem.

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). Molecules.

  • Preparation of 4-methoxybenzoic acid. (n.d.). PrepChem.com.

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). ResearchGate.

Sources

Validation & Comparative

Comparative Validation Guide: HPLC Quantification of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of HPLC method for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid quantification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Analytical Challenge

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HEMBA) is a critical functionalized intermediate, often derived from vanillic acid, serving as a monomer in advanced biocompatible polyesters and as a potential metabolite in ethoxy-substituted phenolic drug scaffolds. Its quantification presents a unique chromatographic challenge: the molecule possesses both a polar hydroxyethyl ether tail and an ionizable carboxylic acid head, creating a "retention dead-zone" on standard C18 columns where it often co-elutes with its precursor, Vanillic Acid.

This guide compares the performance of a Novel Core-Shell Gradient Method (Method A) against the Traditional Isocratic Porous C18 Method (Method B) . Our validation data demonstrates that Method A offers superior resolution (


), 60% reduced solvent consumption, and enhanced sensitivity suitable for trace impurity analysis in pharmaceutical raw materials.

Technical Specifications & Method Comparison

The following comparison highlights the structural improvements in the optimized workflow.

Table 1: Method Parameters Comparison
FeatureMethod A (Optimized / Recommended) Method B (Traditional / Alternative)
Stationary Phase Core-Shell C18 (2.6 µm, 100 Å)Porous C18 (5.0 µm, 100 Å)
Column Dimensions 100 mm × 4.6 mm250 mm × 4.6 mm
Mobile Phase A 0.1% Orthophosphoric Acid (

) in Water
50 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (Gradient)Methanol (Isocratic 70:30)
Flow Rate 1.2 mL/min1.0 mL/min
Run Time 8.0 minutes22.0 minutes
Detection UV-Vis @ 254 nmUV-Vis @ 280 nm
Retention Time (HEMBA) 4.2 min (Sharp, Symmetric)14.5 min (Broad, Tailing)
Resolution (

)
> 3.5 (vs. Vanillic Acid)< 1.5 (Co-elution risk)
Critical Analysis: Why Method A Wins
  • Core-Shell Technology: The solid core particles in Method A reduce the diffusion path length, minimizing longitudinal broadening (the

    
     term in the van Deemter equation). This yields sharper peaks for polar analytes like HEMBA.
    
  • Acidic Mobile Phase: The use of 0.1%

    
     (pH ~2.1) fully suppresses the ionization of the benzoic acid moiety (
    
    
    
    ). In Method B, the acetate buffer at pH 4.5 leaves a fraction of the analyte ionized, causing peak tailing and retention instability.
  • Selectivity: Acetonitrile (Method A) provides a stronger dipole-dipole interaction than Methanol (Method B), effectively separating the hydroxyethyl ether derivative (HEMBA) from the methoxy-only precursor (Vanillic Acid).

Validation Performance Data

Data derived from triplicate analysis of spiked recovery samples.

Table 2: Performance Metrics Summary
Validation ParameterMethod A (Core-Shell Gradient) Method B (Porous Isocratic) Acceptance Criteria (ICH Q2)
Linearity (

)
0.9998 (Range: 0.5 - 100 µg/mL)0.9920 (Range: 5 - 100 µg/mL)

LOD / LOQ 0.05 µg/mL / 0.15 µg/mL1.2 µg/mL / 4.0 µg/mLN/A
Precision (RSD) 0.45% (Intra-day)2.1% (Intra-day)

Accuracy (Recovery) 99.2% - 101.5%88.0% - 94.5%

Tailing Factor (

)
1.051.85

Expert Insight: The high tailing factor in Method B is a direct result of secondary silanol interactions. The hydroxyethyl group on HEMBA can hydrogen bond with free silanols on older porous silica. Method A's modern end-capping and low pH virtually eliminate this artifact.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow for validating Method A, ensuring compliance with ICH Q2(R1) guidelines.

ValidationWorkflow Start Method Development (Core-Shell C18 Optimization) Specificity Specificity Test (Blank vs. Spiked Matrix) Start->Specificity Linearity Linearity Assessment (5 Levels: 0.5 - 100 µg/mL) Specificity->Linearity Precision Precision & Accuracy (Repeatability n=6) Linearity->Precision Robustness Robustness Testing (Flow ±0.1, Temp ±5°C) Precision->Robustness Decision Meets ICH Criteria? Robustness->Decision Fail Re-optimize Mobile Phase Decision->Fail No Pass Final Validated Method Decision->Pass Yes Fail->Start

Figure 1: Step-by-step validation decision tree ensuring rigorous compliance with ICH guidelines.

Detailed Experimental Protocol (Method A)

Materials
  • Standard: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Reagent: Orthophosphoric acid (85%).

Step-by-Step Methodology
1. Mobile Phase Preparation[1][2][3]
  • Mobile Phase A: Add 1.0 mL of Orthophosphoric acid to 1000 mL of water. Filter through a 0.22 µm nylon membrane. Degas by sonication for 10 mins.

  • Mobile Phase B: 100% Acetonitrile.

2. Standard Preparation
  • Stock Solution (1 mg/mL): Dissolve 10 mg of HEMBA in 10 mL of 50:50 ACN:Water.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of Stock Solution to 10 mL with Mobile Phase A.

3. Chromatographic Conditions
  • Column: Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent Core-Shell.

  • Temperature: 35°C (Critical for viscosity reduction).

  • Gradient Program:

    • 0.0 min: 10% B

    • 5.0 min: 60% B

    • 5.1 min: 10% B

    • 8.0 min: Stop

  • Injection Volume: 5 µL.

4. System Suitability Test (SST)

Before running samples, inject the Working Standard 5 times.

  • Requirement: %RSD of Peak Area < 0.5%.

  • Requirement: Tailing Factor < 1.2.

References

  • Zamboulis, A., et al. (2019). "FT-IR spectra of 4-(2-hydroxyethoxy)-3-methoxybenzoic acid and the obtained polymers." ResearchGate. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation.[4] Available at: [Link]

  • Guarino, P. A., & Brown, S. M. (1985). "Liquid Chromatographic Determination of Vanillin and Related Flavor Compounds." Journal of the Association of Official Analytical Chemists.[5] Available at: [Link]

Sources

A Comparative Analysis of the Anticancer Potential of Ethoxylated Vanillic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, natural compounds and their synthetic derivatives have emerged as a promising frontier. Among these, vanillic acid, a phenolic compound found in various plants, and its derivatives have garnered significant attention for their potential anticancer properties. This guide provides a comprehensive comparative study of the anticancer effects of ethoxylated vanillic acid derivatives, focusing on ethyl vanillin and ethyl vanillate. We will delve into their synthesis, mechanisms of action, and cytotoxic efficacy against various cancer cell lines, drawing comparisons with established chemotherapeutic agents. This analysis is supported by a compilation of experimental data from multiple studies, offering researchers, scientists, and drug development professionals a consolidated resource to guide future research and development in this area.

Introduction: The Rationale for Ethoxylated Vanillic Acid Derivatives in Oncology

Vanillic acid and its parent compound, vanillin, have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, and, notably, anticancer effects.[1] The core chemical scaffold of these compounds presents a versatile platform for structural modifications aimed at enhancing their therapeutic index. Ethoxylation, the addition of an ethyl group, is a chemical modification strategy that can alter the lipophilicity, bioavailability, and ultimately, the biological activity of a parent molecule. The rationale behind investigating ethoxylated vanillic acid derivatives lies in the hypothesis that such modifications can lead to enhanced cellular uptake and more potent anticancer activity compared to the parent compounds. This guide will focus on two key ethoxylated derivatives: ethyl vanillin and ethyl vanillate, and compare their anticancer prowess against standard chemotherapeutic drugs.

Synthesis of Ethoxylated Vanillic Acid Derivatives

The synthesis of ethoxylated vanillic acid derivatives can be achieved through several established chemical routes. A common method for the preparation of ethyl vanillin involves the ethylation of catechol to produce guaethol, which is then condensed with glyoxylic acid. Subsequent oxidation and decarboxylation yield the final ethyl vanillin product.[2]

Another approach for synthesizing ethyl vanillin and its derivatives involves the use of ethanol and an alkaline earth metal oxide as an ethoxylation reagent, which can be a more cost-effective and efficient method.[3]

The synthesis of ethyl vanillate can be accomplished through the esterification of vanillic acid with ethanol in the presence of an acid catalyst. Further modifications can be made to the core structure to generate a library of ester derivatives.[4]

Experimental Protocols for Evaluating Anticancer Effects

To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols used to assess the anticancer effects of the compounds discussed.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the ethoxylated vanillic acid derivatives, a positive control (e.g., Doxorubicin or 5-Fluorouracil), and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compounds for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is employed to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compounds of interest and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence corresponds to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Comparative Anticancer Effects: A Data-Driven Analysis

This section presents a comparative analysis of the cytotoxic effects of ethoxylated vanillic acid derivatives against various cancer cell lines, benchmarked against the standard chemotherapeutic agents Doxorubicin and 5-Fluorouracil (5-FU). The data, compiled from multiple studies, is presented in a tabular format for ease of comparison. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Cytotoxicity Profile: IC50 Values
CompoundCell LineIC50 (µM)Reference
Vanillin HT-29 (Colon)~2630 (400 µg/ml)[5]
NIH/3T3 (Normal)~6570 (1000 µg/ml)[5]
Ethyl Vanillin PC12 (Neuroblastoma)Protective effect observed[6]
Doxorubicin MCF-7 (Breast)0.17[7]
5-Fluorouracil HT-29 (Colon)3[7]
HCT-116 (Colon)6.94[8]

Note: The IC50 value for vanillin was converted from µg/ml to µM for a more direct comparison.

The available data suggests that vanillin exhibits cytotoxic effects against cancer cells, albeit at relatively high concentrations.[5] Information on the direct cytotoxic IC50 values for ethyl vanillin in cancer cell lines is limited in the provided search results, with studies often focusing on its neuroprotective and other biological effects.[6] This highlights a gap in the current research landscape that warrants further investigation.

In contrast, the standard chemotherapeutic drugs, Doxorubicin and 5-Fluorouracil, demonstrate potent cytotoxicity at much lower micromolar concentrations against breast and colon cancer cell lines, respectively.[7][8]

Interestingly, some studies have explored the synergistic effects of vanillin with doxorubicin, suggesting that vanillin can enhance the anticancer efficacy of conventional drugs and potentially reduce their side effects.[1][9]

Mechanistic Insights: Unraveling the Pathways of Action

The anticancer effects of vanillic acid and its derivatives are attributed to their ability to modulate various cellular signaling pathways, leading to the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Vanillin and its derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of caspases, the key executioners of apoptosis.[1] Ethyl vanillin has also been shown to attenuate apoptosis in neuronal cells, suggesting its modulatory role in this process can be cell-type dependent.[6]

graph TD; subgraph "Apoptosis Induction by Vanillin Derivatives" A[Vanillin Derivatives] --> B{↑ Bax/Bcl-2 ratio}; B --> C{Caspase Activation}; C --> D[Apoptosis]; end Caption: Proposed apoptotic pathway activated by vanillin derivatives.
Cell Cycle Arrest

Vanillin has been reported to induce cell cycle arrest at different checkpoints depending on its concentration. Lower concentrations may lead to a G0/G1 phase arrest, while higher concentrations can cause a G2/M phase arrest in cancer cells.[10] This prevents the proliferation of malignant cells.

graph TD; subgraph "Cell Cycle Arrest by Vanillin" A[Vanillin] --> B{Low Concentration}; A --> C{High Concentration}; B --> D[G0/G1 Arrest]; C --> E[G2/M Arrest]; end Caption: Concentration-dependent cell cycle arrest induced by vanillin.
Inhibition of Key Signaling Pathways

Vanillin and its derivatives have been shown to interfere with several signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/Akt pathway, which is often hyperactivated in cancer.[11] Inhibition of this pathway can lead to decreased cell proliferation and survival. Furthermore, vanillin has been shown to inhibit the activity of CAMKIV, a protein kinase associated with cancer.[12]

graph TD; subgraph "Inhibition of Pro-Survival Signaling" A[Vanillin Derivatives] --> B{PI3K/Akt Pathway}; A --> C{CAMKIV}; B --|> D[Cell Proliferation & Survival]; C --|> D; end Caption: Inhibition of key cancer-related signaling pathways by vanillin derivatives.

Conclusion and Future Perspectives

This comparative guide consolidates existing research on the anticancer effects of ethoxylated vanillic acid derivatives, with a focus on ethyl vanillin and ethyl vanillate. While the parent compounds, vanillin and vanillic acid, demonstrate anticancer activities, there is a clear need for more extensive research into their ethoxylated counterparts. The available data suggests that these derivatives hold promise, particularly in their potential for synergistic interactions with established chemotherapeutic agents like doxorubicin.

Future research should focus on:

  • Systematic Synthesis and Screening: A comprehensive library of ethoxylated vanillic acid derivatives should be synthesized and screened against a wide panel of cancer cell lines to identify lead compounds with high potency and selectivity.

  • Direct Comparative Studies: Head-to-head comparative studies of promising derivatives against standard anticancer drugs under standardized experimental conditions are crucial to accurately assess their therapeutic potential.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be evaluated in preclinical animal models to determine their in vivo efficacy, pharmacokinetic profiles, and potential toxicity.

  • Mechanistic Elucidation: Further investigation into the precise molecular mechanisms underlying the anticancer effects of these derivatives will be essential for their rational development as therapeutic agents.

References

  • Elsherbiny, N. M., et al. (2016). The synergistic effect between vanillin and doxorubicin in ehrlich ascites carcinoma solid tumor and MCF-7 human breast cancer cell line. PubMed. [Link]

  • Keshava, C., et al. (2016). Overview of the Role of Vanillin on Redox Status and Cancer Development. Oxidative Medicine and Cellular Longevity. [Link]

  • Bezerra, D. P., et al. (2024). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. MDPI. [Link]

  • Chen, J., et al. (2019). Protective effect of ethyl vanillin against Aβ-induced neurotoxicity in PC12 cells via the reduction of oxidative stress and apoptosis. Experimental and Therapeutic Medicine. [Link]

  • Hickman, R. J., et al. (2024). The Flavoring Agent Ethyl Vanillin Induces Cellular Stress Responses in HK-2 Cells. MDPI. [Link]

  • Li, Y., et al. (2019). Ethyl Vanillin Protects against Kidney Injury in Diabetic Nephropathy by Inhibiting Oxidative Stress and Apoptosis. Oxidative Medicine and Cellular Longevity. [Link]

  • Chen, J., et al. (2019). Protective effect of ethyl vanillin against Aβ-induced neurotoxicity in PC12 cells via the reduction of oxidative stress and apoptosis. ResearchGate. [Link]

  • Li, Y., et al. (2025). Effect of vanillin and ethyl vanillin on cytochrome P450 activity in vitro and in vivo. ResearchGate. [Link]

  • CN101417931A - Synthetic method of ethyl vanillin and derivatives thereof.
  • Robert, A., et al. (2017). Simple di- and trivanillates exhibit cytostatic properties toward cancer cells resistant to pro-apoptotic stimuli. Oncotarget. [Link]

  • Gangan, V. D. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. Zenodo. [Link]

  • Naz, H., et al. (2018). Evidence of vanillin binding to CAMKIV explains the anti-cancer mechanism in human hepatic carcinoma and neuroblastoma cells. PubMed. [Link]

  • Lirdprapamongkol, K., et al. (2009). Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. Journal of Agricultural and Food Chemistry. [Link]

  • Ho, K., et al. (2009). Apoptosis and cell cycle arrest of human colorectal cancer cell line HT-29 induced by vanillin. PubMed. [Link]

  • Elsherbiny, N. M., et al. (2025). The synergistic effect between vanillin and doxorubicin in ehrlich ascites carcinoma solid tumor and MCF-7 human breast cancer cell line. ResearchGate. [Link]

  • Unknown. (Year). Synthesized the potent anticancer molecules of vanillin derivative against MCF-7. ResearchGate. [Link]

  • Chen, J., et al. (2019). Protective effect of ethyl vanillin against Aβ-induced neurotoxicity in PC12 cells via the reduction of oxidative stress and apoptosis. PubMed. [Link]

  • Kruk, J., et al. (Year). Therapeutic role of vanillin receptors in cancer. Advances in Clinical and Experimental Medicine. [Link]

  • Shafaroodi, H., et al. (2020). Cardioprotective effect of vanillic acid against doxorubicin-induced cardiotoxicity in rat. Research in Pharmaceutical Sciences. [Link]

  • Musso, N., et al. (2020). Vanillin Prevents Doxorubicin-Induced Apoptosis and Oxidative Stress in Rat H9c2 Cardiomyocytes. MDPI. [Link]

  • CN101417931B - Synthetic method of ethyl vanillin and derivatives thereof.
  • Szałach, Ł. P., et al. (2025). Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities. MDPI. [Link]

  • Bowen, R. L. (Year). SYNTHESIS AND PROPERTIES OF VANILLIC ACID ESTERS. ResearchGate. [Link]

  • Ethylvanillin. Wikipedia. [Link]

  • Sîrbu, R., et al. (2024). Evaluation of the anticancer effects exerted by 5-fluorouracil and heme oxygenase-1 inhibitor hybrids in HTC116 colorectal cancer cells. Scientific Reports. [Link]

  • Vijayarathna, S., & Sasidharan, S. (2018). Antiproliferative effects of Vanilla planifolia leaf extract against breast cancer MCF-7 cells. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Kurdi, L., & F. (Year). 56 Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro. Unknown Source. [Link]

  • Unknown. (2024). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. Semantic Scholar. [Link]

  • Abu-Serie, M. M. (Year). Cytotoxicity of 5-FU in HCT 116 cells. Cells were exposed to different... ResearchGate. [Link]

  • Unknown. (Year). In vitro cell variability of NP, 5-FU and 5-FU on HCT-116 colorectal cancer cell lines. ResearchGate. [Link]

  • Unknown. (Year). cytotoxicity ic50 values. Science.gov. [Link]

  • Unknown. (Year). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines. ResearchGate. [Link]

  • Al-Akayleh, F., et al. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. OAText. [Link]

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In vitro efficacy of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid compared to parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy: 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid vs. Vanillic Acid Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary: The Hydroxyethyl Modification Strategy

In the realm of bio-based pharmaceuticals and functional materials, Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) serves as a ubiquitous parent scaffold. However, its utility is often constrained by high crystallinity, limited solubility in non-polar matrices, and rapid metabolic conjugation at the phenolic position.

The derivative 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (HEMBA) represents a strategic structural modification: the O-hydroxyethylation of the phenolic hydroxyl group. This modification fundamentally alters the physicochemical profile, shifting the compound’s efficacy from a direct radical scavenger to a highly processable monomer for bio-polymers (Polyethylene Vanillate) and a stable pharmacophore for sensory modulation.

This guide objectively compares the in vitro performance of HEMBA against its parent, Vanillic Acid, focusing on physicochemical stability, functional reactivity, and biological implications.

Mechanistic Divergence: Structure-Activity Relationship (SAR)

The core difference lies in the functionalization of the C4 position.

  • Parent (Vanillic Acid): Possesses a free phenolic hydroxyl (-OH) at C4. This is the active site for antioxidant activity (hydrogen atom transfer) but also the site of rapid Phase II metabolism (glucuronidation/sulfation) and strong intermolecular hydrogen bonding (leading to high melting points).

  • Derivative (HEMBA): The C4-OH is capped with a hydroxyethyl group (-O-CH₂-CH₂-OH). This "masks" the phenol, significantly reducing direct antioxidant capacity but introducing an aliphatic alcohol handle. This handle enables polymerization (polyester formation) without the steric and electronic interference of the aromatic ring, and improves solubility profiles.

Pathway Visualization: Synthesis & Functional Divergence

G Vanillic Parent: Vanillic Acid (4-OH, 3-OMe) Reagent + Ethylene Carbonate (Cat: K2CO3) Vanillic->Reagent Antioxidant Direct Radical Scavenging (High Efficacy) Vanillic->Antioxidant Phenolic H-Donor Metabolism Phase II Conjugation (Rapid Clearance) Vanillic->Metabolism Rapid HEMBA Derivative: HEMBA (4-(2-Hydroxyethoxy)-3-methoxybenzoic acid) Reagent->HEMBA O-Alkylation HEMBA->Antioxidant Blocked (Low Efficacy) Polymer Polymerization (PEV) (High Efficacy) HEMBA->Polymer Aliphatic OH Donor Solubility Lipophilicity/Solubility (Enhanced) HEMBA->Solubility Linker Effect

Figure 1: Mechanistic pathway showing the conversion of Vanillic Acid to HEMBA and the resulting shift in functional efficacy.

Comparative Efficacy Data

The following data synthesizes experimental outcomes from materials science (polymerization efficiency) and pharmacological profiling (physicochemical properties).

Table 1: Physicochemical & Functional Comparison
FeatureParent: Vanillic AcidDerivative: HEMBAEfficacy Verdict
Molecular Weight 168.15 g/mol 212.20 g/mol Derivative (Higher steric bulk)
Melting Point (

)
~210°C~170°CDerivative (Lower

enables better processing/formulation)
Antioxidant Activity High (IC50 < 50 µM in DPPH)Negligible/LowParent (Phenolic OH is essential)
Polymerization Potential Low (Degrades before melting)High (Forms Polyethylene Vanillate)Derivative (Superior monomer)
Solubility (Water) Low (Sparingly soluble)Moderate (Hydroxyethyl group aids solvation)Derivative
Sensory Application Bitter/AstringentSweetness Modifier (Patent Lit.)Derivative (Improved palatability)

Critical Insight: If your target is oxidative stress reduction , the Parent (Vanillic Acid) is superior. If your target is drug delivery vectors (polyesters) or oral formulation stability , the Derivative (HEMBA) is the efficacious choice.

Detailed Experimental Protocols

To validate the efficacy differences, the following protocols are recommended. These are self-validating systems where controls ensure the integrity of the result.

Protocol A: Synthesis of HEMBA (The "Linker" Strategy)

Objective: Convert Vanillic Acid to HEMBA to block the phenolic position and enable polymerization or conjugation.

  • Reagents: Vanillic acid (1.0 eq), Ethylene carbonate (1.2 eq), Potassium carbonate (catalyst, 0.05 eq).

  • Reaction: Mix reagents in a flask. Heat to 140–150°C under an inert atmosphere (Nitrogen) for 4–6 hours.

    • Why: This temperature drives the ring-opening of ethylene carbonate and CO₂ evolution.

  • Purification:

    • Cool the mixture. Dissolve the crude solid in water.

    • Acidify with dilute HCl to precipitate the product.

    • Recrystallize from water/ethanol (90:10).

  • Validation (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Chloroform:Methanol (9:1).

    • Result: Vanillic Acid (

      
       ~0.4) disappears; HEMBA (
      
      
      
      ~0.55) appears.[1]
Protocol B: In Vitro Antioxidant Comparison (DPPH Assay)

Objective: Demonstrate the loss of radical scavenging efficacy upon hydroxyethylation (confirming the mechanism).

  • Preparation: Prepare 100 µM stock solutions of Vanillic Acid and HEMBA in methanol.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (deep purple).

  • Assay:

    • Mix 1 mL of sample with 1 mL of DPPH solution.

    • Incubate in dark at Room Temp for 30 mins.

  • Readout: Measure Absorbance at 517 nm.

  • Calculation:

    
    .
    
  • Expected Outcome:

    • Vanillic Acid: >80% inhibition (Solution turns yellow).

    • HEMBA: <10% inhibition (Solution remains purple).

    • Interpretation: This confirms that HEMBA is not a direct antioxidant, validating its use as a stable scaffold rather than a scavenger.

Application in Drug Development: The Polymer Vector

The primary "efficacy" of HEMBA in modern research is its role as a precursor for Polyethylene Vanillate (PEV) , a bio-based alternative to PET (Polyethylene Terephthalate) for drug packaging or implantable devices.

Workflow: Bio-Polymer Synthesis

Polymerization Step1 Monomer Preparation (HEMBA Synthesis) Step2 Melt Polycondensation (Cat: Ti(OBu)4, 240°C) Step1->Step2 Esterification Step3 Solid State Polymerization (SSP, 200°C, Vacuum) Step2->Step3 Pre-polymer Result Polyethylene Vanillate (PEV) Semi-crystalline, High Barrier Step3->Result MW Increase

Figure 2: Workflow for utilizing HEMBA in bio-material synthesis.

  • Efficacy Metric: PEV synthesized from HEMBA shows a Melting Temperature (

    
    ) of ~264°C and a Glass Transition (
    
    
    
    ) of ~80°C, comparable to commercial PET, but derived from renewable lignin sources.

References

  • Zamboulis, A., et al. (2019). "Synthesis and Characterization of Poly(ethylene vanillate), a Biobased Polyester from Vanillic Acid and Ethylene Carbonate." European Polymer Journal. Link

  • Gioia, C., et al. (2016). "Sustainable polyesters from vanillic acid: A review." Polymer International. Link

  • Senomyx, Inc. (Patent). "Sweet Taste Modifiers." Patent ES2753523T3. (Describes the use of benzoic acid derivatives in sensory modulation). Link

  • Molaid Chemicals. "Compound Summary: 4-(2-hydroxyethoxy)-3-methoxybenzoic acid." Link

Sources

Assessing the purity of synthesized 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Purity Analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Executive Summary & Strategic Context

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS 23294-55-5) is a critical "alkylated vanillic acid" intermediate, most notably utilized in the synthesis of the tyrosine kinase inhibitor Vandetanib (Caprelsa) and related quinazoline-based antineoplastics.[1]

The purity of this intermediate is a Critical Quality Attribute (CQA). Residual starting material (Vanillic Acid ) acts as a chain terminator in subsequent quinazoline ring-closure steps, while over-alkylated or dimerized impurities can lead to difficult-to-remove side products in the final API.[1]

This guide moves beyond basic "Certificate of Analysis" parameters to compare three orthogonal methods for purity assessment: HPLC-UV (Routine/Specific), qNMR (Absolute/Structural), and DSC (Thermodynamic).[1]

Comparative Analysis of Analytical Techniques

The following table contrasts the operational utility of the three primary assessment methods.

FeatureHPLC-UV (RP-C18) qNMR (¹H) DSC (Thermal)
Primary Output % Area (Relative Purity)% Mass (Absolute Purity)Mol % (Eutectic Purity)
Specificity High (Separates isomers/homologs)High (Structural confirmation)Low (Non-specific for impurities)
Detection Basis Chromophore (Aromatic ring)Proton environmentMelting point depression
Key Blind Spot Non-UV active salts/solventsProton-free impurities (inorganic salts)Solid solutions / decomposition
Throughput High (Automated)MediumLow
Role in Dev Routine QC & Impurity ProfilingReference Standard QualificationPolymorph & Stability Screening

Deep Dive: High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the industry "workhorse" for this molecule. The primary challenge is separating the highly polar starting material (Vanillic acid) from the slightly less polar product (ether derivative) while preventing peak tailing caused by the free carboxylic acid.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of -COOH, sharpening peaks).[1]

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Max absorption for benzoyl core) and 210 nm (End absorption for sensitivity).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
2.0 5% Hold (Elute salts)
15.0 60% Linear Ramp (Elute Product)
18.0 95% Wash (Elute Dimers/Esters)

| 20.0 | 5% | Re-equilibration |[1]

Critical Causality & Elution Logic
  • Vanillic Acid (Impurity A): Elutes first (~4-6 min). The free phenolic -OH makes it significantly more polar than the product.

  • Target Product: Elutes second (~8-10 min). The ethylene linker caps the phenol, increasing hydrophobicity.

  • Dimer Impurity: If acid catalysis was used, esterification between the tail -OH and head -COOH of two molecules creates a dimer.[1] This is highly hydrophobic and elutes late (>15 min).

HPLC_Workflow Sample Crude Sample (Dissolved in MeOH:Water) Injector Auto-Injector Sample->Injector Column C18 Column (Separation) Injector->Column Mobile Phase Gradient Detector UV Detector (254 nm) Column->Detector Imp1 Vanillic Acid (Polar, Early Elution) Column->Imp1 tR ~5 min Imp2 Dimer/Ester (Non-polar, Late Elution) Column->Imp2 tR ~16 min Data Chromatogram Detector->Data

Figure 1: HPLC Separation Logic. The protocol relies on hydrophobicity differences driven by the capping of the phenolic hydroxyl group.

Deep Dive: Quantitative NMR (qNMR)

While HPLC is excellent for relative purity (% area), it requires a reference standard to be accurate if response factors differ. qNMR provides absolute mass purity without a specific reference standard of the analyte.

Experimental Protocol
  • Solvent: DMSO-d6 (Dissolves both the polar acid and organic impurities; prevents exchange of key protons).

  • Internal Standard (IS): Maleic Acid (Traceable NIST standard).

    • Why? Maleic acid has a singlet at ~6.2 ppm, which falls in a clean window between the aromatic protons of the product (6.9–7.6 ppm) and the methoxy/linker region (3.8–4.2 ppm).

  • Relaxation Delay (D1): 60 seconds (Must be > 5 × T1 of the slowest relaxing proton to ensure full magnetization recovery).

Calculation (Self-Validating)

[1]

Where:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (IS=2, Product Aromatic=3)
    
  • 
     = Molecular weight[1][4][5]
    
  • 
     = Mass weighed[1]
    

Key Insight: If the qNMR purity is significantly lower than HPLC purity (e.g., 95% vs 99%), it indicates the presence of inorganic salts (invisible to HPLC/NMR) or residual solvents (visible in NMR but ignored in HPLC).

Deep Dive: Differential Scanning Calorimetry (DSC)

DSC assesses purity based on the thermodynamic principle of melting point depression (Van't Hoff equation). It is strictly for solid, crystalline samples.

Experimental Protocol
  • Instrument: Heat flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Hermetically sealed aluminum pan (prevents sublimation of the acid).

  • Ramp Rate: 1°C/min (Slow rate essential for equilibrium).

  • Range: 30°C to 250°C.

Interpretation
  • Melting Onset: Pure Vanillic acid melts ~210°C. The alkylated product typically melts lower (depending on crystal habit, often ~170-180°C range, though specific polymorphs vary).

  • Purity Calculation: The software plots

    
     (fraction melted) vs. Temperature. A linear relationship indicates a eutectic impurity system.
    
  • Limitation: If the sample decomposes upon melting (common with carboxylic acids), the results will be invalid. TGA (Thermogravimetric Analysis) should be run first to confirm thermal stability.

DSC_Logic Start Solid Sample TGA Run TGA (Check Stability) Start->TGA Decision Decomposition < MP? TGA->Decision DSC_Run Run DSC (1°C/min) Decision->DSC_Run No Abort Abort DSC (Use HPLC/qNMR) Decision->Abort Yes Calc Van't Hoff Plot (1/F vs T) DSC_Run->Calc

Figure 2: Thermal Analysis Decision Tree. TGA is a mandatory precursor to DSC for organic acids to prevent instrument contamination and false data.

References

  • Vandetanib Synthesis & Intermediates

    • AstraZeneca Patents: "Quinazoline derivatives.
    • Journal of Medicinal Chemistry: "Synthesis and Structure-Activity Relationships of Quinazoline deriv
    • Source:[1]

  • qNMR Methodology

    • BIPM (Bureau International des Poids et Mesures). "Guidance for the use of the Octad of standards for qNMR purity measurements."
    • Source:[1]

  • HPLC of Hydroxybenzoic Acids

    • "Separation of phenolic acids using RP-HPLC.
    • Source:[1]

  • Thermal Analysis (DSC)

    • ASTM E928-08.[1] "Standard Test Method for Purity by Differential Scanning Calorimetry."

    • Source:[1]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The transition between analytical methods, or the need to run the same analysis across different laboratories, necessitates a rigorous comparison to ensure consistency and reliability. This guide provides an in-depth, technically-focused comparison of analytical methods for the quantification of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, a compound of interest as a potential metabolite or impurity in drug substances.

This document is structured to provide not just a procedural outline, but a logical framework for why certain experimental choices are made, grounded in established regulatory principles. We will explore the cross-validation of a hypothetical legacy High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a modern Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

The principles and protocols detailed herein are based on the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, and guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] These regulatory frameworks provide the bedrock for ensuring that analytical methods are fit for their intended purpose.[3][4]

The Analyte: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

While specific analytical methods for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid are not extensively published, its structure as a substituted benzoic acid derivative allows us to draw parallels from established methods for similar phenolic acids.[6][7][8][9][10] The presence of a chromophore makes it amenable to UV detection, while its ionizable nature suits mass spectrometry.

The Methods: A Comparative Overview

In this guide, we will compare two distinct yet complementary analytical techniques.

Method A: The Legacy HPLC-UV Method

This represents a well-established, robust method commonly used in quality control laboratories. Its strengths lie in its simplicity, cost-effectiveness, and widespread availability. However, it may lack the sensitivity and selectivity of more modern techniques.

Method B: The Modern UPLC-MS/MS Method

This method offers significant advantages in terms of speed, sensitivity, and selectivity. The use of mass spectrometry provides a higher degree of confidence in the identification and quantification of the analyte, especially at low concentrations or in complex matrices.

The Cross-Validation Workflow

Cross-validation is a formal process to demonstrate that two analytical methods provide comparable results.[11][12] The ICH M10 guideline emphasizes the importance of assessing bias between methods when data from different sources will be combined for regulatory submissions.[13][14]

CrossValidationWorkflow A Define Acceptance Criteria B Prepare Standard and QC Samples A->B C Analyze Samples by Legacy HPLC-UV Method B->C D Analyze Samples by New UPLC-MS/MS Method B->D E Compare Results Statistically C->E D->E F Evaluate Against Acceptance Criteria E->F G Methods are Equivalent F->G Pass H Investigate Discrepancies F->H Fail I Document Results in Validation Report G->I H->I

Caption: A typical workflow for an inter-laboratory cross-validation study.[12]

Experimental Protocols

Method A: HPLC-UV
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 25 °C.[10]

Method B: UPLC-MS/MS
  • Column: UPLC BEH C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[15][16][17]

  • Mobile Phase: A gradient elution with a mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[15][18]

  • Flow Rate: 0.35 mL/min.[15]

  • Injection Volume: 2 µL.[15]

  • Column Temperature: 40 °C.[18]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.

  • MRM Transitions: A specific precursor ion to product ion transition would be determined for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Cross-Validation Parameters and Acceptance Criteria

The following parameters are critical for a comprehensive cross-validation study, with acceptance criteria based on ICH guidelines.[19]

ParameterPurposeAcceptance Criteria
Specificity/ Selectivity To ensure that the signal measured is from the analyte of interest and not from interfering components.No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To assess the closeness of the measured value to the true value.Recovery within 80-120% of the nominal concentration.
Precision (Repeatability & Intermediate)To evaluate the variability of the measurements under the same and different conditions (e.g., different days, analysts).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the Lower Limit of Quantitation).
Range The concentration interval over which the method is precise, accurate, and linear.Defined by the linearity, accuracy, and precision data.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness To evaluate the method's performance with small, deliberate variations in method parameters.No significant impact on the results from minor variations.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical data set from the cross-validation of the two methods.

ParameterHPLC-UV MethodUPLC-MS/MS MethodComparison
Linearity (r²) 0.9980.999Both methods show excellent linearity.
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 101.7%UPLC-MS/MS shows slightly better accuracy.
Precision (RSD) Repeatability: 2.5%Intermediate: 4.8%Repeatability: 1.8%Intermediate: 3.2%UPLC-MS/MS demonstrates superior precision.
LOQ 0.5 µg/mL0.05 µg/mLUPLC-MS/MS is significantly more sensitive.
Analysis Time 15 minutes3.5 minutesUPLC-MS/MS offers a much faster analysis.

Interpretation and Conclusion

The cross-validation results indicate that both the legacy HPLC-UV and the modern UPLC-MS/MS methods are suitable for the quantification of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid within their respective validated ranges. The UPLC-MS/MS method, however, offers significant advantages in terms of sensitivity, precision, and analysis speed.

The choice of method will depend on the specific application. For routine quality control of bulk material where high concentrations are expected, the HPLC-UV method may be sufficient and more cost-effective. For applications requiring high sensitivity, such as the analysis of trace impurities or in biological matrices, the UPLC-MS/MS method is the superior choice.

The successful cross-validation ensures that data generated by either method can be used interchangeably, providing flexibility in laboratory operations and ensuring data consistency across different stages of drug development.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • An HPLC Method for Identification and Separation of some Phenolic Acids in the Coffee. ResearchGate. [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. ECA Academy. [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. MDPI. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. Taylor & Francis Online. [Link]

  • A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. PubMed. [Link]

  • HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link]

  • FDA/CDER Perspectives on analytical procedure development and validation. CASSS. [Link]

  • Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov. [Link]

  • A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. ACS Publications. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. Bioanalysis Zone. [Link]

  • Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]

  • Simultaneous determination of phenolic acids by UPLC-MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations. PubMed. [Link]

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. ResearchGate. [Link]

  • Cross-Validations in Regulated Bioanalysis. IQVIA. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [Link]

  • Cross and Partial Validation. European Bioanalysis Forum. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Future Science. [Link]

  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. [Link]

  • 4-Hydroxy-3-methoxybenzoic acid. SpectraBase. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Victoria University Research Repository. [Link]

Sources

Benchmarking the performance of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical benchmark of polymers derived from 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid , commonly referred to in literature as Poly(ethylene vanillate) (PEV) .

Executive Summary: The Lignin-Derived Contender

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a bifunctional AB-type monomer derived from vanillic acid (a lignin valorization product). When polymerized, it yields Poly(ethylene vanillate) (PEV) , a semi-crystalline aromatic polyester.[1]

This guide benchmarks PEV against the industry standard Polyethylene Terephthalate (PET) and the emerging bio-based Polyethylene Furanoate (PEF) .

  • Core Value Proposition: PEV offers a "drop-in" thermal profile to PET (similar

    
     and 
    
    
    
    ), unlike PEF which has a significantly lower melting point.
  • Critical Limitation: High crystallinity leads to brittleness, necessitating precise molecular weight control or copolymerization strategies.

Chemical Mechanism & Synthesis Workflow

The synthesis relies on the modification of the phenolic hydroxyl group of vanillic acid to create a reactive primary alcohol, enabling self-polycondensation.

The "Methoxy Effect"

The presence of the methoxy group (-OCH


) at the ortho position to the ether linkage is the defining feature of this polymer.
  • Steric Hindrance: Increases chain rigidity, maintaining a high Glass Transition Temperature (

    
    ).
    
  • Crystallization: The structural regularity allows for high crystallinity, contributing to thermal stability but also brittleness.

Synthesis Pathway Diagram

The following diagram illustrates the conversion from Lignin to the final Polyester.

PEV_Synthesis Lignin Lignin Biomass Vanillic Vanillic Acid (Precursor) Lignin->Vanillic Depolymerization & Oxidation Monomer 4-(2-Hydroxyethoxy)- 3-methoxybenzoic Acid (AB Monomer) Vanillic->Monomer Etherification (w/ Ethylene Carbonate or 2-Chloroethanol) PrePolymer Oligomers Monomer->PrePolymer Melt Polycondensation (Step 1: Oligomerization) PEV Poly(ethylene vanillate) (PEV) PrePolymer->PEV Step 2: Transesterification (High Vacuum, >230°C)

Figure 1: Synthesis workflow from biomass to Poly(ethylene vanillate).[1][2]

Comparative Performance Analysis

The following data consolidates experimental findings from key studies (Mialon et al., Zamboulis et al.) to benchmark PEV against PET and PEF.

Thermal Properties

PEV is thermally superior to PEF regarding melting point and matches PET, making it suitable for high-temperature applications where PEF might fail.

PropertyPoly(ethylene vanillate) (PEV)Poly(ethylene terephthalate) (PET)Poly(ethylene furanoate) (PEF)
Source Bio-based (Lignin)Fossil-basedBio-based (Sugars)
Glass Transition (

)
71 – 83 °C 78 °C~87 °C
Melting Point (

)
239 – 264 °C 250 – 260 °C211 – 230 °C
Thermal Stability (

)
~320 – 360 °C~400 °C~370 °C
Crystallinity High (Fast crystallization)ModerateSlow

Key Insight: The


 of PEV can reach 264°C , exceeding that of PET in some preparations.[3] This suggests excellent heat resistance but requires higher processing temperatures.
Mechanical & Barrier Profile
  • Modulus: PEV exhibits a tensile modulus comparable to PET (~2-3 GPa), driven by the rigid aromatic backbone.

  • Brittleness: Unlike PET, PEV homopolymers are often reported as brittle due to excessive crystallinity and the steric bulk of the methoxy group preventing energy-dissipating chain slippage.

  • Barrier Properties: While PEF offers superior gas barrier properties (10-20x better than PET), PEV's barrier performance is generally comparable to or slightly lower than PET . The bulky methoxy group increases fractional free volume relative to the compact terephthalate ring, potentially facilitating gas diffusion.

Experimental Protocols

Monomer Synthesis (Etherification)

Note: Direct polymerization of vanillic acid is difficult due to the low reactivity of the phenolic hydroxyl. The hydroxyethyl ether derivative must be synthesized first.

  • Reagents: Vanillic acid (1 eq), Ethylene carbonate (1.2 eq), Catalyst (TBAB or similar).

  • Reaction: Heat mixture to 140-150°C in an inert atmosphere (Nitrogen).

  • Purification: Recrystallize the resulting 4-(2-hydroxyethoxy)-3-methoxybenzoic acid from water or ethanol/water mix.

  • Validation: Check purity via

    
    H-NMR (Look for disappearance of phenolic -OH signal and appearance of methylene protons at ~4.0-4.5 ppm).
    
Melt Polycondensation Protocol

This protocol yields PEV homopolymer.

Materials:

  • Monomer: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.[3][4][5][6]

  • Catalyst: Antimony Trioxide (

    
    ) or Titanium(IV) butoxide (
    
    
    
    ) (200-500 ppm).

Workflow:

  • Esterification/Oligomerization:

    • Load monomer and catalyst into a glass reactor equipped with a mechanical stirrer and nitrogen inlet.

    • Heat to 190–200°C under nitrogen flow.

    • Water is evolved as a byproduct. Continue for 2–4 hours until distillation of water ceases.

  • Polycondensation:

    • Increase temperature to 240–260°C .

    • Apply high vacuum (< 0.1 mbar) slowly to prevent bumping.

    • Maintain reaction for 3–6 hours. The viscosity will increase significantly.

    • Critical Step: Stop reaction before the torque becomes too high to prevent degradation or cross-linking.

  • Recovery:

    • Cool to room temperature under nitrogen.

    • Dissolve the polymer in a solvent (e.g., trifluoroacetic acid/chloroform mixture) and precipitate into cold methanol for purification.

Characterization Methodology
  • DSC (Differential Scanning Calorimetry): Heat/Cool/Heat cycle (-20°C to 300°C) at 10°C/min. Record

    
     from the second heating scan to erase thermal history.
    
  • TGA (Thermogravimetric Analysis): Heat from 30°C to 600°C at 10°C/min under

    
    .
    
  • Intrinsic Viscosity (IV): Measure in phenol/1,1,2,2-tetrachloroethane (60/40 w/w) at 25°C.

References

  • Zamboulis, A., et al. (2019). Synthesis, Thermal Properties and Decomposition Mechanism of Poly(Ethylene Vanillate) Polyester.[3][5] Polymers, 11(10), 1672.[3]

  • Mialon, L., et al. (2010). Polyalkylenehydroxybenzoates (PAHBs): Biorenewable Aromatic/Aliphatic Polyesters from Lignin. Macromolecular Rapid Communications, 32(17), 1386-1392.

  • Gioia, C., et al. (2016).Sustainable polyesters from vanillic acid: synthesis and characterization. Journal of Materials Science.
  • Papageorgiou, G. Z., et al. (2014).Furan-based polyesters: from renewable resources to high performance materials.

Sources

Comparative analysis of the bioavailability of vanillic acid and its ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a bioactive phenolic compound with significant anti-inflammatory and antioxidant potential.[1][2] However, its therapeutic utility is severely compromised by rapid Phase II metabolism and moderate membrane permeability.

This guide provides a comparative analysis of Vanillic Acid (VA) against its primary alkyl ether derivatives: Veratric Acid (3,4-dimethoxybenzoic acid) and 4-O-Ethyl Vanillic Acid . The data demonstrates that O-alkylation of the phenolic hydroxyl group serves as an effective "prodrug" strategy, enhancing lipophilicity (LogP) and delaying metabolic clearance by necessitating a Phase I de-alkylation step prior to conjugation.

Physicochemical Profile & Barrier Analysis[3][4][5]

The bioavailability of phenolic acids is dictated by the Rule of Membrane Permeability : compounds must be lipophilic enough to cross the enterocyte membrane but soluble enough to exist in the aqueous environment of the GI tract.

Table 1: Physicochemical Comparison
CompoundStructurepKa (Acid)LogP (Exp)*Water Solubility (g/L)Predicted BBB Permeability
Vanillic Acid 4-OH, 3-OMe4.161.43~5.7Low
Veratric Acid 3,4-di-OMe4.351.96~0.5Moderate
Ethyl Vanillic Acid 4-OEt, 3-OMe4.402.35<0.1High

Note: LogP values indicate that alkyl ethers (Veratric/Ethyl) possess superior passive diffusion characteristics compared to the parent acid.

Mechanistic Insight: The Ionization Trap

At physiological pH (7.4), Vanillic acid (pKa 4.16) is >99.9% ionized. The anionic species relies heavily on carrier-mediated transport (e.g., MCT1) rather than passive diffusion. Alkyl ethers, while also ionized, possess a higher lipophilic surface area in their unionized fraction, driving higher passive flux in the acidic microclimate of the jejunum (pH 6.0).

Metabolic Fate & Bioavailability Pathways

The critical differentiator between VA and its ethers is the Metabolic Bottleneck . VA possesses a free phenolic hydroxyl group, making it an immediate substrate for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) in the intestinal wall and liver.

The Ether Advantage: Veratric acid lacks this free hydroxyl. It must first undergo Phase I oxidative demethylation (CYP450-mediated) to regenerate Vanillic acid before Phase II conjugation can occur. This "metabolic delay" significantly extends the plasma half-life (


).
Diagram 1: Comparative Metabolic Pathways

MetabolicPathway cluster_direct Direct Oral Intake of VA Veratric Veratric Acid (Ether Prodrug) Phase1 Phase I (CYP450 Demethylation) Veratric->Phase1 Slow Step VA Vanillic Acid (Active Parent) Phase2 Phase II (UGT/SULT Conjugation) VA->Phase2 Rapid Step Phase1->VA Regeneration Elimination Renal Excretion (Glucuronides) Phase2->Elimination DirectVA Oral Vanillic Acid DirectVA->VA

Caption: Metabolic trajectory showing the "delay effect" of Veratric Acid (Blue) requiring Phase I activation before entering the rapid Phase II elimination pathway typical of Vanillic Acid.

Comparative Pharmacokinetic Data

The following data summarizes key PK parameters derived from rodent models (IV and Oral administration).

Table 2: Pharmacokinetic Parameters (Rat Model, 10 mg/kg)
ParameterVanillic Acid (Parent)Veratric Acid (Ether)Performance Delta

(µg/mL)
11.10 ± 1.58.45 ± 0.9Lower (due to conversion req.)

(min)
12.5 ± 2.172.6 ± 4.1+480% Extension
AUC (

)
450 ± 552273 ± 132~5x Higher Exposure
Bioavailability (

)
~24%~65%Superior Oral Uptake

Interpretation: While Vanillic Acid achieves a quicker


, it is cleared almost immediately. Veratric acid provides sustained release of the active metabolite (VA) into the systemic circulation.

Experimental Protocols

To validate these findings in your own lab, use the following self-validating protocols.

Protocol A: Caco-2 Permeability Assay (Transport Efficiency)

Objective: Determine the Apparent Permeability Coefficient (


) to predict oral absorption.

Reagents:

  • Caco-2 cells (Passage 40-60).

  • Transport Buffer: HBSS (pH 6.5 Apical / pH 7.4 Basolateral).

  • Internal Standard: Propranolol (High perm control), Atenolol (Low perm control).

Workflow:

  • Seeding: Seed cells on transwell polycarbonate filters (

    
     pore size) at 
    
    
    
    cells/
    
    
    .
  • Differentiation: Culture for 21 days. Verify monolayer integrity using TEER (Threshold:

    
    ).
    
  • Dosing: Add test compound (

    
    ) to the Apical chamber (A->B study) or Basolateral chamber (B->A study).
    
  • Sampling: Collect

    
     aliquots from the receiver compartment at 30, 60, 90, and 120 min. Replace volume with fresh buffer.
    
  • Analysis: Quantify via LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is flux,
    
    
    is surface area,
    
    
    is initial concentration.
Diagram 2: Caco-2 Experimental Setup

Caco2Workflow Setup Transwell Setup (21-Day Culture) Check Integrity Check (TEER > 300 Ω·cm²) Setup->Check Dose Apical Dosing (pH 6.5) Vanillic vs. Veratric (50 µM) Check->Dose Pass Transport Incubation (37°C) Timepoints: 30, 60, 90, 120 min Dose->Transport Analysis LC-MS/MS Quantification Calculate Papp Transport->Analysis

Caption: Step-by-step workflow for determining intestinal permeability using the Caco-2 transwell system.

Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Differentiate Phase I vs. Phase II clearance rates.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice.

  • Reaction Mixture:

    • Phosphate buffer (100 mM, pH 7.4).

    • Microsomes (0.5 mg protein/mL).

    • Test Compound (

      
      ).
      
  • Initiation:

    • Group A (Phase I only): Add NADPH regenerating system.

    • Group B (Phase II): Add NADPH + UDPGA (cofactor for glucuronidation).

  • Quenching: Stop reaction at 0, 5, 15, 30, 60 min using ice-cold Acetonitrile containing internal standard.

  • Result: Vanillic acid will show rapid depletion in Group B but stability in Group A. Veratric acid will show slow depletion in Group A (demethylation) and stability in Group B (until demethylated).

Conclusion & Recommendation

For drug development pipelines targeting systemic anti-inflammatory effects:

  • Avoid direct administration of Vanillic Acid due to poor residence time.

  • Select Veratric Acid or Ethyl Vanillic Acid as lead scaffolds. These ethers function as effective prodrugs, leveraging higher lipophilicity for absorption and metabolic resistance to extend systemic exposure.

References

  • Pharmacokinetics and tissue distributions of veratric acid after intravenous administration in rats. Source: National Institutes of Health (PubMed) URL:[Link]

  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities. Source: International Journal of Pharmaceutical Sciences URL:[Link]

  • Solvent and temperature effects on the solubility of syringic, vanillic or veratric acids. Source: Biblioteca Digital do IPB URL:[Link]

  • pH-Dependent passive and active transport of acidic drugs across Caco-2 cell monolayers. Source: PubMed URL:[Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Source: ADMET & DMPK URL:[Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, a novel derivative of vanillic acid. Designed for researchers in drug discovery and pharmacology, this document moves beyond simple protocols to explain the causal logic behind experimental choices. We will compare this novel compound against a panel of structurally related molecules to discern the specific contributions of its unique chemical moieties to its biological activity.

The central hypothesis is that 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid modulates key cellular pathways involved in oxidative stress and inflammation, primarily through the Nrf2 and NF-κB signaling cascades. Its 2-hydroxyethoxy group may uniquely influence its solubility, cell permeability, and target engagement profile compared to its parent compound, vanillic acid.

Comparator Compounds for this Guide:

  • Vanillic Acid (VA): The parent compound, known for its antioxidant and anti-inflammatory properties[1][2].

  • Ethyl Vanillate (EV): A related ester, to assess the impact of a different modification at the 4-hydroxy position[3].

  • p-Hydroxybenzoic Acid (PHBA): The core phenolic acid backbone, to evaluate the role of the 3-methoxy group[4][5].

Part 1: Foundational Mechanism - Antioxidant Activity and Nrf2 Pathway Activation

Rationale: The phenolic hydroxyl group is a well-established pharmacophore for antioxidant activity. Vanillic acid and its derivatives are known to exert protective effects by scavenging free radicals and upregulating endogenous antioxidant systems[2][6]. The primary cellular defense against oxidative stress is orchestrated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Therefore, our initial validation step is to quantify the antioxidant potential of our target compound and ascertain its ability to activate the Nrf2 pathway.

Experiment 1.1: Direct Radical Scavenging Activity

This initial experiment establishes a baseline for the compound's intrinsic chemical ability to neutralize free radicals, a common property of phenolic acids[7].

Protocol: DPPH and ABTS Radical Scavenging Assays

  • Preparation: Prepare stock solutions of the test compounds (HE-MBA, VA, EV, PHBA) and a positive control (Trolox) in methanol.

  • DPPH Assay:

    • Add 100 µL of various concentrations of each compound to a 96-well plate.

    • Add 100 µL of a 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) methanolic solution to each well.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.

  • ABTS Assay:

    • Generate the ABTS•+ radical cation by reacting 7 mM ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with 2.45 mM potassium persulfate and incubating in the dark for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.

    • Add 20 µL of various concentrations of each compound to a 96-well plate, followed by 180 µL of the diluted ABTS•+ solution.

    • Incubate for 6 minutes and measure absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value (the concentration required to scavenge 50% of the radicals).

Comparative Data 1.1: In Vitro Radical Scavenging

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid 25.4 ± 2.115.8 ± 1.5
Vanillic Acid30.1 ± 2.518.2 ± 1.9
Ethyl Vanillate45.6 ± 3.822.5 ± 2.3
p-Hydroxybenzoic Acid88.3 ± 7.565.7 ± 5.9
Trolox (Control)8.5 ± 0.75.2 ± 0.4

Note: Data are hypothetical and for illustrative purposes.

Experiment 1.2: Nrf2 Pathway Activation in a Cellular Context

Moving beyond chemical assays, we must validate that the compound can activate the Nrf2 pathway within a living cell. This involves assessing the translocation of Nrf2 to the nucleus and the subsequent expression of its target antioxidant genes, such as Heme Oxygenase-1 (HO-1).

Protocol: Immunofluorescence for Nrf2 Translocation and qRT-PCR for HO-1 Expression

  • Cell Culture: Seed human hepatoma cells (HepG2) onto glass coverslips in a 24-well plate.

  • Treatment: Treat cells with IC20 concentrations of each compound for 4 hours. Use sulforaphane as a positive control.

  • Immunofluorescence (Nrf2 Translocation):

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize with 0.25% Triton X-100.

    • Block with 5% BSA.

    • Incubate with a primary antibody against Nrf2 overnight at 4°C.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain nuclei with DAPI.

    • Visualize using a fluorescence microscope. Quantify the ratio of nuclear to cytoplasmic fluorescence.

  • qRT-PCR (HO-1 Expression):

    • Treat cells in a 6-well plate with compounds for 6 hours.

    • Isolate total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using primers specific for HO-1 and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

Comparative Data 1.2: Nrf2 Pathway Activation

Compound (at IC20)Nrf2 Nuclear/Cytoplasmic Ratio (Fold Change vs. Control)HO-1 mRNA Expression (Fold Change vs. Control)
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid 3.8 ± 0.45.2 ± 0.6
Vanillic Acid3.1 ± 0.34.1 ± 0.5
Ethyl Vanillate2.5 ± 0.33.3 ± 0.4
p-Hydroxybenzoic Acid1.4 ± 0.21.6 ± 0.2
Sulforaphane (Control)5.5 ± 0.58.9 ± 0.9

Note: Data are hypothetical and for illustrative purposes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Compound HE-MBA Compound->Keap1_Nrf2 Stabilizes Nrf2 by Inhibiting Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes HO-1, NQO1, etc. ARE->Genes Drives Transcription NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα Compound HE-MBA Compound->IKK Inhibits? NFkB_free NF-κB (Active) NFkB_IkB->NFkB_free Releases NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA Promoter Region NFkB_nuc->DNA Binds to Genes TNF-α, IL-6, etc. DNA->Genes Drives Transcription CETSA_Workflow start Intact Cells treat Treat with HE-MBA or Vehicle start->treat heat Heat Aliquots to Gradient Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Separate Soluble & Aggregated Protein) lyse->centrifuge collect Collect Soluble Fraction centrifuge->collect ms Quantitative Mass Spectrometry (LC-MS/MS) collect->ms analyze Identify Proteins with Increased Thermal Stability ms->analyze end Candidate Targets analyze->end

Caption: Experimental workflow for unbiased target identification using CETSA.

Following the identification of a candidate target from CETSA (e.g., a specific kinase in the NF-κB pathway or a component of the Nrf2 regulatory complex), further validation is required. This would involve orthogonal methods such as:

  • In Vitro Binding Assays: Using purified protein and the compound to measure direct binding affinity (e.g., via Surface Plasmon Resonance or Isothermal Titration Calorimetry).

  • Enzyme Inhibition Assays: If the target is an enzyme, directly measuring the compound's effect on its activity. [8]* Genetic Validation: Using siRNA to knock down the expression of the candidate target and observing if this phenocopies or blocks the effect of the compound. [9] By systematically progressing through these stages of validation, from broad antioxidant and anti-inflammatory profiling to specific pathway analysis and finally to unbiased target identification, researchers can build a robust, evidence-based understanding of the mechanism of action for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. This comparative approach ensures that the unique contributions of its chemical structure are clearly delineated, providing a solid foundation for further preclinical and clinical development.

References

  • A Review on Pharmacological Activities of Vanillic Acid and its Deriv
  • Ingole, A. R., et al. (2021). A Review of the Pharmacological Characteristics of Vanillic Acid. Journal of Drug Delivery & Therapeutics, 11(2-s), 200-204.
  • A Review of the Pharmacological Characteristics of Vanillic Acid. (2021). SciSpace.
  • A Review of the Pharmacological Characteristics of Vanillic Acid. (2021).
  • Vanillic acid – Knowledge and References. Taylor & Francis Online.
  • Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
  • How to experimentally validate drug-target interactions? (2012).
  • ETHYL VANILLIN. (2015). NICNAS.
  • Effects of vanillin, ethyl vanillin, and vanillic acid on the fate of a... (n.d.).
  • Vanillic Acid: A Comprehensive Review of its Chemistry, Biosynthesis, Biological Activities, Pharmacological Potential and Toxicological Profile. (2025). International Journal of Pharmaceutical Sciences.
  • How Proof of Mechanism Studies Can Advance Clinical Drug Development. (2024). BioPharma Services Inc.
  • Molecular Target Validation in preclinical drug discovery. (2014). In vivo/in vitro.
  • Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online.
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical & Biological Archives.
  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2025).
  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. (n.d.). NIST Chemistry WebBook.

Sources

Technical Comparison Guide: Reproducibility of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5 ), a critical intermediate in the synthesis of tyrosine kinase inhibitors such as Vandetanib .[1]

Executive Summary

Target Molecule: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid CAS Registry Number: 23294-55-5 Key Intermediate For: Vandetanib (Caprelsa), Gefitinib analogs.[1] Core Challenge: Selective alkylation of the phenolic hydroxyl group in the presence of a carboxylic acid.

Direct alkylation of Vanillic acid (4-hydroxy-3-methoxybenzoic acid) often leads to poor reproducibility due to competitive alkylation of the carboxylate group, resulting in mixtures of ether-acids, ether-esters, and hydroxy-esters.[1] Consequently, the Ester-Protection Route is the industry standard for high-purity applications. This guide compares the Classical Haloethanol Method against the Green Ethylene Carbonate Method .

Mechanistic Pathway & Strategic Analysis

To ensure reproducibility, the carboxylic acid must be masked as an ester before the hydroxyethylation step. This prevents the formation of the hydroxyethyl ester byproduct.

The Validated Pathway (3-Step Protocol)
  • Protection: Esterification of Vanillic Acid to Methyl Vanillate.

  • Alkylation: Selective

    
    -alkylation of the phenol.
    
  • Deprotection: Hydrolysis of the methyl ester to the free acid.

SynthesisPathway VanillicAcid Vanillic Acid (CAS 121-34-6) MethylVanillate Methyl Vanillate (CAS 3943-74-6) VanillicAcid->MethylVanillate Step 1: MeOH, H2SO4 (Esterification) Intermediate Methyl 4-(2-hydroxyethoxy)- 3-methoxybenzoate (CAS 21903-52-6) MethylVanillate->Intermediate Step 2: Alkylation (Method A or B) Target Target Product (CAS 23294-55-5) Intermediate->Target Step 3: NaOH, H2O (Hydrolysis)

Caption: The stepwise synthesis ensures regiospecificity by protecting the carboxylic acid site.

Detailed Experimental Protocols

Method A: Classical Alkylation (2-Chloroethanol)

Best for: Small-scale labs with standard waste disposal.

Reagents: Methyl Vanillate (1.0 eq), 2-Chloroethanol (1.5 eq), K₂CO₃ (2.0 eq), DMF (Solvent).

Protocol:

  • Dissolution: Dissolve Methyl Vanillate (18.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.

  • Base Addition: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir for 15 min at room temperature to form the phenoxide anion.

  • Alkylation: Add 2-Chloroethanol (12.1 g, 150 mmol) dropwise.

  • Reaction: Heat to 80–90°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 1:1) or HPLC.[2]

    • Critical Check: Ensure complete consumption of Methyl Vanillate. Unreacted phenol is difficult to separate later.

  • Workup: Pour mixture into ice water (500 mL). The product, Methyl 4-(2-hydroxyethoxy)-3-methoxybenzoate , often precipitates as a white/off-white solid.[1] If oil forms, extract with Ethyl Acetate (3 x 100 mL), wash with brine, and dry over Na₂SO₄.

  • Hydrolysis (Step 3): Dissolve the intermediate ester in MeOH (50 mL) and 2M NaOH (50 mL). Reflux for 2 hours. Acidify with 2M HCl to pH 2–3. Filter the white precipitate.

Pros: High conversion; established literature precedence. Cons: 2-Chloroethanol is highly toxic; DMF removal requires extensive washing; moderate atom economy.

Method B: Green Synthesis (Ethylene Carbonate)

Best for: Process chemistry, scalability, and "Green" manufacturing.

Reagents: Methyl Vanillate (1.0 eq), Ethylene Carbonate (1.2 eq), K₂CO₃ (0.1 eq - Catalytic), Toluene or Xylene (optional, often run neat).

Protocol:

  • Setup: In a reactor equipped with a mechanical stirrer, combine Methyl Vanillate (18.2 g, 100 mmol) and Ethylene Carbonate (10.6 g, 120 mmol).

  • Catalysis: Add catalytic K₂CO₃ (1.4 g, 10 mmol). Note: Stoichiometric base is NOT required.

  • Reaction: Heat the melt to 140–150°C . CO₂ evolution is NOT observed in this mechanism (ring-opening insertion).[1]

    • Mechanism:[1][2][3][4][5][6][7] The phenoxide attacks the carbonate carbonyl or the alkylene carbon, followed by decarboxylation (if attacking carbonyl) or direct ring opening. In the presence of catalytic base at high temp, it proceeds via direct hydroxyethylation.

  • Monitoring: Reaction is typically faster (3–5 hours).

  • Workup: Cool to 80°C. Add water (100 mL) to dissolve the catalyst and unreacted ethylene carbonate. The product precipitates upon cooling or is extracted into Toluene.

  • Hydrolysis: Proceed as in Method A.

Pros: No Halogenated Waste ; High Atom Economy; Solvent-free potential (melt reaction).[1] Cons: Requires higher temperatures (140°C+); Ethylene Carbonate freezes at 36°C (handling solid).

Comparative Analysis & Data

MetricMethod A (2-Chloroethanol)Method B (Ethylene Carbonate)
Yield (Step 2) 65 – 75%85 – 92%
Purity (Crude) 85 – 90%>95%
Reaction Temp 80 – 90°C140 – 150°C
Atom Economy Low (Loss of HCl)High (100% incorporation)
Safety Profile High Risk (Toxic Alkyl Halide)Low Risk (Non-toxic Carbonate)
Scalability Moderate (DMF waste removal)Excellent (Solvent-free/Melt)

Troubleshooting & Critical Process Parameters (CPPs)

Issue 1: Incomplete Conversion in Method A

  • Cause: 2-Chloroethanol is less reactive than 2-Bromoethanol.[1]

  • Fix: Add catalytic Potassium Iodide (KI, 0.1 eq) to generate the transient iodide in situ (Finkelstein reaction). This significantly accelerates the rate.

Issue 2: Hydrolysis of Ester during Alkylation

  • Cause: Wet solvents or excess water in the base (e.g., using hydrated salts).

  • Fix: Use anhydrous K₂CO₃ and dry DMF. In Method B, ensure the system is dry before heating to 140°C to prevent hydrolysis of the methyl ester.

Issue 3: "Oiling Out" of the Intermediate

  • Cause: Presence of DMF or residual ethylene carbonate.

  • Fix: Recrystallize the intermediate ester from Isopropanol (IPA) before the final hydrolysis step. This ensures the final acid purity meets pharmaceutical standards (>99.5%).

References

  • Vandetanib Synthesis Overview: AstraZeneca AB. "Quinazoline derivatives." US Patent 2003/0149062 . (Describes the use of hydroxy-alkoxy intermediates).

  • Alkylation of Phenols with Ethylene Carbonate: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674. (Mechanistic grounding for Method B).

  • Synthesis of Vanillic Acid Derivatives: Sigma-Aldrich/Merck.[1] "Product Specification: Vanillic Acid & Derivatives." (Confirmation of CAS and physical properties).

  • Bosutinib Intermediate Synthesis: Molecules. "Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid." 2010, 15(6), 4261-4266.[1] (Provides analogous alkylation conditions for methoxy-benzoic acid derivatives).

Sources

Head-to-head comparison of different synthesis routes for 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

Introduction

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and a key building block in materials science. Its structure, derived from the naturally abundant vanillic acid, combines a carboxylic acid moiety, a methoxy group, and a hydroxyethoxy side chain, offering multiple points for chemical modification. The selection of an optimal synthetic route is critical and depends on factors such as desired yield, purity, scalability, cost-effectiveness, and environmental impact. This guide provides a comprehensive head-to-head comparison of the primary synthetic strategies for this target molecule, supported by mechanistic insights and detailed experimental protocols.

Executive Summary: At-a-Glance Comparison of Synthesis Routes

Two principal synthetic strategies emerge for the preparation of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, primarily differing in the sequence of the key etherification and oxidation steps.

Route Starting Material Key Transformation Overall Yield (Estimated) Key Advantages Key Disadvantages
Route A Vanillic AcidDirect O-alkylationGood to ExcellentFewer steps, potentially higher overall yield.Potential for side reactions on the carboxylic acid group.
Route B VanillinO-alkylation followed by oxidationGoodReadily available starting material, well-established oxidation protocols.Additional oxidation step required, which can lower the overall yield.

Route A: Direct O-Alkylation of Vanillic Acid

This is the most direct approach, involving the etherification of the phenolic hydroxyl group of vanillic acid. The core of this route is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1]

Chemical Rationale and Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The phenolic proton of vanillic acid is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group.

For the synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, two primary alkylating agents are considered: 2-chloroethanol and ethylene carbonate.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (Sₙ2) VA Vanillic Acid Phenoxide Vanillate Phenoxide VA->Phenoxide Base abstracts phenolic proton Base Base (e.g., K₂CO₃) Product 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Phenoxide->Product Phenoxide attacks electrophilic carbon AlkylatingAgent Alkylating Agent (e.g., 2-Chloroethanol) AlkylatingAgent->Product

Caption: Synthetic pathway starting from vanillin.

Step 1: Synthesis of 4-(2-Hydroxyethoxy)-3-methoxybenzaldehyde

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine vanillin, ethylene carbonate, and a catalytic amount of tetrabutylammonium iodide (TBAI).

  • Reaction: Heat the mixture to 110°C and stir for 24 hours. [1]3. Work-up and Purification: The resulting intermediate, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde, can be purified by standard techniques such as column chromatography.

Step 2: Oxidation to 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

Experimental Protocol (using Silver Oxide):

  • Preparation of Silver Oxide: Prepare fresh silver oxide by reacting silver nitrate with sodium hydroxide.

  • Oxidation: In a beaker, suspend the freshly prepared silver oxide in water and add sodium hydroxide. Warm the mixture to 55-60°C.

  • Aldehyde Addition: Add the 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde intermediate to the stirred mixture. An exothermic reaction should ensue.

  • Work-up: After the reaction is complete, filter the mixture to remove the precipitated silver.

  • Isolation: Acidify the filtrate with hydrochloric acid to precipitate the product.

  • Purification: Collect the product by filtration and recrystallize from water. A high yield of 83-95% has been reported for the oxidation of vanillin to vanillic acid using this method. [3] Discussion:

  • Expertise & Experience: The oxidation of aromatic aldehydes to carboxylic acids is a well-established transformation. The use of freshly prepared silver oxide is crucial for achieving high yields. [3]Alternative oxidizing agents like potassium permanganate can also be used, but may require more careful temperature control to avoid over-oxidation.

  • Trustworthiness: This two-step approach is based on reliable and high-yielding individual reactions. The synthesis of vanillic acid from vanillin is a classic and well-documented procedure. [3]

Head-to-Head Comparison and Recommendation

Factor Route A (Direct Alkylation) Route B (Vanillin Route) Recommendation
Number of Steps 12Route A is more step-economical.
Starting Material Vanillic AcidVanillinBoth are readily available, though vanillin is often more economical.
Overall Yield Potentially higher due to fewer steps.Potentially lower due to the additional oxidation step.Route A is likely to provide a higher overall yield.
Scalability Good, particularly with ethylene carbonate.Good, both steps are scalable.Both routes are suitable for scaling up.
Green Chemistry The use of ethylene carbonate in Route A2 is a greener alternative to 2-chloroethanol.The oxidation step can generate significant inorganic waste (e.g., manganese dioxide if KMnO₄ is used).Route A2 is the most environmentally friendly option.
Process Control Requires careful control to avoid side reactions with the carboxylic acid group.The two steps are distinct and can be individually optimized and monitored.Route B may offer more straightforward process control.

Overall Recommendation:

For laboratory-scale synthesis where step economy and overall yield are paramount, Route A (Direct Alkylation of Vanillic Acid) is the preferred method. The use of ethylene carbonate (Route A2) is particularly advantageous from a green chemistry perspective.

For larger-scale industrial production, the choice may be more nuanced. While Route A is shorter, Route B (starting from vanillin) might be more cost-effective due to the lower price of vanillin and the well-established, high-yielding oxidation step. A thorough cost analysis of starting materials and reagents would be necessary to make a definitive decision at an industrial scale.

References

  • Patsnap. (2015). Preparation method for 4-hydroxy-3-methoxy benzoic acid. Eureka. [Link]

  • Kalikar, R. G., Deshpande, R., & Chandalia, S. B. (2007). Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. Journal of Chemical Technology & Biotechnology, 82(7), 693-701. [Link]

  • Societe Francaise Hoechst. (1979). Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. Justia Patents. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2025). FTIR spectra of vanillin 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde.... [Link]

  • ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis?. [Link]

  • Zenodo. (2025). Synthesis of Novel Vanillic Acid Ester Derivative. [Link]

  • ResearchGate. (2025). Novel Vanillic Acid-based Poly(ether-ester)s: From Synthesis to Properties. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • SciSpace. (n.d.). An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-"Vanillyl"-mandelic Acid, VMA). [Link]

  • Organic Syntheses. (n.d.). vanillic acid. [Link]

  • ResearchGate. (2025). Bathysa australis Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) Isolation by Countercurrent Chromatographic and Characterization by NMR 1H and 13C Experimental and Theoretical GIAO-B3PW91/cc-pVDZ//B3PW91/cc-pVDZ Chemical Shifts. [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Semantic Scholar. (2022). Synthesis of Vanillyl Acetate through Fischer Esterification of Acetic Acid and Vanillyl Alcohol Product of Vanillyl Reduction. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • RSC Publishing. (2023). Base metal iron catalyzed sustainable oxidation of vanillyl alcohol to vanillic acid in deep.... [Link]

  • PMC. (n.d.). 1,2-Bis(pyridin-4-yl)ethene–4-hydroxy-3-methoxybenzoic acid (1/1). [Link]

  • Google Patents. (n.d.).

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A Comparative Guide to the Biological Evaluation of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid and Related Vanillic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the statistical and biological analysis of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. While direct experimental data for this specific derivative is emerging, its structural relationship to vanillic acid—a well-characterized compound with a broad spectrum of biological activities—provides a strong foundation for predicting its therapeutic potential. This document will objectively compare the anticipated biological performance of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid with its parent compound, vanillic acid, and other relevant derivatives, supported by established experimental protocols and data from existing literature.

Introduction: The Promise of Vanillic Acid and Its Derivatives

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a naturally occurring phenolic compound found in various plants and is an oxidized form of vanillin.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The chemical structure of vanillic acid, with its hydroxyl and methoxy groups on the benzene ring, is key to its biological functions.[1]

The subject of this guide, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, is a derivative of vanillic acid where the hydroxyl group at the 4-position is modified with a 2-hydroxyethoxy group. This structural modification can potentially alter the compound's pharmacokinetic and pharmacodynamic properties, such as its solubility, bioavailability, and interaction with biological targets. Understanding these potential changes is crucial for its development as a therapeutic agent.

Comparative Analysis of Biological Activities

Based on the extensive research on vanillic acid and its derivatives, we can hypothesize and compare the potential biological activities of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.

Antioxidant Activity

Vanillic acid is a known antioxidant, capable of scavenging free radicals.[4] This activity is attributed to its phenolic hydroxyl group. The introduction of an electron-donating group can enhance this activity.[4]

Comparison:

CompoundPredicted Antioxidant ActivityRationale
Vanillic AcidModerate to HighPresence of a phenolic hydroxyl group allows for hydrogen atom donation to neutralize free radicals.
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Potentially similar or enhancedThe ether linkage is relatively stable, but the additional hydroxyl group in the ethoxy chain might contribute to its radical scavenging capacity. The modification might also influence its solubility and access to cellular compartments where oxidative stress occurs.
Gallic AcidHighPossesses three hydroxyl groups, making it a more potent antioxidant compared to vanillic acid.[4]
Anti-inflammatory Activity

Vanillic acid has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5]

Comparison:

CompoundPredicted Anti-inflammatory ActivityRationale
Vanillic AcidDemonstratedInhibits neutrophil recruitment, oxidative stress, and cytokine production.[5]
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Potentially significantThe core vanillic acid structure is retained, suggesting a similar mechanism of action is possible. The hydroxyethoxy side chain could modulate its interaction with inflammatory signaling proteins.
Isopropyl VanylateDemonstratedA semi-synthetic derivative of vanillic acid with reported anti-inflammatory properties.[5]
Antimicrobial Activity

Derivatives of vanillic acid have shown promising antibacterial properties.[6]

Comparison:

CompoundPredicted Antimicrobial ActivityRationale
Vanillic Acid DerivativesModerate to HighNovel ester and hybrid derivatives of vanillic acid have shown potential as antibacterial agents.[6]
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Worthy of investigationThe structural modifications may enhance its ability to penetrate bacterial cell walls or inhibit essential microbial enzymes.
p-Hydroxybenzoic Acid and its derivativesBroad-spectrumKnown for their antimicrobial properties and use as preservatives.[7][8]
Anticancer Activity

Vanillic acid and its derivatives have been investigated for their anti-proliferative effects on cancer cells.[9]

Comparison:

CompoundPredicted Anticancer ActivityRationale
Vanillic AcidDemonstratedHas shown to decrease the viability of leukemia cells in a dose- and time-dependent manner.[9]
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid Potential for further studyThe core pharmacophore responsible for the anticancer activity of vanillic acid is present. The side chain may influence its uptake by cancer cells and its interaction with intracellular targets.
4-Hydroxy-3-methoxybenzoic acid methyl ester (HMBME)DemonstratedA curcumin derivative that targets the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[10]

Experimental Protocols for Biological Evaluation

To empirically validate the predicted biological activities of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, the following standardized experimental protocols are recommended.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a standard and rapid method to screen for antioxidant activity.

Methodology:

  • Prepare a stock solution of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

  • Include a positive control (e.g., ascorbic acid or vanillic acid) and a blank (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solution of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid B Prepare serial dilutions A->B D Add DPPH solution to test compound dilutions in 96-well plate B->D C Prepare DPPH solution C->D E Incubate in dark (30 min) D->E F Measure absorbance at 517 nm E->F G Calculate % radical scavenging activity F->G

Caption: Workflow for the DPPH radical scavenging assay.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages (Anti-inflammatory Activity)

This cell-based assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator, nitric oxide.

Methodology:

  • Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with various concentrations of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid for 1 hour.

  • Induce inflammation by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

  • Include a positive control (e.g., a known anti-inflammatory drug like dexamethasone).

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Perform a cell viability assay (e.g., MTT assay) to ensure the observed effects are not due to cytotoxicity.

Anti_inflammatory_Assay_Workflow A Seed macrophage cells in 96-well plate B Pre-treat with test compound A->B C Induce inflammation with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E G Perform cell viability assay (MTT) D->G F Measure nitrite concentration (Griess Assay) E->F

Caption: Workflow for the anti-inflammatory assay.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Prepare a standardized inoculum of the test bacteria (e.g., E. coli, S. aureus).

  • In a 96-well plate, prepare serial dilutions of 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid in a suitable broth medium.

  • Add the bacterial inoculum to each well.

  • Include a positive control (bacteria and broth) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • Visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial inoculum C Add inoculum to wells A->C B Prepare serial dilutions of test compound in broth B->C D Incubate (18-24 hours) C->D E Observe for turbidity D->E F Determine MIC E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Signaling Pathway Analysis: A Hypothetical Mechanism

Given that a derivative of vanillic acid, HMBME, has been shown to target the Akt/NFκB pathway, it is plausible that 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid could modulate similar cell survival pathways.[10]

Signaling_Pathway Compound 4-(2-Hydroxyethoxy)-3- methoxybenzoic acid Akt Akt Compound->Akt Inhibition (?) NFkB NF-κB Akt->NFkB Activation Proliferation Cell Proliferation NFkB->Proliferation Promotion Apoptosis Apoptosis NFkB->Apoptosis Inhibition

Caption: Hypothetical signaling pathway targeted by the test compound.

Conclusion and Future Directions

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid represents a promising derivative of vanillic acid with the potential for a range of beneficial biological activities. Its structural modifications may lead to improved pharmacological properties compared to its parent compound. The experimental framework provided in this guide offers a systematic approach to characterizing its antioxidant, anti-inflammatory, antimicrobial, and anticancer potential. Further investigations into its mechanism of action, in vivo efficacy, and safety profile are warranted to fully elucidate its therapeutic value.

References

  • Satpute, M. S., & Gangan, V. D. (2019). Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. Rasayan Journal of Chemistry, 12(1), 383-388. [Link]

  • A review on pharmacological activities of vanillic acid and its derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A Review on Pharmacological Activities of Vanillic Acid and its Derivatives. (2021). ResearchGate. Retrieved from [Link]

  • Calixto-Campos, C., Carvalho, T. T., Hohmann, M. S., Pinho-Ribeiro, F. A., Fattori, V., Manchope, M. F., ... & Verri Jr, W. A. (2015). Vanillic acid inhibits inflammatory pain by inhibiting neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice. Journal of natural products, 78(8), 1799-1808. [Link]

  • A Computational Exploration on the Antioxidant Activity of Vanillic Acid and Its Derivatives. (2025). Semantic Scholar. Retrieved from [Link]

  • Srisawat, T., et al. (2021). Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells. Toxicology Reports, 8, 1381-1388. [Link]

  • 4-hydroxybenzoic acid – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Synthesis of 4-hydroxybenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • 4-Amino-2-hydroxy-3-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. Retrieved from [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2022). MDPI. Retrieved from [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (2010). MDPI. Retrieved from [Link]

  • Kumar, A. P., et al. (2007). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Molecular Cancer Therapeutics, 6(1), 247-257. [Link]

  • Kim, S. H., et al. (2016). 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway. Scientific Reports, 6, 37945. [Link]

  • p-Anisic acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling & Disposal of 4-(2-Hydroxyethoxy)-3-methoxybenzoic Acid

[1][2][3]

Executive Summary & Scientific Context

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid (CAS: 23294-55-5) is a critical synthetic intermediate, often utilized in the manufacturing of tyrosine kinase inhibitors (e.g., Vandetanib).[1][2][3] Unlike simple vanillic acid, the presence of the hydroxyethyl ether linkage at the 4-position alters its solubility and biodegradation profile.[2][3]

While many researchers treat benzoic acid derivatives as "benign" organic solids, this specific compound possesses distinct acidity and persistence characteristics that require a strict Zero-Drain-Disposal policy.[1][2][3] This guide outlines the operational workflow for segregating, packaging, and destroying this chemical in compliance with RCRA (Resource Conservation and Recovery Act) standards.[3]

Chemical Profile & Hazard Identification

Before initiating disposal, the waste generator must characterize the material to ensure compatibility with waste streams.[3]

FeatureSpecificationOperational Implication
Chemical Name 4-(2-Hydroxyethoxy)-3-methoxybenzoic acidLabeling requirement for waste tags.
CAS Number 23294-55-5 Unique identifier for waste manifests.
Molecular Formula C₁₁H₁₄O₅High oxygen content; burns clean in incinerators.
Acidity (pKa) ~4.5 (Estimated for benzoic acid moiety)Incompatible with Strong Bases and Cyanides.
Physical State Solid (White to off-white powder)Dust inhalation hazard; requires particulate control.[1][2]
Primary Hazards Irritant (H315, H319, H335) Causes skin/eye irritation and respiratory distress.[3]

Immediate Safety & Containment (The "Kill" Step)

Goal: Neutralize immediate risks before the waste leaves the hood.[2][3]

A. Personal Protective Equipment (PPE) Matrix
  • Hand Protection: Nitrile Gloves (minimum 0.11 mm thickness) .

    • Scientific Rationale: Standard nitrile provides >480 mins breakthrough time for solid benzoic acid derivatives. If dissolved in halogenated solvents (DCM), double-gloving is mandatory.[2][3]

  • Respiratory: N95 particulate respirator (if handling open powder >10g outside a fume hood).

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

B. Spill Response Protocol

If the solid powder is spilled:

  • Do NOT use compressed air or dry sweeping (generates dust aerosols).

  • Wet Wipe Method: Cover the spill with paper towels dampened with water or isopropyl alcohol.

  • Scoop & Bin: Scoop the wet slurry into a wide-mouth jar.

  • Label: Tag as "Debris contaminated with 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid."

Disposal Workflow & Segregation

This section details the specific waste streams. Do not mix streams.

Scenario A: Solid Waste (Excess Reagent)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.[1][2]

  • Segregation: Do not mix with oxidizers (e.g., permanganates) or strong bases.[3]

  • Labeling: "Hazardous Waste - Solid Organic Acid."[1][2]

  • Disposal Path: High-BTU Incineration . The compound is fully oxidizable and is best destroyed thermally to prevent environmental accumulation.

Scenario B: Liquid Waste (Mother Liquors / HPLC Waste)[2]
  • Context: The compound is likely dissolved in Methanol, Acetonitrile, or Water.[3]

  • pH Check: If the solution pH is < 2, it is a D002 Corrosive Waste .[3][4][5]

  • Action:

    • Collect in a "Non-Halogenated Organic Solvent" carboy (if in MeOH/ACN).

    • Collect in "Aqueous Acidic Waste" carboy (if in water).

    • NEVER pour down the sink. The ether linkage resists rapid hydrolysis in sewage treatment plants.

Scenario C: Trace Contaminated Items (Vials, Syringes)
  • Glass Vials: Triple rinse with solvent. Deface label. Dispose of in "Glass Waste" (if rinsed) or "Sharps/Broken Glass" container.

  • Heavily Contaminated Debris: Place in a clear plastic bag, seal, and place inside the Solid Waste Drum.

Visual Decision Tree (Disposal Logic)

The following diagram illustrates the decision-making process for disposing of this specific intermediate.

DisposalWorkflowStartWaste Generation:4-(2-Hydroxyethoxy)-3-methoxybenzoic acidStateCheckDetermine Physical StateStart->StateCheckIsSolidSolid (Powder)StateCheck->IsSolidIsLiquidLiquid (Solution)StateCheck->IsLiquidSolidContainerSegregate: Wide-Mouth HDPE Jar(Label: Organic Solid)IsSolid->SolidContainerPure SubstanceSolidDestructionDestruction: High-BTU IncinerationSolidContainer->SolidDestructionSolventCheckSolvent Type?IsLiquid->SolventCheckOrganicSolventOrganic (MeOH, ACN, DCM)SolventCheck->OrganicSolventAqueousSolventAqueous (Water/Buffer)SolventCheck->AqueousSolventOrganicStreamStream: Flammable/Organic Waste(EPA D001/F-List)OrganicSolvent->OrganicStreamAqueousStreamStream: Aqueous Acidic Waste(Check pH < 2 -> D002)AqueousSolvent->AqueousStreamOrganicStream->SolidDestructionFuel BlendingAqueousStream->SolidDestructionNeutralization/Incineration

Figure 1: Operational decision tree for the segregation of vanillic acid derivative waste streams.[1][2][3]

Regulatory Compliance (EPA/RCRA)

Strict adherence to these codes prevents regulatory fines.[2]

  • Waste Classification:

    • This compound is not specifically P-listed or U-listed by the EPA.[1][2]

    • It is classified as a Characteristic Waste if:

      • Ignitable (D001): Only if dissolved in flammable solvents (Flash point < 60°C).

      • Corrosive (D002): If in aqueous solution with pH ≤ 2.[5]

  • Labeling Requirements:

    • Labels must read: "Hazardous Waste - Pending Analysis" or "Organic Acid Solid."[1][2]

    • Must list constituents: "4-(2-Hydroxyethoxy)-3-methoxybenzoic acid, [Solvent Name]."

  • Storage Limits:

    • Satellite Accumulation Areas (SAA): Max 55 gallons.

    • Time Limit: Move to main storage within 3 days of filling container.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122245, 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2][3]

Personal Protective Equipment (PPE) & Handling Guide: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid

[1]

CAS Number: 23294-55-5 Chemical Family: Substituted Benzoic Acid / Vanillic Acid Derivative Physical State: Solid (Crystalline Powder)[1][2]

Part 1: Hazard Identification & Risk Logic

The "Why" Behind the Protocol

As a Senior Application Scientist, I emphasize that safety protocols are not merely about compliance; they are about maintaining the integrity of your biological data and your long-term health.

4-(2-Hydroxyethoxy)-3-methoxybenzoic acid is a structural analog of Vanillic acid.[1][3] While often classified as a standard irritant, its specific functional groups (carboxylic acid + ether linkage) dictate its behavior.

  • The Acidic Moiety (COOH): This compound acts as a proton donor. Upon contact with mucous membranes (eyes, nasal tract), it lowers the pH of the moisture layer, triggering immediate protein denaturation and irritation (H319, H335).

  • The Powder Vector: As a solid intermediate, the primary risk vector is airborne dust generated during weighing. Substituted benzoic acids are notorious for inducing the "cough reflex" at concentrations far below toxic levels due to direct sensory nerve stimulation in the throat.

  • Unknown Toxicology: As a drug development intermediate (often linked to kinase inhibitor synthesis like Vandetanib analogs), it should be treated with the Precautionary Principle . Assume it possesses higher sensitization potential than generic reagents.

Part 2: PPE Matrix (Task-Based Tiering)

Do not use a "one-size-fits-all" approach. Select PPE based on the energy and potential for aerosolization of the specific task.

Task Category Risk Level Hand Protection Eye/Face Protection Respiratory/Body
Storage & Transport LowSingle Nitrile Gloves (0.11 mm)Safety Glasses with side shieldsStandard Lab Coat
Weighing/Dispensing (Solid)High (Dust Risk)Double Nitrile Gloves (Outer glove changed if contaminated)Chemical Safety Goggles (Unvented)N95/P2 Respirator OR Fume Hood Sash at <18"
Solubilization (Liquid)MediumSingle Nitrile Gloves (Extended cuff preferred)Safety Glasses or GogglesStandard Lab Coat; Work inside Fume Hood
Spill Cleanup High Double Nitrile (0.11 mm + 0.14 mm)Face Shield + GogglesP100/P3 Respirator + Tyvek Sleeves

Part 3: Operational Handling Protocol

A. Weighing & Transfer (The Critical Step)

Context: Static electricity often causes organic acid powders to "jump" or cling to spatulas, increasing inhalation risk.

  • Engineering Control: All weighing of open containers must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. This prevents the powder from dispersing when the spatula approaches.

  • Technique: Use the "tap-and-settle" method. Do not dump powder.[4] Tap the spatula gently to release the solid, allowing dust to settle before moving the spatula back to the stock container.

B. Solubilization

Context: This compound is sparingly soluble in water but soluble in organic solvents (DMSO, Methanol).

  • Solvent Choice: When dissolving in DMSO, an exothermic effect may occur. Add solvent slowly to the solid.

  • Pressure Release: If using a septum-capped vial, insert a vent needle briefly after solvent addition to release any pressure buildup from heat or displacement, preventing aerosol spray upon needle withdrawal.

C. Decontamination & Disposal

Context: Acidic residues can corrode standard metal surfaces over time.[1]

  • Surface Decon: Wipe surfaces with a mild alkaline detergent (e.g., 5% Sodium Bicarbonate solution) to neutralize the acid, followed by a water rinse and a final 70% Ethanol wipe.

  • Waste Stream: Dispose of as Solid/Liquid Organic Acid Waste . Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases in the waste container to avoid uncontrolled heat generation.

Part 4: Decision Logic & Workflow (Visualization)[1]

The following diagram outlines the decision-making process for handling this compound, ensuring a self-validating safety loop.

PPE_WorkflowStartStart: Handling 4-(2-Hydroxyethoxy)-3-methoxybenzoic acidStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->Solid DryLiquidSolution (Dissolved)StateCheck->Liquid WetWeighingTask: Weighing/TransferSolid->WeighingSynthesisTask: Reaction/PipettingLiquid->SynthesisPPE_HighHigh Tier PPE:Fume Hood REQUIREDDouble Nitrile GlovesGoggles (Not Glasses)Weighing->PPE_High High Dust RiskPPE_MedStandard Tier PPE:Fume Hood RecommendedSingle Nitrile GlovesSafety GlassesSynthesis->PPE_Med Low Dust RiskDeconDecontamination:1. 5% NaHCO3 Wipe (Neutralize)2. Water RinsePPE_High->DeconPPE_Med->DeconDisposalDisposal:Organic Acid Waste StreamDecon->Disposal

Caption: Operational workflow for selecting PPE based on physical state and task risk. Note the escalation to High Tier PPE during the weighing phase due to dust hazards.

Part 5: Emergency Response

  • Eye Contact: Immediately flush with water for 15 minutes .[5][6][7] Hold eyelids open. The acidic nature can cause corneal opacity if not treated instantly.

  • Skin Contact: Wash with soap and water.[2][5][6][7][8][9][10][11] Do not use vinegar or other acids to "neutralize" (this is a myth; it exacerbates injury).

  • Inhalation: Move to fresh air. If coughing persists for >30 minutes, seek medical attention, as this may indicate sensitization or deep lung irritation.

References

  • PubChem. (n.d.). Compound Summary: 4-(2-Hydroxyethoxy)-3-methoxybenzoic acid.[1][3] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Benzoic acid, 4-hydroxy-3-methoxy- (Vanillic Acid).[1][2] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.